molecular formula C29H50N8O12S B12418393 Leptin (116-130)

Leptin (116-130)

Numéro de catalogue: B12418393
Poids moléculaire: 734.8 g/mol
Clé InChI: UPGRZGJMOBNXSP-PDSMTZFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Leptin (116-130) is a useful research compound. Its molecular formula is C29H50N8O12S and its molecular weight is 734.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Leptin (116-130) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leptin (116-130) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C29H50N8O12S

Poids moléculaire

734.8 g/mol

Nom IUPAC

(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C29H50N8O12S/c1-13(2)9-17(33-25(44)18(11-39)34-26(45)19(12-50)35-23(42)15(30)10-38)28(47)37-8-4-5-20(37)27(46)32-16(6-7-21(31)41)24(43)36-22(14(3)40)29(48)49/h13-20,22,38-40,50H,4-12,30H2,1-3H3,(H2,31,41)(H,32,46)(H,33,44)(H,34,45)(H,35,42)(H,36,43)(H,48,49)/t14-,15+,16+,17+,18+,19+,20+,22+/m1/s1

Clé InChI

UPGRZGJMOBNXSP-PDSMTZFYSA-N

SMILES isomérique

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O

SMILES canonique

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Leptin (116-130)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leptin (116-130), a synthetic fragment of the anorexigenic hormone leptin, has garnered significant interest for its ability to mimic many of the physiological effects of the full-length protein, including the regulation of energy balance and neuroprotection. Notably, compelling evidence suggests that its mechanism of action may be distinct from that of native leptin, potentially involving pathways independent of the long-form leptin receptor (OB-Rb). This guide provides a comprehensive overview of the current understanding of the Leptin (116-130) mechanism of action, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its function.

Core Biological Activities of Leptin (116-130)

Leptin (116-130) has demonstrated a range of biological activities, primarily related to metabolic regulation and neuronal function. In vivo studies have shown its efficacy in reducing food intake and body weight in animal models of obesity.[1][2][3] Furthermore, this peptide fragment has been shown to possess neuroprotective properties, enhancing neuronal viability and synaptic plasticity.[4][5][6]

Table 1: In Vivo Effects of Leptin (116-130) on Body Weight in ob/ob Mice
Treatment GroupDurationDosageInitial Body Weight (g)Change in Body Weight (g)% Change in Body WeightReference
LEP-(116-130)7 days1 mg/day (i.p.)~57-8.5-13.87%[3]
LEP-(116-130)28 days1 mg/day (i.p.)~61-2.1-3.43%[2]
Vehicle Control28 daysN/A~58+8.5+14.7%[2]
Table 2: Neuroprotective Effects of Leptin (116-130) in vitro
ToxinLeptin (116-130) ConcentrationEndpointResultReference
Copper (CuCl2)10 nMLDH Release45.6 ± 2.92% reduction[4]
Amyloid-β (1-42)0.1 nMLDH Release26.7 ± 17.3% reduction[4]
Amyloid-β (1-42)10 nMLDH Release46.6 ± 9% reduction[4]
Amyloid-β (1-42)0.1 nMNeuronal Viability (Crystal Violet)19.2 ± 15% increase[4]
Amyloid-β (1-42)10 nMNeuronal Viability (Crystal Violet)44.3 ± 7.5% increase[4]

Signaling Pathways and Molecular Mechanism

A pivotal finding in the study of Leptin (116-130) is that its biological effects may not be mediated through the canonical long-form leptin receptor (OB-Rb), the primary receptor for full-length leptin.[1][7] In vitro bioassays have demonstrated that Leptin (116-130) is unable to compete with leptin for binding to OB-Rb and fails to activate its downstream signaling.[1] Despite this, the peptide activates key intracellular signaling cascades that are also engaged by native leptin, namely the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[4][8]

OB-Rb-Independent Signaling

The observation that Leptin (116-130) exerts its effects in db/db mice, which lack functional OB-Rb, strongly supports an OB-Rb-independent mechanism of action.[1] The precise cell surface receptor or binding partner that mediates the effects of Leptin (116-130) remains to be definitively identified and is an active area of research.

Hypothesized OB-Rb-Independent Signaling of Leptin (116-130) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin_116_130 Leptin (116-130) Unknown_Receptor Unknown Receptor / Binding Partner Leptin_116_130->Unknown_Receptor Binds JAK JAK Unknown_Receptor->JAK Activates PI3K PI3K Unknown_Receptor->PI3K Activates OBRb OB-Rb (Inactive) STAT3 STAT3 JAK->STAT3 Akt Akt PI3K->Akt pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Gene Expression (e.g., related to metabolism, neuroprotection) pSTAT3->Gene_Expression Transcription Regulation pAkt p-Akt Akt->pAkt Phosphorylation AMPA_Trafficking AMPA Receptor Trafficking pAkt->AMPA_Trafficking Promotes Neuronal_Survival Neuronal Survival pAkt->Neuronal_Survival Promotes Leptin (116-130) Activation of the JAK/STAT Pathway Leptin_116_130 Leptin (116-130) Unknown_Receptor Unknown Receptor Leptin_116_130->Unknown_Receptor JAK JAK Unknown_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3_dimer p-STAT3 Dimer STAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Leptin (116-130) Activation of the PI3K/Akt Pathway Leptin_116_130 Leptin (116-130) Unknown_Receptor Unknown Receptor Leptin_116_130->Unknown_Receptor PI3K PI3K Unknown_Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Downstream_Effectors Downstream Effectors pAkt->Downstream_Effectors Cellular_Responses Neuronal Survival AMPA Receptor Trafficking Downstream_Effectors->Cellular_Responses Experimental Workflow for Assessing Leptin (116-130) Effects cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Animal Model (e.g., ob/ob mice) Treatment Leptin (116-130) Administration Animal_Model->Treatment Measurement_InVivo Measure Food Intake & Body Weight Treatment->Measurement_InVivo Neuron_Culture Primary Neuron Culture Treatment_InVitro Leptin (116-130) Treatment Neuron_Culture->Treatment_InVitro Western_Blot Western Blot (pSTAT3, pAkt) Treatment_InVitro->Western_Blot ICC Immunocytochemistry (AMPA Receptors) Treatment_InVitro->ICC Viability_Assay Neuronal Viability Assay (LDH, Crystal Violet) Treatment_InVitro->Viability_Assay

References

The Anorexigenic Potential of Leptin (116-130): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Bioactive Leptin Fragment in the Regulation of Food Intake

This technical guide provides a comprehensive overview of the synthetic leptin fragment, Leptin (116-130), and its role in the regulation of food intake and energy balance. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key preclinical findings, details experimental methodologies, and elucidates the proposed signaling pathways through which this peptide fragment may exert its effects.

Introduction: The Promise of a Leptin Fragment

Leptin, a 16 kDa adipocyte-derived hormone, is a critical regulator of energy homeostasis. Its effects are primarily mediated through the long form of the leptin receptor (OB-Rb) in the hypothalamus, influencing signaling pathways that control appetite and energy expenditure.[1][2] However, the therapeutic application of full-length leptin is often hampered by issues such as leptin resistance. This has spurred interest in smaller, bioactive fragments of the leptin molecule that may retain or even enhance specific biological activities.

Leptin (116-130) is a synthetic peptide amide corresponding to amino acid residues 116-130 of the mouse leptin molecule.[3] Preclinical studies have demonstrated its potential to reduce food intake and body weight, suggesting it may represent a promising avenue for the development of novel anti-obesity therapeutics.[4][5] This guide delves into the quantitative data from these seminal studies, outlines the experimental approaches used, and visually represents the current understanding of its molecular mechanisms.

Quantitative Data on the Effects of Leptin (116-130) on Food Intake and Body Weight

The anorexigenic and weight-reducing effects of Leptin (116-130) have been quantified in several key preclinical studies. The following tables summarize the significant findings in various animal models.

Table 1: Effects of Leptin (116-130) in Genetically Obese (ob/ob) Mice

ParameterVehicle ControlLeptin (116-130)Percent ChangeStudy Reference
Change in Body Weight (28 days) +14.7%-3.4%-118.1% (relative to control)[5]
Cumulative Food Intake (7 days) Not specified28.3% decrease-28.3%[3]
Initial Body Weight Loss (7 days) Not specified-13.8%-13.8%[5]

Female C57BL/6J ob/ob mice were administered daily intraperitoneal (ip) injections of 1 mg of Leptin (116-130) or vehicle.

Table 2: Effects of Truncated Leptin Peptides in ob/ob Mice

PeptideChange in Body Weight (7 days)Cumulative Food Intake (7 days)Study Reference
Vehicle +12.5%Not specified[3]
LEP-(116-130) -12.2%-28.3%[3]
LEP-(116-122) (OB3) Maintained initial weight-26.0%[3]
LEP-(116-121) Substantially reduced efficacy-6.8%[3]
LEP-(116-120) Substantially reduced efficacy-6.2%[3]

Female C57BL/6J ob/ob mice received daily ip injections of 1 mg of the respective peptides.

Table 3: Effects of Leptin (116-130) in Leptin Receptor-Deficient (db/db) Mice

ParameterEffect of Leptin (116-130)Study Reference
Body Weight Gain Reduced[4][6]
Food Intake No significant reduction[4][6]
Blood Glucose Levels Reduced[4][6]

Homozygous female C57BLKS/J-m db/db mice, which lack the OB-Rb, were treated with intraperitoneal injections of Leptin (116-130).

Table 4: Effects of Leptin (116-130) Homologue in Diet-Induced Obese Wistar Rats

PeptideEffect on Body WeightEffect on Food IntakeStudy Reference
SR116 (mouse 116-130) Lowered weightLessened food intake[7]
SH 95 (human homologue) Lowered weightLessened food intake[7]

Wistar rats were fed a high-fat diet to induce obesity and then administered the peptides.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further investigation.

Animal Models and Peptide Administration
  • Animal Models:

    • Genetically Obese Mice: Female C57BL/6J ob/ob mice, which are leptin-deficient, were utilized to assess the direct effects of the peptide.[5]

    • Leptin Receptor-Deficient Mice: Homozygous female C57BLKS/J-m db/db mice, which lack the long-form leptin receptor (OB-Rb), were used to investigate the receptor dependency of the peptide's action.[4]

    • Diet-Induced Obese Rats: Male Wistar rats fed a high-fat diet were used to model a more common form of obesity.[7][8]

  • Peptide Synthesis and Preparation:

    • Synthetic peptides were synthesized using the solid-phase method and purified to over 98% homogeneity.[3]

  • Administration Protocol:

    • Route of Administration: Intraperitoneal (i.p.) injection was the primary route used in the cited studies.[3][4][5]

    • Dosage: A daily dose of 1 mg of the peptide was typically administered to mice.[3][5] In rats, a dosage of 2.5 mg/kg was found to produce a maximal effect.[7]

    • Duration: Treatment durations ranged from 7 to 28 consecutive days.[3][5]

In Vitro Bioassays for Receptor Interaction

To determine if the effects of Leptin (116-130) are mediated by the OB-Rb, two key in vitro bioassays were performed.[4]

  • Competitive Binding Assay:

    • Objective: To assess the ability of Leptin (116-130) to compete with leptin for binding to the leptin receptor.

    • Methodology: An alkaline phosphatase-leptin fusion protein was used as the ligand. The assay measured the displacement of this fusion protein from the OB-R by Leptin (116-130).[4]

    • Result: Leptin (116-130) was unable to compete for binding to the OB-R.[4]

  • Signal Transduction Assay:

    • Objective: To determine if Leptin (116-130) can activate signal transduction through the OB-Rb.

    • Methodology: The assay measured the activation of downstream signaling pathways (e.g., phosphorylation of signaling molecules) in cells expressing OB-Rb following treatment with Leptin (116-130).[4]

    • Result: Leptin (116-130) did not activate signal transduction via OB-Rb in vitro.[4]

Signaling Pathways and Molecular Mechanisms

While initial studies suggest that the anorexigenic effects of Leptin (116-130) may be independent of the OB-Rb, other research indicates that this fragment can activate key intracellular signaling cascades typically associated with full-length leptin.[4][9] This suggests a complex and potentially novel mechanism of action.

Proposed OB-Rb Independent Mechanism

The observation that Leptin (116-130) reduces body weight gain in db/db mice, which lack a functional OB-Rb, strongly suggests a mechanism of action that bypasses this canonical receptor.[4][6] The precise alternative receptor or pathway has yet to be fully elucidated.

G Proposed OB-Rb Independent Action of Leptin (116-130) cluster_receptor Leptin Receptor Leptin_116_130 Leptin (116-130) Unknown_Receptor Unknown Receptor / Target Leptin_116_130->Unknown_Receptor Binds Intracellular_Signaling Intracellular Signaling Cascade Unknown_Receptor->Intracellular_Signaling Activates Physiological_Response Reduced Food Intake & Body Weight Intracellular_Signaling->Physiological_Response Leads to OB_Rb OB-Rb (Inactive)

Caption: Proposed OB-Rb independent signaling pathway for Leptin (116-130).

Activation of STAT3 and PI3-Kinase Pathways

Contrary to the OB-Rb independent hypothesis for its metabolic effects, studies on the neuroprotective actions of Leptin (116-130) have shown that it can activate the STAT3 and PI3-kinase signaling pathways.[9] These pathways are well-established downstream mediators of the neuroprotective effects of full-length leptin.[9]

G Leptin (116-130) Signaling Cascade in Neurons cluster_pathway1 STAT3 Pathway cluster_pathway2 PI3-Kinase Pathway Leptin_116_130 Leptin (116-130) STAT3 STAT3 Leptin_116_130->STAT3 PI3K PI3-Kinase Leptin_116_130->PI3K pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Neuroprotection Neuroprotection pSTAT3->Neuroprotection Akt Akt PI3K->Akt Activates pAkt pAkt Akt->pAkt Phosphorylation pAkt->Neuroprotection

Caption: Activation of STAT3 and PI3-Kinase pathways by Leptin (116-130).

Conclusion and Future Directions

Leptin (116-130) has demonstrated significant anorexigenic and weight-reducing properties in preclinical models of obesity. The compelling evidence of its efficacy, particularly the suggestion of an OB-Rb independent mechanism for its metabolic effects, positions this peptide fragment as a high-interest candidate for further investigation. The elucidation of its precise molecular targets and the full spectrum of its signaling pathways will be critical for its potential translation into a therapeutic agent. Future research should focus on identifying the specific receptor(s) through which Leptin (116-130) mediates its effects on food intake, further characterizing its downstream signaling events, and evaluating its long-term efficacy and safety in more complex animal models. The dual functionality of this peptide, exhibiting both metabolic and neuroprotective effects, warrants a thorough exploration of its therapeutic potential across a range of metabolic and neurological disorders.

References

The Role of Leptin Fragment (116-130) in Weight Management: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptin, a 16-kDa adipokine, is a critical regulator of energy homeostasis. However, its therapeutic efficacy in treating obesity is often hampered by leptin resistance. This has spurred investigation into smaller, bioactive fragments of the leptin molecule that may circumvent these limitations. This technical guide provides an in-depth analysis of the leptin fragment spanning amino acids 116-130, a peptide that has demonstrated significant potential in weight management. We will explore its mechanism of action, which may be independent of the canonical long-form leptin receptor (OB-Rb), its effects on key metabolic parameters, and detailed experimental protocols for its study. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of this promising leptin mimetic.

Introduction

Obesity, a global pandemic, is characterized by excessive adipose tissue accumulation and is a major risk factor for numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. Leptin, the protein product of the ob gene, is a cornerstone of the body's weight regulation system. It signals the status of energy stores to the hypothalamus, thereby modulating food intake and energy expenditure.[1] However, the majority of obese individuals exhibit hyperleptinemia and a state of leptin resistance, rendering exogenous leptin administration largely ineffective.

The synthetic peptide corresponding to the amino acid sequence 116-130 of mouse leptin has emerged as a promising candidate to overcome this challenge.[2] Studies have shown that this fragment can mimic some of the beneficial effects of native leptin on body weight and food intake, even in animal models with dysfunctional leptin signaling.[3][4] This guide will synthesize the current understanding of Leptin (116-130) and provide the necessary technical information for its further investigation.

Mechanism of Action and Signaling Pathways

A compelling aspect of Leptin (116-130) is its potential to function independently of the long-form leptin receptor (OB-Rb), the primary signaling isoform in the hypothalamus.[3] This suggests a novel mechanism that could bypass the central leptin resistance observed in obesity.

While the precise receptor for Leptin (116-130) remains to be definitively identified, evidence suggests that its downstream signaling converges on pathways similar to those activated by full-length leptin. Studies have indicated the involvement of:

  • Signal Transducer and Activator of Transcription 3 (STAT3): Phosphorylation of STAT3 is a key event in leptin signaling, and some research suggests that Leptin (116-130) can also activate this pathway.[5][6]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is another crucial mediator of leptin's metabolic effects, and there is evidence to support its activation by the 116-130 fragment.[5][7]

The proposed signaling cascade for Leptin (116-130) is depicted below, highlighting its potential divergence from the canonical leptin signaling pathway at the receptor level.

G Proposed Signaling Pathway of Leptin (116-130) cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin_116_130 Leptin (116-130) Putative_Receptor Putative Receptor (OB-Rb Independent) Leptin_116_130->Putative_Receptor Binding PI3K PI3K Putative_Receptor->PI3K Activation STAT3 STAT3 Putative_Receptor->STAT3 Activation pPI3K p-PI3K PI3K->pPI3K Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Downstream_Effects Downstream Metabolic Effects pPI3K->Downstream_Effects pSTAT3->Downstream_Effects

Proposed signaling pathway for Leptin (116-130).

Quantitative Data on In Vivo Efficacy

Multiple studies in rodent models of obesity have demonstrated the potent effects of Leptin (116-130) on weight management and related metabolic parameters. The following tables summarize key quantitative findings.

Table 1: Effects of Leptin (116-130) on Body Weight and Food Intake in ob/ob Mice

Study ReferenceAnimal ModelPeptideDosageAdministration RouteDurationChange in Body WeightChange in Food Intake
Grasso et al., 1997[8]Female C57BL/6J ob/ob miceLeptin (116-130) amide1 mg/dayIntraperitoneal28 days-3.4% (vs. +14.7% in control)-15%
Grasso et al., 1999[2]Female C57BL/6J ob/ob miceLEP-(116-130)1 mg/dayIntraperitoneal28 days-3.4% (vs. +14.7% in vehicle)-15%

Table 2: Effects of Leptin (116-130) in db/db Mice (Leptin Receptor Deficient)

Study ReferenceAnimal ModelPeptideDosageAdministration RouteDurationEffect on Body Weight GainEffect on Blood GlucoseEffect on Food Intake
Grasso et al., 1999[3][9]Female C57BLKS/J-m db/db miceLEP-(116-130)Not specifiedIntraperitonealNot specifiedReducedReducedNo significant change

Experimental Protocols

Reproducibility of in vivo studies is paramount. This section provides a detailed methodology for a typical experiment investigating the effects of Leptin (116-130) in an ob/ob mouse model.

4.1. Animal Model

  • Species: Mus musculus

  • Strain: C57BL/6J-Lepob/J (ob/ob mice)

  • Sex: Female (to avoid confounding variables from cyclical hormonal changes in males)

  • Age: 5-6 weeks at the start of the experiment

  • Housing: Individually housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle. Ad libitum access to standard chow and water.

  • Acclimatization: Animals should be acclimatized to the housing conditions and handling for at least one week prior to the start of the experiment.

4.2. Peptide Preparation and Administration

  • Peptide: Synthetic mouse Leptin (116-130) amide, purified to >95% by HPLC.

  • Vehicle: Sterile phosphate-buffered saline (PBS), pH 7.4.

  • Preparation: The lyophilized peptide is reconstituted in the vehicle to the desired concentration (e.g., 1 mg/ml).

  • Administration Route: Intraperitoneal (IP) injection is a common and effective route.[8] Subcutaneous injection is an alternative.

  • Dosage: A typical effective dose is 1 mg/day per mouse.[2][8]

  • Frequency: Daily injections at the same time each day to maintain consistent circulating levels.

4.3. Experimental Design and Measurements

  • Groups:

    • Control Group: Receives daily IP injections of the vehicle.

    • Treatment Group: Receives daily IP injections of Leptin (116-130).

  • Duration: A 28-day study period is sufficient to observe significant effects on body weight and food intake.[2][8]

  • Measurements:

    • Body Weight: Measured daily to the nearest 0.1 g.

    • Food Intake: Measured daily by weighing the remaining food pellets.

    • Blood Glucose: Measured at baseline and at regular intervals throughout the study from tail vein blood using a glucometer.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of Leptin (116-130).

G Experimental Workflow for In Vivo Study of Leptin (116-130) cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (28 days) cluster_post_treatment Post-Treatment Phase Acclimatization Acclimatization (1 week) Baseline_Measurements Baseline Measurements (Body Weight, Food Intake, Blood Glucose) Acclimatization->Baseline_Measurements Daily_Injections Daily IP Injections (Vehicle or Leptin 116-130) Baseline_Measurements->Daily_Injections Daily_Monitoring Daily Monitoring (Body Weight, Food Intake) Daily_Injections->Daily_Monitoring Periodic_Monitoring Periodic Monitoring (Blood Glucose) Daily_Injections->Periodic_Monitoring Final_Measurements Final Measurements Daily_Monitoring->Final_Measurements Periodic_Monitoring->Final_Measurements Data_Analysis Data Analysis and Statistical Comparison Final_Measurements->Data_Analysis

Typical experimental workflow for Leptin (116-130) in vivo studies.

Conclusion and Future Directions

Leptin fragment (116-130) represents a significant advancement in the search for effective obesity therapeutics. Its ability to reduce body weight and food intake, potentially through an OB-Rb independent mechanism, makes it a highly attractive candidate for overcoming leptin resistance. The data presented in this guide provide a solid foundation for its continued investigation.

Future research should focus on:

  • Receptor Identification: Elucidating the specific receptor(s) and binding sites for Leptin (116-130) is a critical next step.

  • Pharmacokinetics and Pharmacodynamics: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide is necessary for optimizing dosing and delivery.

  • Long-Term Efficacy and Safety: Studies of longer duration are needed to assess the sustained effects and potential side effects of chronic administration.

  • Translational Studies: Ultimately, the potential of Leptin (116-130) must be evaluated in human clinical trials.

This technical guide has provided a comprehensive overview of the current state of knowledge regarding Leptin (116-130) and its role in weight management. The detailed methodologies and summarized data herein should empower researchers and drug development professionals to further explore the therapeutic potential of this promising peptide.

References

Neuroprotective Properties of Leptin (116-130): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a pleiotropic hormone primarily known for its role in regulating energy homeostasis, has emerged as a significant player in neuronal function and cytoprotection. Beyond its metabolic effects, leptin exerts profound neurotrophic and neuroprotective actions in the central nervous system. A growing body of evidence indicates that a specific fragment of this hormone, Leptin (116-130), retains and recapitulates the neuroprotective and cognitive-enhancing properties of the full-length leptin molecule. This guide provides an in-depth technical overview of the neuroprotective properties of Leptin (116-130), focusing on its mechanisms of action, supporting quantitative data from key preclinical studies, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders such as Alzheimer's disease.

Core Neuroprotective Mechanisms

The neuroprotective effects of Leptin (116-130) are primarily attributed to its ability to counteract the detrimental effects of neurotoxic insults, such as those induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The fragment has been shown to prevent Aβ-induced synaptic disruption and neuronal cell death.[1][2] These protective actions are mediated through the activation of key intracellular signaling cascades, enhancement of synaptic plasticity, and regulation of glutamate (B1630785) receptor trafficking.

Signaling Pathways

Leptin (116-130) exerts its neuroprotective effects by activating pro-survival signaling pathways within neurons. The two primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, specifically involving STAT3.[1] Activation of these pathways is crucial for promoting cell survival and mitigating the toxic effects of Aβ.[3] Inhibition of either the PI3K or STAT3 pathway has been shown to attenuate the neuroprotective effects of Leptin (116-130).[1]

Leptin_Signaling cluster_nucleus Nucleus LeptinR Leptin Receptor JAK2 JAK2 LeptinR->JAK2 PI3K PI3K LeptinR->PI3K Leptin116_130 Leptin (116-130) Leptin116_130->LeptinR STAT3 STAT3 JAK2->STAT3 Akt Akt PI3K->Akt pSTAT3 p-STAT3 STAT3->pSTAT3 pAkt p-Akt Akt->pAkt Gene_Expression Gene Expression (Pro-survival) pSTAT3->Gene_Expression Neuroprotection Neuroprotection (Cell Survival, Synaptic Stability) pAkt->Neuroprotection Gene_Expression->Neuroprotection

Caption: Signaling pathways activated by Leptin (116-130).
Synaptic Plasticity and AMPA Receptor Trafficking

Leptin (116-130) has been demonstrated to enhance hippocampal synaptic plasticity, a cellular correlate of learning and memory. Specifically, it promotes the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse, a critical process for long-term potentiation (LTP).[2] Furthermore, Leptin (116-130) can prevent the Aβ-induced internalization of AMPA receptors, thereby preserving synaptic function in the face of neurotoxic insults.[4]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective and cognitive-enhancing effects of Leptin (116-130).

Table 1: In Vitro Neuroprotective Effects of Leptin (116-130)
Experimental Model SH-SY5Y neuroblastoma cells treated with Aβ1-42
Assay Lactate Dehydrogenase (LDH) Assay
Treatment Leptin (116-130) + Aβ1-42 + Wortmannin (PI3K inhibitor)
Key Finding A 26.9 ± 9.8% increase in LDH release was observed compared to cells treated with Leptin (116-130) and Aβ1-42 alone, indicating the involvement of the PI3K pathway in the neuroprotective effect.[1]
Reference Malekizadeh et al., 2017
Table 2: Effects of Leptin (116-130) on Synaptic Function
Experimental Model Rat hippocampal slices
Assay Field Excitatory Postsynaptic Potential (fEPSP) recording
Treatment Leptin (116-130)
Key Finding Increased synaptic transmission to 140 ± 13% of baseline.
Reference Malekizadeh et al., 2017
Experimental Model Cultured rat hippocampal neurons
Assay Immunocytochemistry for GluA1 surface expression
Treatment Leptin (116-130)
Key Finding Increased GluA1 surface expression to 167 ± 10% of control.
Reference Malekizadeh et al., 2017
Experimental Model Cultured rat hippocampal neurons treated with Aβ1-42
Assay Immunocytochemistry for GluA1 surface expression
Treatment Leptin (116-130) + Aβ1-42
Key Finding Prevented Aβ1-42-induced reduction of GluA1 surface expression, maintaining it at 97 ± 4% of control.
Reference Malekizadeh et al., 2017
Table 3: In Vivo Cognitive Enhancement by Leptin (116-130)
Experimental Model C57/BL6 mice
Assay Object-Place-Context (OPC) Recognition Task
Treatment Intraperitoneal injection of Leptin (116-130)
Key Finding Significantly increased the discrimination index compared to saline-treated controls (p < 0.05), indicating enhanced episodic-like memory.[1]
Reference Malekizadeh et al., 2017

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Cell Culture and Aβ1-42 Treatment for Neuroprotection Assays
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.

  • Aβ1-42 Preparation: Lyophilized Aβ1-42 peptide is reconstituted in sterile, distilled water to a concentration of 1 mM and incubated at 37°C for 7 days to promote aggregation (oligomerization).

  • Treatment: For neuroprotection experiments, SH-SY5Y cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing aggregated Aβ1-42 (typically 10 µM) with or without Leptin (116-130) at the desired concentration (e.g., 100 nM). Cells are incubated for a further 48-72 hours before assessing cell viability.

A_Beta_Protocol start Start culture Culture SH-SY5Y cells start->culture seed Seed cells in 96-well plate culture->seed treat Treat cells with Aβ1-42 and/or Leptin (116-130) seed->treat prepare_abeta Prepare aggregated Aβ1-42 prepare_abeta->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., LDH Assay) incubate->assay end End assay->end

Caption: Workflow for Aβ1-42 treatment and neuroprotection assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: This colorimetric assay measures the activity of LDH released from damaged cells into the culture supernatant.

  • Procedure:

    • Following treatment, 50 µL of cell culture supernatant from each well is transferred to a new 96-well plate.

    • 100 µL of the LDH reaction mixture (containing diaphorase and INT) is added to each well.

    • The plate is incubated in the dark at room temperature for 30 minutes.

    • The reaction is stopped by adding 50 µL of a stop solution (e.g., 1 M acetic acid).

    • The absorbance is measured at 490 nm using a microplate reader.

    • Cytotoxicity is calculated as a percentage of the maximum LDH release from control wells treated with a lysis buffer.

Enzyme-Linked Immunosorbent Assay (ELISA) for Phosphorylated Proteins
  • Principle: A sandwich ELISA is used to quantify the levels of phosphorylated STAT3 (p-STAT3) and phosphorylated Akt (p-Akt) in cell lysates.

  • Procedure:

    • Cell Lysis: After treatment with Leptin (116-130), cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Coating: A 96-well microplate is coated with a capture antibody specific for the total protein (STAT3 or Akt).

    • Blocking: The plate is blocked with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific binding.

    • Sample Incubation: Cell lysates are added to the wells and incubated to allow the capture antibody to bind the target protein.

    • Detection: A detection antibody specific for the phosphorylated form of the protein (p-STAT3 or p-Akt), typically conjugated to an enzyme like horseradish peroxidase (HRP), is added.

    • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, and the color development is proportional to the amount of phosphorylated protein.

    • Measurement: The reaction is stopped, and the absorbance is read at the appropriate wavelength. The results are often expressed as a fold change relative to untreated control cells.

Electrophysiology for Long-Term Potentiation (LTP) Measurement
  • Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

  • Baseline: A stable baseline of fEPSPs is recorded for at least 20 minutes.

  • LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Treatment: Leptin (116-130) is bath-applied to the slices before or during the HFS to assess its effect on LTP induction and maintenance. In experiments investigating neuroprotection, Aβ oligomers are co-applied with or without the leptin fragment.

  • Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

Novel Object Recognition (NOR) Test
  • Apparatus: An open-field arena.

  • Habituation: Mice are allowed to freely explore the empty arena for 5-10 minutes on two consecutive days to acclimate to the environment.

  • Training (Familiarization) Phase: On the third day, two identical objects are placed in the arena, and each mouse is allowed to explore them for a set period (e.g., 10 minutes).

  • Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5 minutes).

  • Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

NOR_Workflow start Start habituation Habituation Phase (2 days) Empty Arena start->habituation training Training Phase Two Identical Objects habituation->training retention Retention Interval (e.g., 24 hours) training->retention testing Testing Phase One Familiar, One Novel Object retention->testing analysis Data Analysis Calculate Discrimination Index testing->analysis end End analysis->end

Caption: Experimental workflow for the Novel Object Recognition test.

Conclusion and Future Directions

The leptin fragment (116-130) demonstrates significant promise as a neuroprotective agent, mirroring the beneficial effects of its parent molecule. Its ability to activate pro-survival signaling pathways, enhance synaptic plasticity, and improve cognitive function in preclinical models of neurodegeneration highlights its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

Future studies should focus on elucidating the precise molecular interactions of Leptin (116-130) with the leptin receptor and downstream signaling components. Further in vivo studies in various animal models of neurodegenerative diseases are warranted to fully assess its efficacy, optimal dosing, and long-term safety profile. The development of more potent and bioavailable mimetics based on the Leptin (116-130) structure could pave the way for novel and effective treatments for devastating neurological disorders.

References

Leptin (116-130): A Promising Peptide Fragment for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The metabolic hormone leptin has emerged as a significant modulator of cognitive function, with research highlighting its role in synaptic plasticity and neuroprotection.[1][2] Deficits in leptin signaling are associated with cognitive decline, while administration of leptin has shown promise in improving learning and memory.[1][3] However, the therapeutic application of the full-length leptin protein is met with challenges due to its large size and diverse peripheral effects.[4][5] This has spurred interest in smaller, bioactive fragments that retain the cognitive-enhancing properties of the parent molecule. This whitepaper provides a detailed technical overview of one such fragment, Leptin (116-130), focusing on its demonstrated effects on synaptic function, memory, and its underlying signaling mechanisms.

Core Cognitive-Enhancing Effects of Leptin (116-130)

Preclinical studies have robustly demonstrated that Leptin (116-130) mirrors the beneficial effects of the full leptin molecule on hippocampal function, a brain region critical for learning and memory.[4][6] The key cognitive-enhancing effects are centered on its ability to modulate synaptic plasticity and protect against neurotoxic insults.

Modulation of Synaptic Plasticity

Leptin (116-130) has been shown to enhance synaptic strength and promote the cellular processes that underlie learning and memory. Specifically, it facilitates long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[4][7]

Key Findings:

  • Induction of Long-Term Potentiation (LTP): In adult rat hippocampal slices, application of Leptin (116-130) induces a persistent increase in the slope of the field excitatory postsynaptic potential (fEPSP), a measure of synaptic strength.[1][4]

  • AMPA Receptor Trafficking: The cognitive-enhancing effects of Leptin (116-130) are linked to its ability to promote the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[4][6] Specifically, it increases the surface expression of the GluA1 subunit of the AMPA receptor in hippocampal neurons.[1][4]

Enhancement of Episodic-Like Memory

Beyond the cellular level, Leptin (116-130) has demonstrated pro-cognitive effects in behavioral studies. Administration of the peptide has been shown to improve performance in tasks designed to assess episodic-like memory in rodents.[1][4]

Key Findings:

  • Object-Place-Context (OPC) Recognition: In the OPC recognition task, which assesses the ability to remember what object was seen, where it was seen, and in what context, mice treated with Leptin (116-130) show a significantly improved ability to discriminate between novel and familiar object-place-context combinations.[1]

Neuroprotective Actions

A critical aspect of Leptin (116-130)'s therapeutic potential lies in its neuroprotective capabilities, particularly in the context of Alzheimer's disease pathology. The fragment has been shown to counteract the detrimental effects of amyloid-β (Aβ), a key pathological hallmark of the disease.[4][8]

Key Findings:

  • Protection Against Aβ-Induced Synaptic Dysfunction: Leptin (116-130) prevents the inhibition of LTP and the facilitation of long-term depression (LTD) induced by Aβ.[1][4] It also blocks the Aβ-driven internalization of AMPA receptors.[1][2]

  • Enhanced Neuronal Viability: In cellular models of Aβ toxicity, Leptin (116-130) has been shown to protect neurons from cell death.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Leptin (116-130).

Parameter Experimental Model Treatment Result Reference
Synaptic Plasticity (LTP)Adult Rat Hippocampal Slices25 nM Leptin (116-130)140 ± 13% of baseline fEPSP slope[1]
AMPA Receptor TraffickingCultured Rat Hippocampal Neurons50 nM Leptin (116-130)160 ± 6% of control GluA1 surface expression[1]
Behavioral Task Animal Model Treatment Key Metric Result Reference
Object-Place-Context RecognitionC57/BL6 Mice7.8 nM/ml Leptin (116-130) (IP injection)Discrimination IndexSignificant increase compared to control[1]
Neuroprotection Assay Cell Model Insult Treatment Result Reference
Cell ViabilitySH-SY5Y neuroblastoma cells10 µM Aβ1–4210 nM Leptin (116-130)Significant prevention of Aβ-induced cell death[1]

Signaling Pathways

The neuroprotective and cognitive-enhancing effects of Leptin (116-130) are mediated by the activation of specific intracellular signaling cascades. Similar to the full-length leptin molecule, Leptin (116-130) activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[1][9]

Leptin_116_130_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LeptinR Leptin Receptor JAK2 JAK2 LeptinR->JAK2 Activation Leptin_116_130 Leptin (116-130) Leptin_116_130->LeptinR PI3K PI3K JAK2->PI3K Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation Akt Akt PI3K->Akt Activation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Cell_Survival Cell Survival Akt->Cell_Survival Synaptic_Plasticity Synaptic Plasticity Akt->Synaptic_Plasticity Gene_Expression Gene Expression (e.g., for Neuroprotection) STAT3_dimer->Gene_Expression Transcription

Caption: Signaling pathways activated by Leptin (116-130).

Pharmacological inhibition of STAT3 and PI3K has been shown to reduce the neuroprotective effects of Leptin (116-130) against Aβ-induced neuronal death, confirming the critical role of these pathways.[1]

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature on Leptin (116-130).

Hippocampal Slice Electrophysiology for LTP Measurement

This protocol is based on the methodology described by Malekizadeh et al. (2016).[1]

  • Animal Model: Adult male Sprague-Dawley rats are used for the experiments.[10]

  • Hippocampal Slice Preparation:

    • Anesthetize and decapitate the rat.

    • Rapidly remove the brain and place it in ice-cold artificial cerebrospinal fluid (aCSF).

    • Prepare transverse hippocampal slices (400 µm) using a vibratome.

    • Allow slices to recover for at least 1 hour before recording.[10]

  • Electrophysiological Recordings:

    • Record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

    • Record a stable baseline of fEPSPs for 20 minutes.

    • Bath-apply Leptin (116-130) (25 nM) for 20 minutes.

    • Record fEPSPs for at least 60 minutes post-application to measure changes in synaptic strength.[10]

  • LTP Induction: LTP is induced using a high-frequency stimulation (HFS) paradigm (e.g., 10 trains of 8 stimuli at 100 Hz).[1]

LTP_Workflow start Start: Adult Rat slice_prep Hippocampal Slice Preparation (400 µm) start->slice_prep recovery Slice Recovery (>1 hour in aCSF) slice_prep->recovery recording_setup Transfer to Recording Chamber recovery->recording_setup baseline Record Baseline fEPSPs (20 minutes) recording_setup->baseline treatment Bath Apply Leptin (116-130) (25 nM) baseline->treatment post_treatment Record fEPSPs (>60 minutes) treatment->post_treatment analysis Data Analysis: Measure fEPSP slope change post_treatment->analysis end End: Quantify LTP analysis->end

Caption: Experimental workflow for LTP measurement.
Object-Place-Context (OPC) Recognition Task

This protocol is based on the methodology described by Malekizadeh et al. (2016).[1]

  • Animal Model: C57/BL6 mice are used.

  • Habituation: Habituate the mice to the testing arena for several days before the task.[1]

  • Sample Phase 1: On the first testing day, expose the mice to two different objects in a specific context for a set duration (e.g., 3 minutes).[1]

  • Sample Phase 2: In the second sample phase, present the same two objects but in a different context and with their locations swapped.[1]

  • Drug Administration: Administer Leptin (116-130) (e.g., 7.8 nM/ml, IP injection) 30 minutes prior to the test phase.[1]

  • Test Phase: 24 hours after the sample phases, place the mice back into one of the contexts with two identical copies of one of the original objects, where one is in a familiar location for that context and the other is in a novel location.[1]

  • Data Analysis: Measure the time spent exploring the object in the novel versus the familiar location. Calculate a discrimination index to quantify memory performance.[1]

OPC_Workflow start Start: C57/BL6 Mice habituation Habituation to Testing Arena start->habituation sample1 Sample Phase 1: Objects A & B in Context 1 habituation->sample1 sample2 Sample Phase 2: Objects A & B in Context 2 (Locations Swapped) sample1->sample2 delay 24-hour Delay sample2->delay drug_admin IP Injection: Vehicle or Leptin (116-130) test_phase Test Phase: Two copies of Object A in Context 1 (one in novel location) drug_admin->test_phase delay->drug_admin data_collection Record Exploration Time test_phase->data_collection analysis Calculate Discrimination Index data_collection->analysis end End: Assess Memory analysis->end

Caption: Experimental workflow for the OPC recognition task.
Immunocytochemistry for AMPA Receptor Trafficking

This protocol is based on the methodology described by Malekizadeh et al. (2016).[1]

  • Cell Culture: Use primary hippocampal neuronal cultures prepared from embryonic rat brains.[10]

  • Treatment: Treat the neurons with Leptin (116-130) (e.g., 50 nM) for a specified duration (e.g., 20 minutes).[1]

  • Surface Labeling: Label surface GluA1 subunits with a specific primary antibody.[1]

  • Fixation and Permeabilization: Fix the cells and, if necessary for intracellular targets, permeabilize the cell membranes.

  • Secondary Antibody Incubation: Use a fluorescently labeled secondary antibody to bind to the primary antibody.

  • Imaging: Visualize the labeled receptors using confocal microscopy.[10]

  • Quantification: Quantify the intensity and number of GluA1 clusters to assess changes in receptor trafficking to the neuronal surface.[10]

Conclusion and Future Directions

Leptin (116-130) has emerged as a potent and specific fragment of the leptin molecule that recapitulates its cognitive-enhancing and neuroprotective effects in the hippocampus.[2][4] Its ability to enhance synaptic plasticity, improve episodic-like memory, and protect against Aβ-induced neurotoxicity makes it a compelling candidate for further investigation as a therapeutic agent for cognitive disorders, including Alzheimer's disease.[4][8]

Future research should focus on:

  • Pharmacokinetics and Brain Penetration: Detailed studies are needed to characterize the pharmacokinetic profile of Leptin (116-130) and its ability to cross the blood-brain barrier.

  • Chronic Dosing Studies: Long-term studies in animal models of cognitive impairment are necessary to evaluate the sustained efficacy and safety of chronic Leptin (116-130) administration.

  • Mechanism of Action: Further elucidation of the downstream signaling targets of the STAT3 and PI3K pathways activated by Leptin (116-130) will provide a more complete understanding of its molecular mechanisms.

  • Clinical Translation: Ultimately, the promising preclinical data warrants the exploration of Leptin (116-130) in human clinical trials to assess its safety and efficacy in patients with cognitive impairment.

References

An In-depth Technical Guide to the Leptin (116-130) Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway and biological activities of Leptin (116-130), a bioactive fragment of the full-length leptin protein. This document synthesizes current preclinical data, details key experimental methodologies, and visualizes the core signaling cascades.

Introduction to Leptin (116-130)

Leptin is a 16 kDa adipokine that plays a crucial role in regulating energy balance, metabolism, and neuroendocrine function.[1] The synthetic peptide fragment encompassing amino acids 116-130 has been identified as a bioactive region that mimics several of leptin's functions, particularly its effects on the central nervous system.[2][3] Preclinical studies have highlighted its potential as a therapeutic agent due to its cognitive-enhancing and neuroprotective properties.[4][5][6] Leptin (116-130) has been shown to facilitate hippocampal synaptic plasticity, enhance memory, and protect neurons from amyloid-β (Aβ) toxicity, making it a molecule of significant interest for research in neurodegenerative diseases like Alzheimer's.[5][7][8]

Core Signaling Pathways

While the signaling of full-length leptin is well-characterized, the precise mechanism for the Leptin (116-130) fragment is still under investigation. Full-length leptin primarily signals through the long-form leptin receptor (Ob-Rb), activating the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway, as well as the Phosphoinositide 3-Kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) cascades.[2][9][10]

Interestingly, some in vitro evidence suggests that Leptin (116-130) may not require the long-form Ob-Rb for its biological effects. Studies have shown that the fragment could not displace full-length leptin from Ob-Rb and did not activate its signal transduction in vitro.[11][12] One hypothesis is that its effects could be mediated through short-form leptin receptors which are also capable of activating downstream signaling.[13]

The primary documented effects of Leptin (116-130) are centered on synaptic plasticity in the hippocampus. It has been shown to facilitate N-methyl-D-aspartate (NMDA) receptor-dependent long-term potentiation (LTP) and promote the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[3][5] The activation of the JAK2/STAT3 pathway has been linked to NMDA receptor-dependent long-term depression (LTD), a process also induced by Leptin (116-130) under certain conditions.[13]

Visualizing the Proposed Signaling Cascade

The following diagram illustrates the proposed signaling pathway for Leptin (116-130) in hippocampal neurons, leading to enhanced synaptic plasticity.

G Leptin_116_130 Leptin (116-130) LepR Leptin Receptor (Short Isoform?) Leptin_116_130->LepR Binds NMDAR NMDA Receptor LepR->NMDAR AMPAR AMPA Receptor (GluA1-containing) LepR->AMPAR Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) NMDAR->Synaptic_Plasticity Activation leads to Synapse Postsynaptic Terminal Trafficking Promotes Trafficking to Synapse Trafficking->Synapse

Proposed signaling of Leptin (116-130) at the synapse.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on Leptin (116-130).

Table 1: Effects of Leptin (116-130) on Hippocampal Synaptic Plasticity and Memory

Parameter Model System Concentration / Dose Outcome Reference
Long-Term Potentiation (LTP) Rat Hippocampal Slices 25 nM Induces a novel form of LTP in adult tissue. [6]
Long-Term Depression (LTD) Rat Hippocampal Slices 100 nM Induces NMDA receptor-dependent LTD. [13]
Episodic-like Memory Rodents Not Specified Enhances performance in memory tasks. [5]

| Neuroprotection | Hippocampal Slices | Not Specified | Prevents synaptic disruption by amyloid-β. |[5] |

Table 2: Effects of Leptin (116-130) on Metabolic Parameters

Parameter Model System Outcome Reference
Body Weight Gain C57BLKS/J-m db/db mice Reduced body weight gain. [11][12]
Blood Glucose Levels C57BLKS/J-m db/db mice Reduced blood glucose levels. [11][12]

| Food Intake | C57BL/6J ob/ob mice | Reduced food intake. |[11][12] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the function of Leptin (116-130).

Electrophysiological Recordings of Long-Term Potentiation (LTP)

This protocol is used to measure the effect of Leptin (116-130) on synaptic strength in brain tissue.

  • Slice Preparation:

    • Anesthetize and decapitate an adult Wistar rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to an interface chamber and allow them to recover for at least 1 hour, perfused with aCSF at 32°C.

  • Electrophysiological Recording:

    • Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Place a stimulating electrode to activate the Schaffer collateral pathway.

    • Record a stable baseline of fEPSPs for a minimum of 20 minutes by delivering single stimuli every 30 seconds.

  • Compound Application and LTP Induction:

    • Bath-apply Leptin (116-130) at the desired concentration (e.g., 25 nM) for 20 minutes.[6]

    • After application, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • Continue recording fEPSPs for at least 60 minutes post-HFS to measure the change in synaptic strength.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the post-HFS fEPSP slopes to the pre-HFS baseline average.

    • Compare the magnitude of potentiation between control (vehicle-treated) and Leptin (116-130)-treated slices.

Visualizing the LTP Experimental Workflow

G cluster_prep Tissue Preparation cluster_exp Recording & Stimulation cluster_analysis Data Analysis p1 Hippocampal Slice Preparation p2 Slice Recovery (>1 hr in aCSF) p1->p2 e1 Establish Stable Baseline fEPSP (20 min) p2->e1 e2 Bath Apply Leptin (116-130) (20 min) e1->e2 e3 High-Frequency Stimulation (HFS) e2->e3 e4 Record Post-HFS fEPSP (60 min) e3->e4 a1 Measure fEPSP Slope e4->a1 a2 Normalize to Baseline a1->a2 a3 Compare Potentiation a2->a3

Workflow for an LTP electrophysiology experiment.
Immunocytochemistry for AMPA Receptor Trafficking

This protocol is used to visualize and quantify the effect of Leptin (116-130) on the surface expression of AMPA receptors in neurons.

  • Cell Culture:

    • Prepare primary hippocampal neuronal cultures from embryonic (E18) rat brains.

    • Plate neurons on poly-D-lysine-coated coverslips and culture for 14-21 days in vitro (DIV).

  • Treatment:

    • Treat the mature neuronal cultures with Leptin (116-130) at the desired concentration (e.g., 25 nM) for a specified duration.[6]

    • Include a vehicle-treated control group.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Without permeabilizing the cells, incubate with a primary antibody that specifically recognizes an extracellular epitope of an AMPA receptor subunit (e.g., GluA1). This step labels only the surface-expressed receptors.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • (Optional) Permeabilize the cells with a detergent (e.g., Triton X-100) and stain for a dendritic marker (e.g., MAP2) with a different colored fluorophore to identify dendrites.

  • Imaging and Quantification:

    • Acquire images using a confocal microscope.

    • Quantify the intensity and number of surface GluA1 clusters along the dendrites using imaging analysis software (e.g., ImageJ).[6]

    • Compare the surface expression of GluA1 between control and Leptin (116-130)-treated neurons.

Visualizing the Immunocytochemistry Workflow

G N1 Culture Primary Hippocampal Neurons N2 Treat with Leptin (116-130) N1->N2 N3 Fix Cells N2->N3 N4 Primary Antibody (Surface GluA1) N3->N4 N5 Secondary Antibody (Fluorescent) N4->N5 N6 Confocal Microscopy N5->N6 N7 Quantify Surface GluA1 Clusters N6->N7 N8 Compare with Control N7->N8

Workflow for AMPA receptor trafficking analysis.

Conclusion and Future Directions

The Leptin (116-130) fragment is a promising bioactive peptide with demonstrated efficacy in preclinical models of cognitive function and neuroprotection.[3][5] Its ability to modulate synaptic plasticity, a fundamental process for learning and memory, positions it as a compelling target for further investigation.

Key areas for future research include:

  • Receptor Deconvolution: Elucidating the precise receptor (or receptors) through which Leptin (116-130) mediates its effects is critical.

  • Downstream Pathway Analysis: A detailed molecular investigation is needed to map the intracellular signaling cascades (e.g., JAK/STAT, PI3K/Akt, MAPK/ERK) that are activated by the fragment in different cell types.

  • Pharmacokinetics and Bioavailability: Understanding the stability, distribution, and blood-brain barrier penetration of Leptin (116-130) is essential for its development as a therapeutic.

  • Clinical Translation: Rigorous, controlled clinical trials are required to determine the safety and efficacy of Leptin (116-130) or its analogs in human populations for cognitive disorders.

This guide provides a foundational understanding of the Leptin (116-130) signaling pathway based on current scientific literature, offering a valuable resource for professionals in the fields of neuroscience, endocrinology, and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Leptin with a Focus on the Bioactive Fragment Leptin (116-130)

This technical guide provides a comprehensive overview of the seminal discoveries in leptin research, from the initial identification of a genetic basis for obesity to the elucidation of its signaling pathways and the characterization of bioactive fragments. A specific focus is placed on the leptin (116-130) peptide, a fragment that mirrors many of the full-length hormone's neuroprotective and cognitive-enhancing functions.

The Historical Journey to the Discovery of Leptin

The path to identifying leptin was a multi-decade endeavor that fundamentally shifted the scientific understanding of obesity from a failure of willpower to a complex biological and genetic disorder.

Early Observations and the "Lipostatic" Theory

The story begins in the 1950s with the spontaneous emergence of a colony of house mice at The Jackson Laboratory that exhibited profound obesity, hyperphagia (excessive eating), and decreased energy expenditure.[1] This led to the development of the "ob/ob" mouse model, which became a cornerstone of obesity research. In 1953, the "lipostatic theory" was proposed, hypothesizing the existence of a circulating factor produced by adipose tissue that would signal to the brain to regulate food intake and maintain long-term energy balance.[1]

Parabiosis Experiments: Unveiling a Circulating Factor

Ingenious parabiosis experiments, where the circulatory systems of two mice were surgically joined, provided the first concrete evidence for this circulating factor. These experiments, notably those conducted by Douglas Coleman in the late 1960s, produced groundbreaking results.[2][3]

Experimental Protocol: Parabiosis

  • Animal Models: Genetically obese mice (ob/ob), genetically diabetic and obese mice (db/db), and wild-type lean mice were used.

  • Surgical Procedure: Mice were anesthetized. A longitudinal skin incision was made from the elbow to the knee on the corresponding sides of two mice. The skin flaps were sutured together to create a shared circulation. This allowed for the exchange of blood-borne factors between the two animals.

  • Pairings and Observations:

    • ob/ob with wild-type: The ob/ob mouse reduced its food intake and lost weight, suggesting it was receiving a satiety signal from the wild-type mouse that it could not produce itself.[3]

    • db/db with wild-type: The wild-type mouse stopped eating and starved to death. This indicated that the db/db mouse was overproducing a satiety factor, but was insensitive to it. The continuous signal overwhelmed the normal mouse.

    • ob/ob with db/db: The ob/ob mouse starved, while the db/db mouse's condition remained unchanged. This confirmed that the ob/ob mouse could respond to the factor produced by the db/db mouse, but the db/db mouse could not respond to any signal.

These results strongly suggested that the ob gene encoded a circulating satiety hormone, and the db gene encoded its receptor.[2]

The Breakthrough: Positional Cloning of the ob Gene

Despite the compelling evidence from parabiosis, the identity of the "lipostat" remained unknown for decades. In 1994, Jeffrey Friedman's laboratory at The Rockefeller University achieved a landmark breakthrough by using positional cloning to identify and sequence the ob gene in mice.[4] They discovered that the ob/ob mice had a mutation in this gene, preventing the production of the encoded protein.[5] The following year, the protein product was purified and named leptin , from the Greek word "leptos," meaning thin.[6]

Subsequent studies confirmed that administering recombinant leptin to ob/ob mice caused them to eat less, lose weight, and become more active, effectively reversing their obese phenotype.[3] This discovery proved that fat is not merely a passive storage depot but an active endocrine organ.

Logical Flow of Leptin's Discovery

G A 1950s: Discovery of 'ob/ob' obese mice B 1953: 'Lipostatic Theory' proposes a circulating fat-derived signal A->B C 1960s: Parabiosis Experiments demonstrate a blood-borne satiety factor B->C D Conclusion from Parabiosis: 'ob' gene codes for the signal 'db' gene codes for the receptor C->D E 1994: Friedman's lab uses positional cloning to identify the 'ob' gene D->E F 1995: Protein is named 'Leptin'. Administration reverses obesity in ob/ob mice E->F G Discovery of Leptin Resistance: Most obese humans have high leptin levels, not a deficiency F->G

Caption: A flowchart illustrating the key milestones leading to the discovery of leptin.

The Leptin (116-130) Fragment: A Bioactive Mimetic

While leptin itself has shown therapeutic promise in rare cases of congenital leptin deficiency, its effectiveness in common obesity is limited by leptin resistance.[7] This has spurred research into smaller, bioactive fragments of the hormone that might retain therapeutic effects with different properties. The fragment comprising amino acids 116-130 has emerged as a particularly promising candidate.

Studies have demonstrated that the leptin (116-130) fragment can mirror the neuroprotective and cognitive-enhancing actions of the full-length peptide.[8][9] This is particularly relevant for neurodegenerative diseases like Alzheimer's, where metabolic disruption and impaired leptin function are implicated.[9]

Key Actions of Leptin (116-130)
  • Promotes Synaptic Plasticity: The fragment facilitates activity-dependent long-term potentiation (LTP) in the hippocampus, a cellular mechanism crucial for learning and memory.[8]

  • Enhances AMPA Receptor Trafficking: It promotes the movement of AMPA receptors to the synapse, a key process in strengthening synaptic connections.[9][10]

  • Neuroprotection: Leptin (116-130) has been shown to prevent hippocampal synaptic disruption and neuronal cell death in models of amyloid-β toxicity, a hallmark of Alzheimer's disease.[8][9]

  • Cognitive Enhancement: Administration of the fragment improves performance in episodic-like memory tests in animal models.[9][11]

Quantitative Data on Leptin (116-130) Efficacy
Experimental ModelOutcome MeasuredResult with Leptin (116-130)Reference
In vitro rat hippocampal slicesLong-Term Potentiation (LTP)Significantly enhanced magnitude of LTP[8]
In vitro model of amyloid-β toxicityNeuronal Cell DeathPrevented cell death[8][9]
In vivo mouse modelEpisodic-like Memory TestEnhanced performance[9]
In vitro rat testis incubationTestosterone SecretionDose-dependent inhibition of basal and hCG-stimulated secretion[12]

Leptin Signaling Pathways

Leptin exerts its diverse effects by binding to the leptin receptor (LepR), a member of the class I cytokine receptor family.[13] The long-form of the receptor, LepRb, is the primary signaling-competent isoform and is highly expressed in the hypothalamus.[14] Binding of leptin to LepRb initiates a cascade of intracellular signaling events.

The Canonical JAK2-STAT3 Pathway

This is the principal pathway for mediating leptin's effects on energy homeostasis.[15][16]

  • Receptor Dimerization: Leptin binding induces the dimerization of LepRb.[15]

  • JAK2 Activation: The receptor-associated Janus kinase 2 (JAK2) molecules are brought into proximity, leading to their autophosphorylation and activation.[15]

  • Receptor Phosphorylation: Activated JAK2 phosphorylates key tyrosine residues on the intracellular domain of LepRb, notably Tyr1138.[14][15]

  • STAT3 Recruitment and Phosphorylation: The phosphorylated Tyr1138 serves as a docking site for the Signal Transducer and Activator of Transcription 3 (STAT3).[14] STAT3 is then phosphorylated by JAK2.

  • STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 molecules dimerize, translocate to the nucleus, and act as transcription factors.

  • Gene Expression: STAT3 dimers bind to the promoters of target genes, such as Pro-opiomelanocortin (POMC), to increase its expression, and Agouti-related peptide (AgRP), to inhibit its expression, ultimately leading to appetite suppression.[16]

Leptin JAK2-STAT3 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin LepRb1 LepRb Leptin->LepRb1 Binding & Dimerization LepRb2 LepRb Leptin->LepRb2 JAK2_1 JAK2 LepRb1->JAK2_1 STAT3 STAT3 LepRb1->STAT3 Recruitment JAK2_2 JAK2 LepRb2->JAK2_2 JAK2_1->LepRb1 Phosphorylates Tyr1138 JAK2_1->JAK2_2 Autophosphorylation JAK2_1->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Nuclear Translocation POMC ↑ POMC (Anorexigenic) DNA->POMC AgRP ↓ AgRP (Orexigenic) DNA->AgRP

Caption: The canonical JAK2-STAT3 signaling cascade initiated by leptin binding.

Additional Signaling Pathways

Leptin also activates other important signaling cascades that contribute to its pleiotropic effects.[16][17]

  • PI3K Pathway: Leptin can activate the Phosphatidylinositol 3-kinase (PI3K) pathway, which is also a key component of insulin (B600854) signaling.[16] This pathway is involved in regulating glucose homeostasis and neuronal function.[16][17]

  • MAPK/ERK Pathway: The Mitogen-activated protein kinase (MAPK), specifically the Extracellular signal-regulated kinase (ERK), pathway is also activated by leptin.[15] This cascade plays a role in neuronal proliferation and differentiation and contributes to leptin's anorexigenic effects.[15][17]

Overview of Leptin's Major Signaling Pathways

G Leptin Leptin LepRb Leptin Receptor (LepRb) Leptin->LepRb JAK2 JAK2 LepRb->JAK2 PI3K PI3K LepRb->PI3K ERK SHP2-ERK (MAPK) LepRb->ERK STAT3 STAT3 JAK2->STAT3 Nucleus Nucleus STAT3->Nucleus Glucose Glucose Homeostasis PI3K->Glucose Neuronal Neuronal Function PI3K->Neuronal Energy ↓ Food Intake ↑ Energy Expenditure ERK->Energy ERK->Neuronal GeneExp Gene Expression (e.g., POMC, AgRP) Nucleus->GeneExp GeneExp->Energy

Caption: A summary of the main intracellular signaling pathways activated by leptin.

Conclusion and Future Directions

The discovery of leptin revolutionized our understanding of energy homeostasis and established adipose tissue as a critical endocrine organ. While the initial hope of a universal cure for obesity was tempered by the reality of leptin resistance, research into its complex biology continues to yield profound insights. The identification of bioactive fragments like leptin (116-130) opens new therapeutic avenues, particularly in the realm of neurodegenerative diseases where its neuroprotective and pro-cognitive effects could be harnessed. Future research will likely focus on developing small molecule mimetics and understanding the precise mechanisms by which these fragments engage cellular signaling to produce their beneficial effects, potentially bypassing the resistance mechanisms that plague full-length leptin therapy.

References

The Role of Leptin Fragment (116-130) in Modulating Luteinizing Hormone Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the leptin fragment (116-130) on luteinizing hormone (LH) secretion. It synthesizes findings from key preclinical studies, presenting quantitative data, detailed experimental methodologies, and proposed signaling pathways to serve as a comprehensive resource for researchers in neuroendocrinology, metabolism, and drug development.

Executive Summary

Leptin, an adipocyte-derived hormone, is a critical regulator of energy homeostasis and neuroendocrine function. While the full-length protein's role in reproductive physiology is well-established, research has also focused on identifying biologically active fragments that may offer therapeutic potential. One such fragment, Leptin (116-130), has been shown to influence the secretion of luteinizing hormone, a key gonadotropin in the reproductive axis. This document details the preclinical evidence for this effect, highlighting both in vivo stimulatory actions and in vitro inhibitory effects, providing a nuanced understanding of this peptide's physiological actions.

Quantitative Data on LH Secretion

The effects of Leptin (116-130) on LH secretion have been investigated in both in vivo and in vitro models. The following tables summarize the key quantitative findings from these studies.

In Vivo Effects of Leptin (116-130) on Pulsatile LH Secretion in Fasted Male Rats

A study by Gonzalez et al. (1999) demonstrated a significant stimulatory effect of intracerebroventricular (i.c.v.) administration of Leptin (116-130) on LH secretion in 5-day fasted adult male rats.[1][2]

ParameterSaline Control (Mean ± SEM)Leptin (116-130) (15 µg i.c.v.) (Mean ± SEM)p-value
LH Pulse Frequency (/150 min)1.20 ± 0.372.0 ± 0.26≤ 0.05
Mean LH Levels (ng/mL)0.07 ± 0.030.24 ± 0.06≤ 0.05
LH Pulse Amplitude (ng/mL)0.10 ± 0.050.33 ± 0.10≤ 0.05
Net LH Secretion (AUC; ng/mL/150 min)9 ± 3.936 ± 8.5≤ 0.01

Data sourced from Gonzalez et al., 1999.[1][2]

In Vitro Effects of Leptin (116-130) Amide on Basal LH Secretion from Rat Pituitary

In contrast to the in vivo findings, Tena-Sempere et al. (2000) reported an inhibitory effect of Leptin (116-130) amide on basal LH secretion from incubated hemi-pituitaries of adult male rats.[3][4]

TreatmentLH Secretion (% of Control)p-value
Control100-
Leptin (116-130) amide (10⁻⁹ M)Significantly decreased< 0.05
Leptin (116-130) amide (10⁻⁷ M)Significantly decreased< 0.05
Leptin (116-130) amide (10⁻⁵ M)Significantly decreased< 0.05

Note: The publication states a significant decrease across all tested doses (10⁻⁹–10⁻⁵ M) without providing specific percentage values.[3][4]

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the effects of Leptin (116-130) on LH secretion.

In Vivo Study Protocol: Pulsatile LH Secretion in Fasted Rats

This protocol is based on the methodology described by Gonzalez et al. (1999).[1][2]

  • Animal Model: Adult male Wistar rats (250–300 g) were used. The animals were housed under controlled light (12h light/12h dark) and temperature conditions.

  • Fasting: To induce a state of suppressed LH secretion, rats were fasted for 5 days with free access to water.[2]

  • Surgical Preparation:

    • On the day of the experiment, rats were anesthetized.

    • A cannula was implanted into the right lateral cerebral ventricle for intracerebroventricular (i.c.v.) injections.

    • A catheter was inserted into the right jugular vein for serial blood sampling.

  • Peptide Administration:

    • Following a 60-minute recovery period after surgery, a baseline blood sample was taken.

    • Rats were administered a single i.c.v. injection of either saline (control) or Leptin (116-130) (15 µg).[1][2]

  • Blood Sampling and Hormone Assay:

    • Blood samples (0.25 mL) were collected every 15 minutes for a period of 150 minutes.[2]

    • Plasma was separated by centrifugation and stored at -20°C until assayed.

    • LH concentrations were determined by a double-antibody radioimmunoassay (RIA).

  • Data Analysis: Pulsatile LH secretion was analyzed using a computer algorithm to identify pulses and determine frequency, amplitude, and mean hormone levels. The net secretion was estimated by calculating the area under the curve (AUC).[1][2]

In Vitro Study Protocol: Pituitary LH Secretion

This protocol is based on the methodology described by Tena-Sempere et al. (2000).[3][4]

  • Animal Model: Adult male Sprague-Dawley rats were used.

  • Tissue Preparation:

    • Rats were sacrificed by decapitation.

    • The anterior pituitary glands were removed and hemisected.

    • Hemi-pituitaries were randomly distributed into incubation vials.

  • Incubation Procedure:

    • Each vial contained one hemi-pituitary in 1 mL of Krebs-Ringer bicarbonate buffer supplemented with glucose and bovine serum albumin.

    • Tissues were pre-incubated for 60 minutes.

    • The medium was then replaced with fresh medium containing either vehicle (control) or varying concentrations of Leptin (116-130) amide (10⁻⁹ M to 10⁻⁵ M).[4]

    • Incubation was carried out for 120 minutes at 37°C in a shaking water bath with a 95% O₂ / 5% CO₂ atmosphere.

  • Hormone Assay:

    • At the end of the incubation period, the medium was collected and stored at -20°C.

    • LH concentrations in the incubation medium were measured by RIA.

  • Data Analysis: Hormone levels were expressed as a percentage of the control group. Statistical significance was determined using analysis of variance (ANOVA).

Signaling Pathways and Mechanisms of Action

The precise signaling cascade initiated by Leptin (116-130) to modulate LH secretion is not fully elucidated. However, based on the existing literature for full-length leptin and the divergent in vivo and in vitro results for the fragment, a proposed model can be constructed.

The in vivo stimulatory effect of Leptin (116-130) on LH secretion is likely mediated at the hypothalamic level.[2] Leptin receptors are found on hypothalamic neurons, including those that produce Gonadotropin-Releasing Hormone (GnRH).[2][5] It is hypothesized that Leptin (116-130) binds to these receptors, leading to an increase in GnRH pulsatile release into the hypophyseal portal system. GnRH then stimulates the anterior pituitary to secrete LH. The full-length leptin molecule is known to activate the JAK-STAT3 signaling pathway, which is crucial for many of its neuroendocrine functions.[6][7][8][9] It is plausible that Leptin (116-130) utilizes a similar pathway in GnRH neurons.

The inhibitory effect observed in vitro at the pituitary level suggests a direct action on gonadotroph cells that is distinct from the hypothalamic-mediated stimulation.[3][4] This could involve different receptor isoforms or the activation of alternative, inhibitory signaling pathways within the pituitary cells. This discrepancy highlights the complexity of leptin's actions and the importance of central versus peripheral effects.

Proposed Signaling Pathway for In Vivo Stimulation of LH Secretion

cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary Leptin (116-130) Leptin (116-130) Leptin Receptor Leptin Receptor Leptin (116-130)->Leptin Receptor Binds to JAK-STAT3 Pathway JAK-STAT3 Pathway Leptin Receptor->JAK-STAT3 Pathway Activates GnRH Neuron GnRH Neuron JAK-STAT3 Pathway->GnRH Neuron Stimulates GnRH GnRH GnRH Neuron->GnRH Releases Gonadotroph Cell Gonadotroph Cell GnRH->Gonadotroph Cell Stimulates LH LH Gonadotroph Cell->LH Secretes Bloodstream Bloodstream LH->Bloodstream

Caption: Proposed hypothalamic stimulation of LH secretion by Leptin (116-130).

Experimental Workflow for In Vivo Analysis

Animal Model Adult Male Rats (Fasted for 5 days) Surgery i.c.v. Cannulation & Jugular Vein Catheterization Animal Model->Surgery Administration i.c.v. Injection (Saline or Leptin 116-130) Surgery->Administration Sampling Serial Blood Sampling (Every 15 min for 150 min) Administration->Sampling Assay Plasma LH Measurement (Radioimmunoassay) Sampling->Assay Analysis Pulsatility Analysis (Frequency, Amplitude, Mean, AUC) Assay->Analysis

References

Leptin (116-130): A Paradoxical Modulator of Leptin-Associated Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the complex and seemingly contradictory role of the leptin fragment, Leptin (116-130), in relation to the leptin receptor and its downstream signaling pathways. While initially identified as a bioactive fragment with in vivo leptin-like effects, further investigation has revealed a nuanced mechanism of action that diverges from that of a classical receptor agonist. This document provides a comprehensive overview of the existing research, presenting key experimental findings, detailed methodologies, and visual representations of the involved signaling cascades to elucidate the current understanding of Leptin (116-130)'s function.

Executive Summary

Leptin (116-130) is a peptide fragment of the hormone leptin that has demonstrated physiological effects typically associated with leptin, such as the reduction of food intake and body weight in animal models.[1][2] However, compelling evidence indicates that Leptin (116-130) does not function as a direct agonist of the long-form leptin receptor (OB-Rb).[3] In vitro studies have shown its inability to compete with full-length leptin for receptor binding or to directly activate the receptor's primary signaling cascade in certain experimental setups.[3] Paradoxically, other research has demonstrated that Leptin (116-130) can induce the phosphorylation of downstream signaling molecules, namely STAT3 and Akt, in specific cell types, particularly in the context of neuroprotection. This suggests that Leptin (116-130) may exert its effects through an indirect mechanism, potentially involving other cell surface receptors or by modulating components of the leptin signaling pathway downstream of the receptor itself. This guide will explore these divergent findings to provide a clear and detailed picture of the current scientific understanding.

Interaction with the Leptin Receptor: Lack of Direct Agonism

The canonical actions of leptin are initiated by its binding to the long-form of the leptin receptor, OB-Rb, a member of the class I cytokine receptor family.[4] This binding event triggers a cascade of intracellular signaling. A pivotal question regarding Leptin (116-130) is whether it directly engages and activates this receptor in a manner similar to the full-length hormone.

Competitive Binding Assays

Key studies have demonstrated that Leptin (116-130) does not compete with leptin for binding to the OB-Rb receptor. In a study by Grasso et al. (1999), the ability of Leptin (116-130) to displace an alkaline phosphatase-leptin fusion protein from the leptin receptor was assessed. The results conclusively showed that Leptin (116-130) was unable to compete for binding, even at high concentrations.[3]

In Vitro Receptor Activation Assays

Furthermore, the same research group investigated whether Leptin (116-130) could directly activate signal transduction through the OB-Rb receptor. Their in vitro bioassays indicated that Leptin (116-130) failed to activate the signaling pathways typically initiated by leptin binding to its receptor.[3]

Downstream Signaling Pathways: A Point of Contention

Despite the lack of direct receptor activation, other research has pointed to the ability of Leptin (116-130) to modulate key downstream signaling pathways associated with leptin action. This suggests a more complex mechanism of action than simple receptor agonism.

Activation of STAT3 and PI3K/Akt Pathways

In contrast to the findings of Grasso et al., a study by Malekizadeh et al. (2017) revealed that Leptin (116-130) can induce the phosphorylation of both Signal Transducer and Activator of Transcription 3 (STAT3) and Akt (a key component of the PI3K pathway) in SH-SY5Y neuroblastoma cells. This activation was linked to the neuroprotective effects of the peptide against amyloid-β-induced toxicity. The marked increase in the ratio of phosphorylated STAT3 to total STAT3, and phosphorylated Akt to total Akt, upon treatment with Leptin (116-130) suggests a clear engagement of these pathways.[5]

This discrepancy in findings may be attributable to the different experimental systems used (e.g., cell types, experimental conditions). It is plausible that the effects of Leptin (116-130) on downstream signaling are context-dependent and may require the presence of other cellular factors or co-receptors not present in the in vitro systems used by Grasso and colleagues.

In Vivo Physiological Effects

In vivo studies have consistently demonstrated that administration of Leptin (116-130) produces leptin-like effects on energy balance.

Reduction of Body Weight and Food Intake

Seminal work by Grasso et al. (1997) showed that daily intraperitoneal injections of Leptin (116-130) in leptin-deficient ob/ob mice led to a significant reduction in body weight and food intake.[1][2] These effects were most pronounced during the initial week of treatment.[1][2]

Table 1: Effect of Leptin (116-130) on Body Weight in Female ob/ob Mice

Treatment GroupInitial Body Weight (g, mean)Change in Body Weight after 7 Days (g, mean)% Change in Body Weight after 7 DaysChange in Body Weight after 28 Days (g, mean)% Change in Body Weight after 28 Days
Vehicle55.8+8.2+14.7%+8.2+14.7%
Leptin (116-130)61.3-8.5-13.8%-2.1-3.4%

Data from Grasso et al. (1997).[1][2]

Table 2: Effect of Leptin (116-130) on Cumulative Food Intake in Female ob/ob Mice

Treatment GroupCumulative Food Intake per Mouse after 28 Days (g, mean)
Vehicle~190
Leptin (116-130)~160

Approximate values extrapolated from graphical data in Grasso et al. (1997). The study reported a 15% reduction in food intake for the Leptin (116-130) group.[1][2]

Experimental Protocols

Competitive Binding Assay (Summarized from Grasso et al., 1999)
  • Objective: To determine if Leptin (116-130) competes with leptin for binding to the leptin receptor.

  • Method: An alkaline phosphatase (AP)-leptin fusion protein was used as the labeled ligand. Cells expressing the leptin receptor (OB-R) were incubated with the AP-leptin fusion protein in the presence or absence of varying concentrations of unlabeled leptin (positive control) or Leptin (116-130).

  • Detection: The amount of bound AP-leptin was quantified by measuring the alkaline phosphatase activity.

  • Outcome: Unlabeled leptin effectively competed with the AP-leptin fusion protein for binding to OB-R, while Leptin (116-130) showed no competitive binding.[3]

In Vitro Signal Transduction Assay (Summarized from Grasso et al., 1999)
  • Objective: To assess the ability of Leptin (116-130) to activate signaling through the long-form leptin receptor (OB-Rb).

  • Method: A cell line co-transfected with OB-Rb and a STAT-responsive luciferase reporter construct was used. Cells were treated with either leptin or Leptin (116-130).

  • Detection: Activation of the leptin receptor signaling pathway was measured by the induction of luciferase activity.

  • Outcome: Leptin treatment resulted in a dose-dependent increase in luciferase activity, indicating receptor activation. In contrast, Leptin (116-130) failed to induce luciferase activity, suggesting it does not activate OB-Rb signaling in this system.[3]

STAT3 and Akt Phosphorylation Assay (Summarized from Malekizadeh et al., 2017)
  • Objective: To determine if Leptin (116-130) can induce the phosphorylation of STAT3 and Akt in neuronal cells.

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Method: Cells were treated with Leptin (116-130) (e.g., 1 nM for 3 hours). Following treatment, cell lysates were prepared.

  • Detection: The levels of phosphorylated STAT3 (p-STAT3) and total STAT3, as well as phosphorylated Akt (p-Akt) and total Akt, were determined by ELISA or Western blot analysis using specific antibodies.

  • Outcome: Treatment with Leptin (116-130) significantly increased the ratio of p-STAT3/total STAT3 and p-Akt/total Akt, indicating activation of these signaling pathways.

In Vivo Administration in ob/ob Mice (Summarized from Grasso et al., 1997)
  • Objective: To evaluate the effect of Leptin (116-130) on body weight and food intake in a model of leptin deficiency.

  • Animal Model: Female C57BL/6J ob/ob mice.

  • Method: Mice received daily intraperitoneal (i.p.) injections of either vehicle or 1 mg of Leptin (116-130) for 28 consecutive days.

  • Measurements: Body weight and food intake were measured daily.

  • Outcome: Leptin (116-130) administration led to a significant reduction in body weight gain and a decrease in food consumption compared to the vehicle-treated control group.[1][2]

Signaling Pathways and Proposed Mechanisms

The divergent findings on receptor activation and downstream signaling necessitate a consideration of alternative mechanisms of action for Leptin (116-130).

Canonical Leptin Signaling Pathway

The binding of leptin to OB-Rb leads to the activation of the associated Janus kinase 2 (JAK2). JAK2 then phosphorylates tyrosine residues on the intracellular domain of the receptor, creating docking sites for downstream signaling molecules, including STAT3 and the p85 subunit of PI3K, which in turn activates Akt.

Leptin Signaling Pathway Leptin Leptin OBRb Leptin Receptor (OB-Rb) Leptin->OBRb Binds JAK2 JAK2 OBRb->JAK2 Activates STAT3 STAT3 OBRb->STAT3 Recruits PI3K PI3K OBRb->PI3K Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylates pJAK2->OBRb Phosphorylates receptor pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerizes and translocates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt PhysiologicalEffects Physiological Effects (↓ Food Intake, ↑ Energy Expenditure) pAkt->PhysiologicalEffects GeneExpression Gene Expression (e.g., SOCS3, POMC) Nucleus->GeneExpression Regulates GeneExpression->PhysiologicalEffects Proposed Leptin (116-130) Mechanism Leptin116130 Leptin (116-130) UnknownReceptor Unknown Receptor / Co-factor Leptin116130->UnknownReceptor Binds? MetabolicEffects Metabolic Effects Leptin116130->MetabolicEffects Indirectly leads to SignalingIntermediate Signaling Intermediate UnknownReceptor->SignalingIntermediate Activates? STAT3 STAT3 SignalingIntermediate->STAT3 Phosphorylates? Akt Akt SignalingIntermediate->Akt Phosphorylates? pSTAT3 p-STAT3 STAT3->pSTAT3 Neuroprotection Neuroprotection pSTAT3->Neuroprotection pAkt p-Akt Akt->pAkt pAkt->Neuroprotection

References

The Metabolic Efficacy of Leptin Fragment (116-130) in Leptin-Deficient ob/ob Mice: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the function of the synthetic leptin fragment (116-130) in leptin-deficient ob/ob mice. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of leptin mimetics for metabolic disorders. This guide synthesizes key findings on the fragment's effects on body weight, food intake, and its proposed signaling mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological processes.

Executive Summary

The ob/ob mouse, a model for genetic obesity due to a deficiency in leptin, exhibits hyperphagia, severe obesity, and insulin (B600854) resistance. The leptin fragment (116-130) has been identified as a bioactive peptide that can partially mimic the effects of the full-length leptin molecule. This guide details the significant reductions in body weight and food intake observed in ob/ob mice following the administration of this fragment. Notably, the mechanism of action for leptin (116-130) appears to be independent of the long-form leptin receptor (OB-Rb), suggesting an alternative signaling pathway for its metabolic effects. This finding opens new avenues for the development of leptin-based therapeutics that could potentially bypass leptin resistance, a common feature in human obesity.

Quantitative Data on Metabolic Effects

The administration of leptin (116-130) to ob/ob mice has demonstrated significant effects on key metabolic parameters. The following tables summarize the quantitative data from key studies.

Table 1: Effect of Leptin (116-130) on Body Weight in ob/ob Mice [1][2]

Treatment GroupDuration of TreatmentInitial Body Weight (g)Final Body Weight Change (%)
Vehicle Control28 days~55-60+14.7%
Leptin (116-130)28 days~55-60-3.4%
Leptin (106-120)28 days~55-60+1.8%
Leptin (126-140)28 days~55-60+4.2%

Note: Data are synthesized from studies by Grasso et al. (1997).

Table 2: Effect of Leptin (116-130) on Food Intake in ob/ob Mice [2]

Treatment GroupDuration of TreatmentReduction in Food Intake (%)
Vehicle Control28 days0%
Leptin (116-130)28 days~15%
Leptin (106-120)28 days~15%
Leptin (126-140)28 days~15%

Note: Data are synthesized from studies by Grasso et al. (1997).

Detailed Experimental Protocols

The following section outlines the typical experimental methodology employed in studies investigating the effects of leptin (116-130) in ob/ob mice.

Animal Model
  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6J-ob/ob (homozygous for the spontaneous mutation in the leptin gene)

  • Sex: Female mice are commonly used.

  • Age: Typically, studies use adult mice (e.g., 8-12 weeks old).

  • Housing: Mice are housed in a controlled environment with a standard light-dark cycle (e.g., 12:12h) and ad libitum access to standard chow and water, unless otherwise specified for pair-feeding studies.

Peptide Administration
  • Peptide: Synthetic mouse leptin fragment (116-130) (Sequence: Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser).

  • Vehicle: The peptide is typically dissolved in a sterile, physiologically compatible vehicle, such as saline or phosphate-buffered saline (PBS).

  • Route of Administration: Intraperitoneal (i.p.) injection is the most common route.

  • Dosage: A typical dosage is 1 mg of the peptide per mouse per day.[1][2]

  • Frequency: Daily injections are administered for the duration of the study.

  • Duration: Studies have ranged from 7 to 28 consecutive days.[1][2]

Measurement of Metabolic Parameters
  • Body Weight: Individual mouse body weights are recorded daily or at regular intervals throughout the study.

  • Food Intake: The amount of food consumed by each mouse or cage of mice is measured daily. This is typically done by weighing the provided food and the remaining food after a 24-hour period.

  • Blood Glucose: Blood samples are collected, often via tail vein puncture, to measure glucose levels using a standard glucometer.

In Vitro Assays for Receptor Binding and Activation

To investigate the interaction with the leptin receptor, in vitro assays are performed.

  • Cell Lines: COS cells or other suitable cell lines are transiently transfected with the long form of the leptin receptor (OB-Rb).

  • Binding Assay: A competitive binding assay is used, where the ability of leptin (116-130) to compete with a labeled leptin fusion protein (e.g., alkaline phosphatase-leptin) for binding to OB-Rb is assessed.[3]

  • Signal Transduction Assay: The ability of leptin (116-130) to activate downstream signaling of OB-Rb is measured, for example, by assessing the phosphorylation of STAT3.[3]

Visualizing the Processes

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed signaling pathway of leptin (116-130).

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (28 Days) cluster_monitoring Data Collection cluster_analysis Endpoint Analysis animal_model C57BL/6J ob/ob Mice acclimation Acclimation Period animal_model->acclimation baseline Baseline Measurements (Body Weight, Food Intake) acclimation->baseline treatment_group Daily i.p. Injection: Leptin (116-130) (1 mg/day) baseline->treatment_group control_group Daily i.p. Injection: Vehicle baseline->control_group daily_bw Daily Body Weight treatment_group->daily_bw daily_fi Daily Food Intake treatment_group->daily_fi blood_glucose Periodic Blood Glucose treatment_group->blood_glucose control_group->daily_bw control_group->daily_fi control_group->blood_glucose data_analysis Statistical Analysis of Metabolic Parameters daily_bw->data_analysis daily_fi->data_analysis blood_glucose->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Experimental Workflow for Leptin (116-130) in ob/ob Mice.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_effects Metabolic Outcomes leptin_fragment Leptin (116-130) receptor Alternative Leptin Receptor (e.g., Short Isoform) leptin_fragment->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates pi3k PI3K jak->pi3k Activates transcription Gene Transcription stat->transcription Regulates akt Akt pi3k->akt Activates akt->transcription food_intake Decreased Food Intake transcription->food_intake Leads to body_weight Decreased Body Weight transcription->body_weight Leads to

Proposed Signaling Pathway of Leptin (116-130).

Mechanism of Action and Signaling Pathway

A pivotal finding in the study of leptin (116-130) is that its metabolic effects are likely not mediated through the long-form leptin receptor, OB-Rb, which is the primary signaling receptor for full-length leptin in the hypothalamus.[3] In vitro studies have shown that leptin (116-130) does not effectively compete with leptin for binding to OB-Rb and fails to activate its downstream signaling pathways.[3]

The observation that leptin (116-130) can still reduce body weight gain and blood glucose levels in db/db mice, which have a defective OB-Rb, further supports an alternative mechanism of action.[3] It is hypothesized that leptin (116-130) may interact with other isoforms of the leptin receptor, such as the short-form receptors, or an entirely different receptor system.

While the precise receptor remains to be definitively identified, the downstream signaling pathways activated by leptin (116-130) appear to converge with those of full-length leptin, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. The activation of these pathways is thought to ultimately lead to the observed changes in gene expression that regulate food intake and energy expenditure.

Conclusion and Future Directions

The leptin fragment (116-130) demonstrates significant bioactivity in leptin-deficient ob/ob mice, leading to reductions in body weight and food intake. The independence of its action from the long-form leptin receptor presents a promising avenue for the development of novel therapeutics for obesity and related metabolic disorders, particularly in cases of leptin resistance where signaling through OB-Rb is impaired.

Future research should focus on the definitive identification of the receptor(s) for leptin (116-130) and a more detailed characterization of its downstream signaling cascade. Further preclinical studies are warranted to assess the long-term efficacy and safety of this and other leptin-based peptide mimetics. The development of more potent and stable analogs of this fragment could lead to next-generation therapies for the management of obesity.

References

The Physiological Impact of Synthetic Leptin Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of synthetic leptin peptides, with a primary focus on metreleptin (B1171336), a recombinant human leptin analog. The document details the mechanism of action, quantitative physiological effects, and the experimental methodologies used to ascertain these effects, designed for an audience in research and drug development.

Introduction: Synthetic Leptin Peptides

Leptin, a 16 kDa protein hormone primarily secreted by adipocytes, is a critical regulator of energy homeostasis. Synthetic leptin peptides, such as metreleptin, are analogues designed to mimic the function of endogenous leptin. Metreleptin is a recombinant human leptin analog, produced in E. coli, which differs from native human leptin by the addition of a methionine residue at its amino terminus. It is approved for the treatment of complications associated with leptin deficiency in patients with congenital or acquired generalized lipodystrophy. This guide will delve into the physiological ramifications of treatment with these synthetic peptides.

Mechanism of Action: The Leptin Signaling Cascade

Synthetic leptin peptides exert their physiological effects by binding to and activating the human leptin receptor (ObR), a member of the class I cytokine receptor family. This binding initiates a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Upon leptin binding, the ObR dimerizes, leading to the autophosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the ObR. These phosphorylated sites serve as docking stations for various signaling molecules, including STAT3, which, upon phosphorylation, dimerizes and translocates to the nucleus to regulate the transcription of target genes. Key signaling pathways activated by the leptin receptor include:

  • JAK/STAT Pathway: The primary pathway for leptin signaling, crucial for regulating energy balance.

  • Phosphatidylinositol 3-kinase (PI3K) Pathway: This pathway is also activated by leptin and plays a role in metabolic regulation.

  • Mitogen-activated protein kinase (MAPK) Pathway: Involved in various cellular processes, this pathway is also activated upon leptin receptor binding.

These pathways collectively influence appetite, energy expenditure, and glucose and lipid metabolism.

Leptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binding & Dimerization JAK2_inactive JAK2 ObR->JAK2_inactive Recruitment JAK2_active P-JAK2 JAK2_inactive->JAK2_active Autophosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive Phosphorylation PI3K PI3K JAK2_active->PI3K Activation MAPK MAPK/ERK JAK2_active->MAPK Activation STAT3_active P-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization Gene_Expression Gene Expression (e.g., POMC, SOCS3) STAT3_active->Gene_Expression Transcription Regulation Akt Akt PI3K->Akt Activation

Leptin Receptor Signaling Cascade

Quantitative Physiological Effects of Metreleptin

Clinical studies have demonstrated that metreleptin administration leads to significant improvements in various metabolic parameters in patients with lipodystrophy. The following tables summarize the quantitative effects observed in these studies.

Effects on Glycemic Control and Triglycerides
ParameterPatient PopulationBaseline (Mean ± SD or Median [Range])Post-Treatment (Mean ± SD or Median [Range])Mean/Median ChangeReference
HbA1c (%) Generalized Lipodystrophy8.4 [6.5-9.9]6.8 [5.6-7.4] (at 1 year)-1.6 percentage points[1][2]
Partial Lipodystrophy7.7 [7.1-9.1]Not significantly modified-[1][2]
Overall Lipodystrophy---1.57 percentage points (at 12 months)[3]
Fasting Triglycerides (mmol/L) Generalized Lipodystrophy3.6 [1.7-8.5]2.2 [1.1-3.7] (at 1 year)-1.4 mmol/L[1][2]
Overall Lipodystrophy---37.9% (median change at 12 months)[3]
Effects on Body Weight and Composition
ParameterPatient PopulationBaseline (Mean ± SD)Post-Treatment (Mean ± SD)Mean ChangeReference
Body Weight Loss (%) Overweight/Obese with low leptin (10mg dose)--~3% (at 24 weeks)[4]
Overweight/Obese with low leptin (20mg dose)--~4% (at 24 weeks)[4]
Body Mass Index ( kg/m ²) Generalized Lipodystrophy (Adults and Children)Significantly decreased-Significant decrease at short-term[1]
Congenital Leptin Deficiency5938 (at 12 months)-21[5]
Congenital Leptin Deficiency6048 (at 12 months)-12[5]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of synthetic leptin peptides.

Metreleptin Administration in Clinical Trials
  • Route of Administration: Metreleptin is administered via subcutaneous injection.[1]

  • Dosage Regimen (Lipodystrophy):

    • Initial Dose: For patients weighing 40 kg or less, the starting daily dose is 0.06 mg/kg. For males over 40 kg, the starting dose is 2.5 mg/day, and for females over 40 kg, it is 5 mg/day.[6]

    • Dose Adjustments: The dose can be titrated based on clinical response and tolerability. For patients ≤40 kg, adjustments of 0.02 mg/kg are made up to a maximum of 0.13 mg/kg/day. For patients >40 kg, adjustments of 1.25 mg to 2.5 mg are made up to a maximum of 10 mg/day.[6]

  • Study Duration: Clinical trials typically involve a treatment period of at least 12 months to assess long-term efficacy and safety.[3]

In Vivo Administration of Leptin Peptides in Animal Models
  • Animal Model: Female C57BL/6J ob/ob mice are commonly used.

  • Peptide Preparation: Synthetic peptide amides are dissolved in a sterile vehicle such as pH 7.2 Ringer's solution or phosphate-buffered saline (PBS).

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route.

  • Dosage: A typical dose is a single daily injection of 1 mg of the peptide in a volume of 0.2 ml.

  • Duration: Studies can range from short-term (e.g., 7 days) to longer-term (e.g., 28 days).

  • Monitoring: Body weight and food intake are measured daily.

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., ob/ob mice) Start->Animal_Model Peptide_Admin Administer Synthetic Leptin Peptide (e.g., daily i.p. injection) Animal_Model->Peptide_Admin Data_Collection Daily Data Collection - Body Weight - Food Intake Peptide_Admin->Data_Collection Blood_Sampling Periodic Blood Sampling (e.g., tail vein) Peptide_Admin->Blood_Sampling Body_Composition Body Composition Analysis (e.g., DEXA scan) Peptide_Admin->Body_Composition Data_Analysis Statistical Analysis of Data Data_Collection->Data_Analysis Biochemical_Analysis Biochemical Analysis - Glucose - Insulin - Triglycerides Blood_Sampling->Biochemical_Analysis Biochemical_Analysis->Data_Analysis Body_Composition->Data_Analysis Conclusion Draw Conclusions on Physiological Effects Data_Analysis->Conclusion End End Conclusion->End

Workflow for In Vivo Leptin Peptide Studies
Measurement of Key Physiological Parameters

  • Principle: HPLC separates hemoglobin variants based on their charge differences. The percentage of HbA1c relative to total hemoglobin is quantified.

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Hemolyze a small aliquot of the whole blood sample with a lysing reagent to release hemoglobin.

  • Chromatographic Separation:

    • Inject the hemolyzed sample into an HPLC system equipped with a cation-exchange column.

    • Use a gradient of increasing ionic strength buffer to elute the different hemoglobin fractions at different times.

  • Detection and Quantification:

    • Monitor the column eluate using a spectrophotometer at a wavelength of 415 nm.

    • The area under the HbA1c peak is integrated and expressed as a percentage of the total hemoglobin peak area.

  • Principle: This assay involves a series of coupled enzymatic reactions that result in the formation of a colored product, the absorbance of which is proportional to the triglyceride concentration.

    • Lipase hydrolyzes triglycerides to glycerol (B35011) and free fatty acids.

    • Glycerol kinase converts glycerol to glycerol-3-phosphate.

    • Glycerol phosphate (B84403) oxidase oxidizes glycerol-3-phosphate to produce hydrogen peroxide.

    • Peroxidase uses the hydrogen peroxide to react with a chromogen, producing a colored product.

  • Procedure:

    • Add a small volume of serum sample or standard to a microplate well.

    • Add the enzyme reagent mix to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 520 nm) using a microplate reader.

    • Calculate the triglyceride concentration based on a standard curve.

  • Principle: RIA is a competitive binding assay. A known quantity of radiolabeled leptin competes with unlabeled leptin (in the sample or standard) for binding to a limited number of anti-leptin antibody binding sites. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled leptin in the sample.

  • Procedure:

    • Pipette standards, controls, and unknown samples into appropriately labeled tubes.

    • Add a fixed amount of radiolabeled leptin (e.g., ¹²⁵I-leptin) to all tubes.

    • Add the anti-leptin antibody to all tubes except the total count and non-specific binding tubes.

    • Incubate overnight at 4°C to allow for competitive binding.

    • Add a precipitating reagent (e.g., a second antibody) to separate the antibody-bound leptin from the free leptin.

    • Centrifuge the tubes to pellet the antibody-bound complex.

    • Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

    • Construct a standard curve and determine the leptin concentration in the samples.

  • Principle: DEXA uses two X-ray beams with different energy levels to differentiate between bone mineral, lean mass, and fat mass. The differential attenuation of the two X-ray beams is measured and used to calculate the mass of each component.

  • Procedure:

    • The subject lies supine on the scanning table.

    • A scanning arm containing the X-ray source and detector passes over the subject's body.

    • The scan can be a whole-body scan or a regional scan (e.g., trunk, limbs).

    • The system's software analyzes the attenuation data to provide quantitative measurements of bone mineral content, fat mass, and lean mass for the whole body and specific regions.

Conclusion

Synthetic leptin peptides, particularly metreleptin, have demonstrated significant efficacy in ameliorating the metabolic complications associated with leptin deficiency. By activating the leptin receptor and its downstream signaling pathways, these peptides lead to clinically meaningful improvements in glycemic control, lipid profiles, and body weight. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of leptin-based therapies. Further research into the long-term effects and potential applications in other metabolic disorders is warranted.

References

Methodological & Application

Application Notes and Protocols for In-Vivo Study of Leptin (116-130)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16 kDa adipocyte-secreted hormone, plays a critical role in the regulation of energy homeostasis, neuroendocrine function, and metabolism. The synthetic peptide fragment, Leptin (116-130), has been identified as a biologically active region of the native leptin molecule. In vivo studies have demonstrated that this fragment can mimic some of the effects of the full-length leptin, including reduction of food intake and body weight, making it a person of interest for therapeutic development.[1][2][3] These application notes provide detailed protocols for the in-vivo administration of Leptin (116-130) and a summary of expected quantitative outcomes based on published research.

Data Presentation

The following tables summarize the quantitative data from in-vivo studies of Leptin (116-130) in leptin-deficient ob/ob mice.

Table 1: Effect of Daily Intraperitoneal (IP) Injection of Leptin (116-130) on Body Weight in Female ob/ob Mice over 28 Days [1][4]

Treatment GroupInitial Body Weight (g, mean)Change in Body Weight at Day 7 (%)Final Change in Body Weight at Day 28 (%)
Vehicle Control~57-+14.7
Leptin (116-130) (1 mg/day)~61-13.8-3.4

Data adapted from Grasso et al., Endocrinology, 1997.[1]

Table 2: Effect of Daily Intraperitoneal (IP) Injection of Leptin (116-130) on Food Intake in Female ob/ob Mice [1][4]

Treatment GroupAverage Reduction in Food Intake (%)
Vehicle Control0
Leptin (116-130) (1 mg/day)15

Data adapted from Grasso et al., Endocrinology, 1997.[1]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of Leptin (116-130) in Mice

This protocol is designed for assessing the effects of Leptin (116-130) on body weight and food intake in a mouse model of obesity, such as the C57BL/6J ob/ob mouse.

Materials:

  • Leptin (116-130) peptide amide (lyophilized)

  • Sterile vehicle solution (e.g., sterile saline or phosphate-buffered saline)

  • Sterile insulin (B600854) syringes (28-30 gauge)

  • Animal scale for daily body weight measurement

  • Metabolic cages for accurate food intake measurement

  • Female C57BL/6J ob/ob mice (6-8 weeks old)

Procedure:

  • Peptide Reconstitution:

    • Aseptically reconstitute the lyophilized Leptin (116-130) peptide in the sterile vehicle to the desired stock concentration. For a 1 mg dose per mouse, a concentration of 1 mg/100 µL is common.

    • Gently vortex to dissolve the peptide completely. Store the reconstituted peptide solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • Animal Acclimation:

    • House the mice individually in a temperature- and light-controlled environment (e.g., 12-hour light/dark cycle) for at least one week before the experiment.

    • Provide ad libitum access to standard chow and water.

  • Experimental Procedure:

    • Record the initial body weight of each mouse.

    • Administer a daily intraperitoneal injection of either the vehicle control or the Leptin (116-130) solution (e.g., 1 mg in 100 µL) for 28 consecutive days.[1]

    • To perform the IP injection, restrain the mouse and inject into the lower abdominal quadrant, avoiding the midline.

    • Monitor and record the body weight of each mouse daily at the same time.

    • Measure and record daily food intake for each mouse.

  • Data Analysis:

    • Calculate the daily change in body weight relative to the initial weight.

    • Calculate the average daily food consumption.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment group with the vehicle control group.

Protocol 2: Intracerebroventricular (ICV) Administration of Leptin (116-130) in Rats

This protocol is for investigating the central effects of Leptin (116-130) on hormone secretion in a fasted rat model.

Materials:

  • Leptin (116-130) peptide

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus for cannula implantation

  • Indwelling intracerebroventricular cannula

  • Hamilton syringe

  • Adult male rats (e.g., Wistar or Sprague-Dawley)

Procedure:

  • Surgical Cannula Implantation:

    • Anesthetize the rats and secure them in a stereotaxic apparatus.

    • Implant a permanent guide cannula into a lateral cerebral ventricle.

    • Allow the animals to recover for at least one week post-surgery.

  • Peptide Preparation:

    • Dissolve the Leptin (116-130) peptide in sterile aCSF to the desired concentration (e.g., 15 µg/10 µL).[5]

  • Animal Preparation:

    • Fast the rats for a specified period (e.g., 5 days) to induce a state of negative energy balance.[5]

  • Experimental Procedure:

    • On the day of the experiment, gently restrain the conscious and freely moving rat.

    • Administer a single intracerebroventricular injection of either the vehicle (aCSF) or the Leptin (116-130) solution.

    • Collect blood samples at regular intervals (e.g., every 15 minutes for 150 minutes) via an indwelling catheter for hormone analysis (e.g., LH, prolactin).[5]

  • Data Analysis:

    • Measure hormone concentrations in the collected plasma samples using appropriate assays (e.g., ELISA or RIA).

    • Analyze the pulsatile secretion of hormones and calculate parameters such as pulse frequency, amplitude, and mean hormone levels.

    • Use statistical methods to compare the effects of Leptin (116-130) with the vehicle control.

Visualization of Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the experimental workflow and the proposed signaling pathways for Leptin (116-130).

G cluster_prep Preparation cluster_exp Experimental Phase cluster_analysis Data Analysis Peptide Leptin (116-130) Reconstitution Admin Daily IP Injection (28 days) Peptide->Admin Animal Animal Model (e.g., ob/ob mice) Animal->Admin Measure Daily Measurement - Body Weight - Food Intake Admin->Measure Stats Statistical Analysis (Comparison to Vehicle) Measure->Stats

Caption: Experimental workflow for in vivo study of Leptin (116-130).

Research suggests that Leptin (116-130) may exert its effects through pathways that are independent of the long-form leptin receptor (OB-Rb), which is the primary signaling receptor for full-length leptin.[6][7] Some studies indicate the involvement of the STAT3 and PI3-kinase signaling pathways in the neuroprotective effects of this peptide fragment.[8]

G cluster_pathway Proposed Signaling Pathway for Leptin (116-130) Leptin_frag Leptin (116-130) Receptor Unknown Receptor/ Short-form Leptin Receptor Leptin_frag->Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt Physiological_Effects Physiological Effects (e.g., Neuroprotection) Akt->Physiological_Effects pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->Physiological_Effects

Caption: Proposed signaling pathway for Leptin (116-130).

References

Application Notes and Protocols for Intraperitoneal Injection of Leptin (116-130)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the intraperitoneal (IP) administration of the leptin fragment, Leptin (116-130). This bioactive peptide has garnered significant interest for its ability to mimic some of the effects of native leptin, including regulation of body weight, food intake, and neuroprotection, often through distinct signaling mechanisms.

Introduction

Leptin (116-130) is a synthetically derived fragment of the full-length leptin protein. Research has demonstrated its potential in various physiological processes. Notably, studies in rodent models have shown that intraperitoneal administration of Leptin (116-130) can lead to a reduction in body weight gain and food intake.[1][2][3][4][5][6] Furthermore, this fragment has been shown to possess neuroprotective properties, promoting hippocampal synaptic plasticity and offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's.[7][8][9][10][11][12] Interestingly, the mechanism of action for Leptin (116-130) appears to be independent of the long form of the leptin receptor (OB-Rb), which is the primary receptor for full-length leptin.[1][2][5][13] Instead, its neuroprotective effects are mediated through signaling pathways involving PI3-kinase and STAT3.[8]

Quantitative Data Summary

The following table summarizes quantitative data from various studies involving the intraperitoneal injection of Leptin (116-130) in rodents.

Animal ModelDosageFrequencyDurationKey FindingsReference
Female C57BL/6J ob/ob mice1 mg/mouseDaily28 daysReduced body weight gain and a 15% reduction in food intake.[3][4][6][3][4][6]
Female C57BLKS/J-m db/db mice1 mg/mouseDaily7 daysReduced body weight gain and blood glucose levels, with no significant effect on food intake.[1][2][1][2]
Wistar rats with diet-induced obesity2.5, 5, 10, and 20 mg/kgDaily5 daysReduction in body weight and food intake.[14][14]
Adult male rats (fasted)Not specified (systemic)Single injectionAcuteIn combination with exendin-4, additively inhibited 24-hour food intake.[15][15]

Experimental Protocols

Protocol for Intraperitoneal Injection of Leptin (116-130) in Mice

This protocol is based on established methodologies for studying the effects of Leptin (116-130) on metabolic parameters.[3][4][6]

Materials:

  • Leptin (116-130) peptide

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Animal scale

  • Appropriate animal handling and restraint devices

  • Experimental animals (e.g., C57BL/6J ob/ob mice)

Procedure:

  • Peptide Reconstitution:

    • Aseptically reconstitute the lyophilized Leptin (116-130) peptide in sterile saline or PBS to the desired stock concentration. For a 1 mg dose per mouse, a stock concentration of 10 mg/mL would allow for a 100 µL injection volume. Ensure the peptide is fully dissolved.

    • Store the reconstituted peptide solution at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.

  • Animal Preparation:

    • Acclimatize the animals to the housing conditions for at least one week prior to the experiment.

    • Record the initial body weight of each animal.

  • Injection Procedure:

    • Gently restrain the mouse, exposing the lower abdominal area.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement.

    • Slowly inject the Leptin (116-130) solution (e.g., 100 µL for a 1 mg dose).

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring and Data Collection:

    • Monitor the animals daily for any signs of distress or adverse reactions.

    • Measure and record body weight and food intake daily.

    • At the end of the study, blood samples can be collected for analysis of glucose and other relevant biomarkers.

Signaling Pathway and Experimental Workflow

Signaling Pathway of Leptin (116-130)

The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of Leptin (116-130).

Leptin_116_130_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin (116-130) Leptin (116-130) Receptor Unknown Receptor Leptin (116-130)->Receptor Binds PI3K PI3-Kinase Receptor->PI3K Activates STAT3 STAT3 Receptor->STAT3 Activates Akt Akt PI3K->Akt AMPAR_trafficking AMPA Receptor Trafficking Akt->AMPAR_trafficking Neuroprotection Neuroprotection & Synaptic Plasticity STAT3->Neuroprotection AMPAR_trafficking->Neuroprotection

Caption: Proposed signaling cascade of Leptin (116-130).

Experimental Workflow for Intraperitoneal Injection

The diagram below outlines the general experimental workflow for an in vivo study using intraperitoneal injection of Leptin (116-130).

IP_Injection_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Peptide_Prep Leptin (116-130) Reconstitution Daily_IP_Injection Daily Intraperitoneal Injection Peptide_Prep->Daily_IP_Injection Animal_Acclimation Animal Acclimation & Baseline Measurements Animal_Acclimation->Daily_IP_Injection Daily_Monitoring Daily Monitoring (Body Weight, Food Intake) Daily_IP_Injection->Daily_Monitoring Data_Collection Endpoint Data Collection (e.g., Blood Glucose) Daily_IP_Injection->Data_Collection End of Study Daily_Monitoring->Daily_IP_Injection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

References

Application Notes and Protocols for Leptin (116-130) Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective dosage and administration of the leptin fragment Leptin (116-130) in mice for metabolic and cognitive studies. The protocols are based on established research findings to ensure reproducibility and efficacy.

Overview and Mechanism of Action

Leptin (116-130) is a bioactive fragment of the full-length leptin protein, a key hormone in the regulation of energy homeostasis. This peptide fragment has been shown to mimic some of the effects of native leptin, including the reduction of body weight, food intake, and blood glucose levels, particularly in leptin-deficient ob/ob mice.[1][2] Interestingly, its mechanism of action may not solely depend on the long isoform of the leptin receptor (OB-Rb), which is predominantly expressed in the hypothalamus.[3]

Beyond its metabolic effects, Leptin (116-130) has demonstrated potential in cognitive enhancement and neuroprotection.[4][5][6] It has been shown to improve episodic-like memory in mice and prevent amyloid-β induced synaptic disruption.[4]

Quantitative Data Summary

The following tables summarize the effective dosages of Leptin (116-130) in various mouse models and experimental contexts.

Table 1: Effective Dosages for Metabolic Studies
Mouse ModelDosageAdministration RouteFrequency & DurationKey EffectsReference
Female C57BL/6J ob/ob1 mg/dayIntraperitoneal (i.p.)Daily for 28 daysReduced body weight, decreased food intake, lowered blood glucose.[1][2]
Male C57BL/6J wild-typeNot explicitly stated for unmodified peptide. A modified peptide, [D-Leu-4]-OB3, showed effects.Oral gavageDailyReduced body weight gain, decreased food intake, and lowered serum glucose.
Table 2: Effective Dosages for Cognitive & Neuroprotective Studies
Mouse/Rat ModelDosage/ConcentrationAdministration RouteFrequency & DurationKey EffectsReference
Mice (for episodic-like memory)7.8 nM/ml solutionIntraperitoneal (i.p.)Single injection 30 minutes prior to testingEnhanced performance in object-place-context recognition task.[4]
Rat hippocampal slices (in vitro)25 nMBath application20 minutesEnhanced long-term potentiation (LTP).[6]

Experimental Protocols

Protocol for Metabolic Studies in ob/ob Mice

This protocol is designed to investigate the effects of Leptin (116-130) on body weight, food intake, and glucose metabolism in leptin-deficient mice.

Materials:

  • Leptin (116-130) peptide

  • Sterile, pH 7.2 Phosphate-Buffered Saline (PBS) or Ringer's solution

  • Female C57BL/6J ob/ob mice

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal scale

  • Food consumption measurement apparatus

  • Glucometer

Procedure:

  • Peptide Solution Preparation:

    • Aseptically dissolve Leptin (116-130) in sterile, pH 7.2 PBS or Ringer's solution to a final concentration of 5 mg/ml. (This allows for a 0.2 ml injection volume to deliver 1 mg of the peptide).

    • Prepare a vehicle control solution of sterile, pH 7.2 PBS or Ringer's solution.

  • Animal Handling and Dosing:

    • House female C57BL/6J ob/ob mice under standard laboratory conditions with ad libitum access to food and water.

    • Acclimatize the mice to handling and injection procedures for several days before the start of the experiment.

    • Divide the mice into a treatment group and a vehicle control group.

    • Administer a daily intraperitoneal (i.p.) injection of 1 mg of Leptin (116-130) in a 0.2 ml volume to the treatment group.

    • Administer a daily i.p. injection of 0.2 ml of the vehicle solution to the control group.

    • Continue the daily injections for 28 consecutive days.

  • Data Collection:

    • Body Weight: Record the body weight of each mouse daily.

    • Food Intake: Measure the daily food consumption for each cage and calculate the average intake per mouse.

    • Blood Glucose: Measure blood glucose levels from tail vein blood samples at baseline and at regular intervals throughout the study.

Expected Outcomes:

Mice treated with Leptin (116-130) are expected to show a significant reduction in body weight gain, a decrease in food intake, and a lowering of blood glucose levels compared to the vehicle-treated control group.[1][2]

Protocol for Cognitive Studies in Mice

This protocol is designed to assess the effects of Leptin (116-130) on episodic-like memory.

Materials:

  • Leptin (116-130) peptide

  • Sterile saline solution

  • Adult mice (strain to be chosen based on experimental design)

  • Sterile syringes and needles

  • Behavioral testing apparatus for object-place-context (OPC) recognition task

Procedure:

  • Peptide Solution Preparation:

    • Aseptically dissolve Leptin (116-130) in sterile saline to a final concentration of 7.8 nM/ml.

    • Prepare a vehicle control solution of sterile saline.

  • Animal Handling and Dosing:

    • House mice under standard laboratory conditions.

    • Habituate the mice to the behavioral testing room and apparatus.

    • Thirty minutes prior to the testing phase of the OPC recognition task, administer a single intraperitoneal (i.p.) injection of the Leptin (116-130) solution. The exact volume should be determined to deliver an appropriate dose, which may require optimization.

    • Administer a single i.p. injection of the saline vehicle to the control group.

  • Behavioral Testing:

    • Conduct the object-place-context (OPC) recognition task according to established protocols.

    • Record and analyze the exploratory behavior of the mice to assess memory performance.

Expected Outcomes:

Mice treated with Leptin (116-130) are expected to exhibit enhanced performance in the OPC recognition task, indicating an improvement in episodic-like memory compared to the control group.[4]

Signaling Pathways and Experimental Workflows

Leptin Signaling Pathway

Leptin_Signaling Leptin Leptin LeptinR Leptin Receptor (OB-R) Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K ERK ERK JAK2->ERK Nucleus Nucleus STAT3->Nucleus Translocation Akt Akt PI3K->Akt Cognitive_Effects Cognitive Effects (↑ Synaptic Plasticity) Akt->Cognitive_Effects ERK->Cognitive_Effects Gene_Expression Gene Expression (e.g., POMC, SOCS3) Nucleus->Gene_Expression Metabolic_Effects Metabolic Effects (↓ Food Intake, ↑ Energy Expenditure) Gene_Expression->Metabolic_Effects

Caption: Simplified Leptin signaling pathway.

Experimental Workflow for Metabolic Studies

Metabolic_Workflow A Acclimatize ob/ob mice B Prepare Leptin (116-130) and Vehicle Solutions A->B C Daily i.p. Injections (1 mg in 0.2 ml) B->C D Daily Monitoring: Body Weight & Food Intake C->D E Periodic Blood Glucose Measurement C->E F Data Analysis (Treatment vs. Control) D->F E->F

Caption: Workflow for metabolic studies in mice.

Experimental Workflow for Cognitive Studies

Cognitive_Workflow A Habituate mice to behavioral apparatus B Prepare Leptin (116-130) and Saline Solutions A->B C Single i.p. Injection (30 min pre-test) B->C D Object-Place-Context Recognition Task C->D E Analyze Exploratory Behavior D->E

Caption: Workflow for cognitive studies in mice.

References

Application Notes and Protocols for In Vitro Bioassays of Leptin (116-130) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the in vitro biological activities of the leptin fragment (116-130) and detailed protocols for assessing its efficacy. Leptin (116-130) is a bioactive peptide fragment that has demonstrated potential in mimicking some of the neuroprotective and metabolic functions of the full-length leptin protein.

Introduction

Leptin, a hormone primarily produced by adipose tissue, plays a crucial role in regulating energy balance, appetite, and metabolism.[1] The synthetic peptide fragment, Leptin (116-130), has been identified as a bioactive region of the leptin molecule.[2][3] Research suggests that this fragment may exert its effects independently of the long-form leptin receptor (OB-Rb), the primary signaling receptor for full-length leptin in the hypothalamus.[4] Instead, Leptin (116-130) has been shown to activate intracellular signaling cascades, including the STAT3 and PI3K/Akt pathways, and to promote neuronal cell survival and synaptic plasticity.[5]

These properties make Leptin (116-130) a person of interest for therapeutic development, particularly in the context of neurodegenerative diseases like Alzheimer's disease, where it has been shown to prevent hippocampal synaptic disruption and neuronal cell death in preclinical models.[2][3]

Data Presentation

The following table summarizes the quantitative data from in vitro studies on the neuroprotective effects of Leptin (116-130) in human SH-SY5Y neuroblastoma cells.

BioassayToxinLeptin (116-130) ConcentrationObserved EffectReference
LDH Release Assay5 µM CuCl₂10 nM45.6 ± 2.92% reduction in LDH releaseMalekizadeh et al., 2016
LDH Release Assay10 µM Aβ₁₋₄₂10 nM47.9 ± 7.45% reduction in LDH releaseMalekizadeh et al., 2016
Crystal Violet Assay5 µM CuCl₂10 nM39.9 ± 13.5% increase in cell numberMalekizadeh et al., 2016
Crystal Violet Assay10 µM Aβ₁₋₄₂10 nM51.8 ± 6.3% increase in cell numberMalekizadeh et al., 2016

Signaling Pathway

Leptin (116-130) has been demonstrated to activate key intracellular signaling pathways involved in cell survival and proliferation. The diagram below illustrates the proposed signaling cascade initiated by Leptin (116-130).

Leptin_116_130_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin (116-130) Leptin (116-130) Receptor Unknown Receptor Leptin (116-130)->Receptor Binds PI3K PI3K Receptor->PI3K Activates STAT3 STAT3 Receptor->STAT3 Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Gene Transcription Gene Transcription Akt->Gene Transcription Promotes Cell Survival and Growth STAT3->Gene Transcription Promotes Cell Survival and Proliferation

Proposed signaling pathway of Leptin (116-130).

Experimental Protocols

The following are detailed protocols for key in vitro bioassays to assess the activity of Leptin (116-130).

Cell Viability Assays

These assays are fundamental for determining the cytoprotective effects of Leptin (116-130) against various toxins.

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • Cells (e.g., SH-SY5Y human neuroblastoma cells)

  • 96-well tissue culture plates

  • Leptin (116-130)

  • Cytotoxic agent (e.g., Aβ₁₋₄₂, CuCl₂)

  • LDH cytotoxicity assay kit (commercially available)

  • Plate reader capable of measuring absorbance at 490 nm and 680 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate overnight to allow for attachment.

  • Treatment:

    • Pre-treat cells with various concentrations of Leptin (116-130) (e.g., 0.1, 1, 10 nM) for 1-2 hours.

    • Introduce the cytotoxic agent to the wells. Include appropriate controls: untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).

  • Incubation: Incubate the plate for the desired period (e.g., 24 hours).

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, typically: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100

This assay measures the number of adherent, viable cells by staining them with crystal violet.

Materials:

  • Cells seeded and treated in a 96-well plate as described in the LDH assay.

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% (w/v) Crystal Violet solution in 20% methanol

  • 10% Acetic Acid

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Aspirate Medium: After the treatment period, carefully aspirate the culture medium.

  • Wash: Gently wash the cells twice with PBS.

  • Fixation: Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

  • Wash: Wash the cells twice with PBS.

  • Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Wash: Gently wash the plate with tap water until the water runs clear.

  • Drying: Air-dry the plate completely.

  • Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Absorbance Measurement: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway Activation Assays

These assays are used to determine if Leptin (116-130) activates specific intracellular signaling pathways.

This method detects the phosphorylated (activated) forms of STAT3 and Akt.

Materials:

  • Cells cultured in 6-well plates

  • Leptin (116-130)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Treat cells with Leptin (116-130) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the proteins by gel electrophoresis.

  • Transfer: Transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Bioassays cluster_analysis Data Analysis A 1. Seed Cells (e.g., SH-SY5Y) B 2. Treat with Leptin (116-130) A->B C 3. Add Toxin (for viability assays) B->C G Signaling Pathway Assays B->G D Cell Viability Assays C->D E LDH Assay D->E F Crystal Violet Assay D->F I Measure Absorbance/ Chemiluminescence E->I F->I H Western Blot (pSTAT3, pAkt) G->H H->I J Quantify and Normalize Data I->J K Statistical Analysis J->K

General workflow for in vitro bioassays of Leptin (116-130).

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of Leptin (116-130) in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human neuroblastoma cell line, SH-SY5Y, serves as a valuable in vitro model for studying neuronal function and neurodegenerative diseases. These cells, upon differentiation, exhibit morphological and biochemical characteristics of mature neurons, making them suitable for investigating neuroprotective signaling pathways. Leptin, a pleiotropic hormone primarily known for its role in regulating energy homeostasis, has emerged as a potential neuroprotective agent. This document focuses on a specific fragment of leptin, Leptin (116-130), which has been shown to mimic the neuroprotective and cognitive-enhancing effects of the full-length leptin protein.[1][2] Notably, Leptin (116-130) has demonstrated efficacy in protecting neuronal cells from insults relevant to Alzheimer's disease, such as those induced by amyloid-β (Aβ) and copper.[1][2] These application notes provide detailed protocols for utilizing SH-SY5Y cells to study the neuroprotective mechanisms of Leptin (116-130).

Key Signaling Pathways

Leptin (116-130) exerts its neuroprotective effects in SH-SY5Y cells by activating key intracellular signaling cascades. The primary pathways implicated are the STAT3 and PI3-Kinase/Akt pathways.[1][2] Activation of these pathways leads to the promotion of cell survival and the inhibition of apoptotic processes.

Leptin_116_130 Leptin (116-130) Leptin_Receptor Leptin Receptor Leptin_116_130->Leptin_Receptor JAK2 JAK2 Leptin_Receptor->JAK2 Activates PI3K PI3-Kinase Leptin_Receptor->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Neuroprotection Neuroprotection (Inhibition of Apoptosis) pSTAT3->Neuroprotection Akt Akt PI3K->Akt Phosphorylates pAkt pAkt Akt->pAkt pAkt->Neuroprotection

Caption: Leptin (116-130) Signaling Pathways in SH-SY5Y Cells.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of Leptin (116-130) on SH-SY5Y cell viability and signaling pathway activation.

Table 1: Neuroprotective Effects of Leptin (116-130) against Aβ₁₋₄₂-induced Toxicity in SH-SY5Y Cells

Treatment Condition (with 10 µM Aβ₁₋₄₂)LDH Release (% of Aβ₁₋₄₂ alone)Cell Viability (% increase)Reference
Leptin (116-130) (0.1 nM) 73.3 ± 17.3%29.4 ± 9.4%[1]
Leptin (116-130) (10 nM) 53.4 ± 9.0%51.8 ± 6.3%[1]

Table 2: Activation of Signaling Pathways by Leptin (116-130) in SH-SY5Y Cells

Treatment ConditionPhospho-STAT3 / Total STAT3 Ratio (Fold Change)Phospho-Akt / Total Akt Ratio (Fold Change)Reference
Leptin (116-130) (1 nM) Significant Increase (P < 0.01)Significant Increase (P < 0.01)[1][2]

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

This protocol describes the maintenance of SH-SY5Y cells and their differentiation into a neuronal phenotype for neurotoxicity studies.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)

  • DMEM/F12 medium supplemented with 1% FBS and 10 µM Retinoic Acid (Differentiation Medium)

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Cell Maintenance: Culture SH-SY5Y cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with Growth Medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh Growth Medium and seed into new flasks at a 1:5 to 1:10 ratio.

  • Differentiation: For experiments, seed SH-SY5Y cells onto appropriate culture plates. The following day, replace the Growth Medium with Differentiation Medium.

  • Incubate the cells in Differentiation Medium for 5-7 days to allow for neuronal differentiation. The medium should be changed every 2-3 days. Differentiated cells will exhibit a more neuronal-like morphology with extended neurites.

Experimental Workflow for Neuroprotection Assays

This workflow outlines the general procedure for treating differentiated SH-SY5Y cells to assess the neuroprotective effects of Leptin (116-130).

Start Start Seed_Cells Seed SH-SY5Y Cells Start->Seed_Cells Differentiate Differentiate with Retinoic Acid (5-7 days) Seed_Cells->Differentiate Pre_treat Pre-treat with Leptin (116-130) (e.g., 1 hour) Differentiate->Pre_treat Co_treat Co-treat with Toxin (e.g., Aβ₁₋₄₂ for 24-48h) Pre_treat->Co_treat Assay Perform Viability/Toxicity Assays (LDH, Crystal Violet) Co_treat->Assay End End Assay->End

Caption: General Experimental Workflow.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • Leptin (116-130) and toxin (e.g., Aβ₁₋₄₂)

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Microplate reader

Protocol:

  • Treat the differentiated SH-SY5Y cells with Leptin (116-130) and/or toxin according to the experimental design. Include control wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit's instructions (typically 30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance from the negative control.

Crystal Violet Cell Viability Assay

This assay quantifies the number of adherent, viable cells by staining them with crystal violet.

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • Leptin (116-130) and toxin (e.g., Aβ₁₋₄₂)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Crystal Violet solution in water

  • 10% Acetic acid in water

  • Microplate reader

Protocol:

  • Treat the differentiated SH-SY5Y cells as described in the experimental workflow.

  • After treatment, gently wash the cells twice with PBS to remove dead, non-adherent cells.

  • Fix the remaining adherent cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the cells with 0.1% Crystal Violet solution for 20 minutes at room temperature.

  • Wash the plate thoroughly with water to remove excess stain and allow it to air dry.

  • Solubilize the stain by adding 10% acetic acid to each well and incubate for 15 minutes on a shaker.

  • Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

ELISA for Phosphorylated STAT3 and Akt

This protocol outlines the general steps for measuring the levels of phosphorylated and total STAT3 and Akt in cell lysates using a sandwich ELISA kit.

Materials:

  • Differentiated SH-SY5Y cells treated with Leptin (116-130)

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Phospho-STAT3, Total STAT3, Phospho-Akt, and Total Akt ELISA kits (commercially available)

  • Microplate reader

Protocol:

  • Treat differentiated SH-SY5Y cells with Leptin (116-130) for the desired time (e.g., 3 hours).

  • Wash the cells with ice-cold PBS and then lyse them with cell lysis buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Follow the instructions provided with the specific ELISA kits to measure the levels of phosphorylated and total STAT3 and Akt in the cell lysates. This typically involves adding the lysates to antibody-coated plates, followed by a series of incubation and washing steps with detection antibodies and a substrate.

  • Measure the absorbance using a microplate reader at the recommended wavelength.

  • Calculate the ratio of phosphorylated protein to total protein for each sample to determine the extent of pathway activation.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers to investigate the neuroprotective effects of Leptin (116-130) using the SH-SY5Y cell model. These methods can be adapted to screen other potential neuroprotective compounds and to further elucidate the molecular mechanisms underlying neuronal survival.

References

Application Notes and Protocols: Neuroprotective Effects of Leptin (116-130) on the HT22 Hippocampal Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HT22 cell line, a murine hippocampal neuronal model, is extensively utilized in neuroscience research to investigate mechanisms of neuronal cell death and neuroprotection. A key application of this cell line is in the study of excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, which leads to oxidative stress and subsequent neuronal damage. Leptin, an adipokine known for its role in energy homeostasis, has demonstrated neuroprotective properties.[1] Notably, the synthetic peptide fragment Leptin (116-130) has been shown to mimic the neuroprotective and cognitive-enhancing effects of the full-length leptin molecule.[1][2] This document provides detailed application notes and protocols for studying the effects of Leptin (116-130) on the HT22 hippocampal cell line, with a focus on its protective role against glutamate-induced excitotoxicity.

Data Summary

The following tables summarize the quantitative effects of leptin on HT22 cells subjected to glutamate-induced stress. It is important to note that while Leptin (116-130) is reported to mirror the effects of full-length leptin, the direct quantitative data for the fragment on HT22 cells is limited. The data presented here is primarily from studies using full-length leptin and serves as a representative expectation of the effects of Leptin (116-130).

Table 1: Effect of Leptin on Cell Viability and Cytotoxicity in Glutamate-Treated HT22 Cells

ParameterConditionResultReference
Cell Viability (CCK8 Assay) 5 mM GlutamateDecreased[1]
5 mM Glutamate + 1 µg/ml LeptinSignificantly Increased vs. Glutamate[1]
LDH Release 5 mM GlutamateIncreased[1]
5 mM Glutamate + 1 µg/ml LeptinDecreased vs. Glutamate[1]
Cell Number (Crystal Violet Assay) 10 µM Aβ1–42~13.5% Decrease[3]
10 µM Aβ1–42 + 0.1-10 nM LeptinSignificantly Increased vs. Aβ1–42[3]

Table 2: Effect of Leptin on Oxidative Stress Markers in Glutamate-Treated HT22 Cells

ParameterConditionResultReference
Superoxide Dismutase (SOD) Activity 5 mM GlutamateSignificantly Decreased[1]
5 mM Glutamate + LeptinIncreased vs. Glutamate[1][4]
Glutathione (GSH) Concentration 5 mM GlutamateSignificantly Decreased[1]
5 mM Glutamate + LeptinIncreased vs. Glutamate[1][4]
Oxidized Glutathione (GSSG) Concentration 5 mM GlutamateIncreased[1]
5 mM Glutamate + LeptinDecreased vs. Glutamate[4]
GSH/GSSG Ratio 5 mM GlutamateSignificantly Decreased[1]
5 mM Glutamate + LeptinIncreased vs. Glutamate[1][4]
Mitochondrial ROS Accumulation 5 mM GlutamateIncreased[1]
5 mM Glutamate + LeptinReduced vs. Glutamate[1]

Table 3: Effect of Leptin on Mitochondrial Function in Glutamate-Treated HT22 Cells

ParameterConditionResultReference
Mitochondrial Membrane Potential (ΔΨm) 5 mM GlutamateDecreased[1]
5 mM Glutamate + LeptinIncreased vs. Glutamate[1]
Mitophagy Marker Expression (PINK1, Parkin, LC3 II/I ratio) 5 mM GlutamateSignificantly Increased[1]
5 mM Glutamate + LeptinCorrected Alterations vs. Glutamate[1]

Signaling Pathways

Leptin and its bioactive fragment, Leptin (116-130), exert their neuroprotective effects through the activation of several intracellular signaling cascades. The primary pathways implicated in neuronal survival are the Phosphoinositide 3-kinase (PI3K)/Akt and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Leptin Leptin (116-130) LeptinR Leptin Receptor (ObR) Leptin->LeptinR Binding JAK2 JAK2 LeptinR->JAK2 Activation PI3K PI3K JAK2->PI3K Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation Akt Akt PI3K->Akt Activation Neuroprotection Neuroprotection Akt->Neuroprotection Anti_Apoptosis Anti-Apoptosis Akt->Anti_Apoptosis Reduced_Oxidative_Stress Reduced Oxidative Stress Akt->Reduced_Oxidative_Stress STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Gene Gene Transcription STAT3_dimer->Gene Translocation Gene->Neuroprotection Gene->Anti_Apoptosis

Caption: Leptin (116-130) Signaling Pathway in Neuronal Cells.

Experimental Workflow

A general workflow for investigating the neuroprotective effects of Leptin (116-130) on HT22 cells is depicted below.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture HT22 Cells Seed Seed cells in appropriate plates Culture->Seed Pretreat Pre-treat with Leptin (116-130) Seed->Pretreat Induce Induce excitotoxicity (e.g., Glutamate) Pretreat->Induce Incubate Incubate for a defined period Induce->Incubate Viability Cell Viability Assays (CCK8, LDH) Incubate->Viability Oxidative Oxidative Stress Assays (ROS, GSH/GSSG) Incubate->Oxidative Apoptosis Apoptosis Assays (Caspase-3, Western Blot) Incubate->Apoptosis Analyze Analyze and interpret data Viability->Analyze Oxidative->Analyze Apoptosis->Analyze

Caption: Experimental Workflow for Neuroprotection Studies.

Detailed Experimental Protocols

HT22 Cell Culture
  • Cell Line: HT22 mouse hippocampal neuronal cell line.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • Culture Conditions: Incubate cells in a humidified atmosphere at 37°C with 5% CO2.[1]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding into new flasks or plates.

Treatment with Leptin (116-130) and Glutamate
  • Seeding: Seed HT22 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere overnight.[1]

  • Pre-treatment: Aspirate the medium and replace it with fresh medium containing the desired concentration of Leptin (116-130) (e.g., 10 nM - 1 µg/ml, concentrations may need optimization). Incubate for a pre-determined time (e.g., 2 hours).[1]

  • Induction of Excitotoxicity: Add glutamate to the culture medium to a final concentration of 5 mM.[1]

  • Incubation: Incubate the cells for 24 hours before performing subsequent assays.[1]

Control Groups:

  • Control: Cells treated with vehicle only.

  • Leptin (116-130) alone: Cells treated only with the highest concentration of Leptin (116-130) to test for any intrinsic effects.

  • Glutamate alone: Cells treated only with 5 mM glutamate.

Cell Viability and Cytotoxicity Assays
  • After the 24-hour treatment period, add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well of the 96-well plate.[1]

  • Incubate the plate for 1-4 hours at 37°C.[1]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the control group.

  • After treatment, collect the cell culture supernatant.

  • Perform the LDH assay using a commercially available kit according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Higher LDH activity in the supernatant corresponds to increased cell death.

Oxidative Stress Assays
  • After treatment, wash the cells with a serum-free medium.

  • Incubate the cells with a fluorescent probe for ROS (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - DCFH-DA) in a serum-free medium in the dark.

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

  • Collect cell lysates after treatment.

  • Use a commercially available GSH/GSSG assay kit to measure the levels of both reduced and oxidized glutathione.

  • Calculate the GSH/GSSG ratio as an indicator of oxidative stress.

Apoptosis Assays
  • Prepare cell lysates from treated cells.

  • Use a colorimetric or fluorometric caspase-3 activity assay kit according to the manufacturer's protocol.

  • Measure the absorbance or fluorescence to determine caspase-3 activity.

  • Lyse the treated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The HT22 cell line provides a robust in vitro model to investigate the neuroprotective mechanisms of Leptin (116-130) against glutamate-induced excitotoxicity. The protocols outlined in this document offer a comprehensive framework for assessing the efficacy of this peptide in mitigating neuronal cell death, oxidative stress, and apoptosis. The activation of the PI3K/Akt and JAK/STAT3 signaling pathways appears to be central to the neuroprotective actions of Leptin (116-130). Further research utilizing these methodologies can aid in the development of novel therapeutic strategies for neurodegenerative disorders.

References

Application Notes and Protocols: Leptin (116-130) in Long-Term Potentiation (LTP) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the bioactive leptin fragment, Leptin (116-130), in cellular and preclinical models of long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. The following sections detail the quantitative effects of Leptin (116-130) on synaptic plasticity, provide step-by-step experimental protocols, and illustrate the key signaling pathways involved.

Data Presentation: Quantitative Effects of Leptin (116-130)

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Leptin (116-130) on hippocampal synaptic plasticity and related mechanisms.

Table 1: Effects of Leptin (116-130) on Hippocampal Synaptic Plasticity and Memory in Rodents

ParameterModel SystemTreatmentConcentrationOutcomeReference
Synaptic PlasticityAdult Rat Hippocampal Slices (CA1)Leptin (116-130)25 nMInduces a novel form of LTP.[1][2][1][2]
Episodic-like MemoryAdult MiceLeptin (116-130)-Enhances performance in episodic-like memory tasks.[3][4][3][4]
NeuroprotectionRodent models of amyloid-β toxicityLeptin (116-130)-Prevents amyloid-β-induced inhibition of LTP and neuronal toxicity.[3][4][5][3][4][5]
AMPA Receptor TraffickingPrimary Hippocampal Neuronal Cultures (Rat)Leptin (116-130)25 nMPromotes the trafficking of GluA1-containing AMPA receptors to the neuronal surface.[4][6][4][6]

Table 2: Effects of Leptin (116-130) on Cellular Signaling Pathways

Pathway ComponentCell LineTreatmentConcentrationOutcomeReference
STAT3 PhosphorylationSH-SY5Y cellsLeptin (116-130)1 nMSignificant increase in the ratio of phosphorylated STAT3 to pan STAT3.[2][7][2][7]
Akt PhosphorylationSH-SY5Y cellsLeptin (116-130)1 nMSignificant increase in the ratio of phosphorylated Akt to pan Akt.[2][7][2][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of Leptin (116-130) on LTP.

Protocol 1: Electrophysiological Recordings of LTP in Hippocampal Slices

This protocol is adapted from methodologies described in studies investigating the effects of Leptin (116-130) on synaptic plasticity.[6]

1. Hippocampal Slice Preparation:

  • Anesthetize an adult male Sprague-Dawley rat according to approved institutional animal care and use committee protocols.
  • Rapidly decapitate the animal and dissect the brain in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgSO4, saturated with 95% O2/5% CO2.
  • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
  • Transfer the slices to a recovery chamber with continuously oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recordings:

  • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
  • Establish a stable baseline of fEPSPs for at least 20 minutes by delivering stimuli at a low frequency (e.g., 0.05 Hz).
  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
  • To study the effect of Leptin (116-130), bath-apply the peptide (e.g., 25 nM) for a specified period (e.g., 20 minutes) before and/or during HFS.
  • Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation of synaptic strength.

Protocol 2: Immunocytochemistry for AMPA Receptor Trafficking

This protocol is based on methods used to assess changes in the surface expression of AMPA receptors.[6]

1. Primary Hippocampal Neuronal Culture:

  • Prepare primary hippocampal neuronal cultures from embryonic day 18 (E18) rat brains.
  • Plate the dissociated neurons on poly-L-lysine coated coverslips in a suitable culture medium.
  • Maintain the cultures for 14-21 days in vitro (DIV) to allow for synapse development.

2. Treatment and Immunostaining:

  • Treat the mature neuronal cultures with Leptin (116-130) (e.g., 25 nM) for a specified duration.
  • Fix the neurons with 4% paraformaldehyde in phosphate-buffered saline (PBS).
  • To label surface receptors, incubate the non-permeabilized neurons with a primary antibody against an extracellular epitope of the GluA1 subunit of the AMPA receptor.
  • Wash the neurons and incubate with a fluorescently labeled secondary antibody.
  • Permeabilize the cells (if labeling total protein) and repeat the antibody incubation steps with an antibody against a total protein marker.

3. Imaging and Quantification:

  • Acquire images using a confocal microscope.
  • Quantify the intensity and number of GluA1 clusters on the neuronal surface using image analysis software.
  • Compare the surface expression of GluA1 between control and Leptin (116-130)-treated neurons.

Signaling Pathways and Visualizations

Leptin (116-130) exerts its effects on LTP and neuroprotection through the activation of specific intracellular signaling cascades. The diagrams below illustrate these pathways.

Leptin_LTP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Leptin (116-130) Leptin (116-130) Leptin Receptor (ObR) Leptin Receptor (ObR) Leptin (116-130)->Leptin Receptor (ObR) Binds JAK2 JAK2 Leptin Receptor (ObR)->JAK2 Activates PI3K PI3K Leptin Receptor (ObR)->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection Akt->Neuroprotection AMPA Receptor Trafficking AMPA Receptor Trafficking Akt->AMPA Receptor Trafficking pSTAT3 pSTAT3 STAT3->pSTAT3 Dimerizes & Translocates to Nucleus pSTAT3->Neuroprotection Synaptic Plasticity (LTP) Synaptic Plasticity (LTP) AMPA Receptor Trafficking->Synaptic Plasticity (LTP)

Caption: Signaling pathway of Leptin (116-130) in neurons.

Experimental_Workflow_LTP cluster_preparation Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Rat Brain Dissection B Hippocampal Slicing (400 µm) A->B C Slice Recovery (≥1 hr in aCSF) B->C D Baseline fEPSP Recording (20 min) C->D E Bath Application of Leptin (116-130) (25 nM) D->E F High-Frequency Stimulation (HFS) E->F G Post-HFS fEPSP Recording (≥60 min) F->G H Measurement of fEPSP Slope G->H I Quantification of LTP H->I

Caption: Experimental workflow for LTP studies with Leptin (116-130).

References

Application Notes and Protocols for the Administration of Leptin (116-130) in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a hormone primarily synthesized by adipocytes, plays a critical role in the regulation of energy balance, appetite, and metabolism.[1] The synthetic peptide fragment, Leptin (116-130), corresponding to amino acid residues 116-130 of the native mouse leptin molecule, has been identified as a biologically active domain.[2][3] Research indicates that this fragment is involved in reducing body weight gain, decreasing food intake, and lowering blood glucose levels in animal models.[2][4][5] Furthermore, Leptin (116-130) has been shown to have neuroprotective effects and to enhance cognitive function in the context of Alzheimer's disease models by promoting synaptic plasticity.[6][7][8][9]

These application notes provide detailed protocols for the preparation and administration of Leptin (116-130) for in vivo animal studies, ensuring consistency and reproducibility in experimental outcomes.

Peptide Characteristics and Storage

A summary of the key characteristics of mouse Leptin (116-130) is provided in the table below. Proper storage is crucial to maintain the integrity and biological activity of the peptide.

CharacteristicValueSource(s)
Sequence SCSLPQTSGLQKPES-NH2[10]
Molecular Formula C64H109N19O24S[10]
Molecular Weight ~1560.73 g/mol [1]
Appearance White lyophilized solid[10]
Storage (Lyophilized) Desiccate at -20°C[10]
Storage (In Solution) -80°C for up to 1 year[4]

Experimental Protocols

Protocol 1: Reconstitution of Leptin (116-130)

This protocol outlines the steps for dissolving the lyophilized Leptin (116-130) peptide to create a stock solution.

Materials:

  • Leptin (116-130) lyophilized powder

  • Sterile, nuclease-free water

  • Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the peptide.

  • Solvent Addition: Based on the desired stock concentration, carefully add the appropriate volume of sterile water to the vial. Several sources indicate solubility up to 1 mg/mL in water[10][11], while another suggests solubility up to 50 mg/mL in water is achievable, recommending sonication to aid dissolution.[4]

  • Dissolution: Gently vortex the vial to mix. For higher concentrations, sonication may be required to fully dissolve the peptide.[4] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, low-retention microcentrifuge tubes. Store aliquots at -80°C to maintain stability.[4] Avoid repeated freeze-thaw cycles.

Table of Solution Preparation:

The following table provides example volumes for preparing different molar concentrations of a Leptin (116-130) stock solution, based on a molecular weight of 1560.73 g/mol .

Target Concentration1 mg Peptide5 mg Peptide10 mg Peptide
1 mM 0.641 mL3.204 mL6.408 mL
5 mM 0.128 mL0.641 mL1.282 mL
10 mM 0.064 mL0.320 mL0.641 mL
Protocol 2: Preparation of Working Solution for Animal Administration

This protocol describes the dilution of the stock solution to the final working concentration for administration to animals.

Materials:

  • Leptin (116-130) stock solution

  • Sterile vehicle (e.g., sterile saline, phosphate-buffered saline (PBS))

  • Sterile tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the Leptin (116-130) stock solution on ice.

  • Dilution: In a sterile tube, dilute the stock solution with the chosen sterile vehicle to the final desired concentration. The final concentration will depend on the target dosage (mg/kg) and the administration volume.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Sterility: Perform all steps in a laminar flow hood to maintain sterility of the final injection solution.

Protocol 3: Administration to Animals

This protocol provides a general guideline for the intraperitoneal administration of Leptin (116-130) in mice, a common method cited in the literature.[4][5][12]

Materials:

  • Prepared Leptin (116-130) working solution

  • Appropriately sized sterile syringes and needles (e.g., 27-30 gauge)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

  • Appropriate animal handling and restraint equipment

Procedure:

  • Dosage Calculation: Weigh each animal to determine the precise volume of the working solution to be administered. The dosage should be calculated based on the specific aims of the experiment. Published studies have used daily intraperitoneal injections of 1 mg of Leptin (116-130) in mice[4][5][12], while other research in rats has explored dosages ranging from 2.5 mg/kg to 20 mg/kg.[13]

  • Animal Restraint: Properly restrain the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Injection Site Preparation: Disinfect the injection site on the lower abdomen with 70% ethanol.

  • Administration: Insert the needle into the peritoneal cavity at a shallow angle to avoid puncturing internal organs. Inject the calculated volume of the Leptin (116-130) solution.

  • Monitoring: Following administration, monitor the animals for any adverse reactions and for the expected physiological responses as dictated by the experimental design.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the conceptual signaling pathway of leptin and a typical experimental workflow for in vivo studies.

Leptin_Signaling_Pathway Leptin Leptin or Leptin (116-130) Leptin_Receptor Leptin Receptor (LepR) Leptin->Leptin_Receptor Binding JAK2 JAK2 Leptin_Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation Gene_Expression Gene Expression Changes STAT3->Gene_Expression AMPAR_Trafficking AMPA Receptor Trafficking PI3K->AMPAR_Trafficking Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) AMPAR_Trafficking->Synaptic_Plasticity Biological_Effects Biological Effects (Reduced Food Intake, Weight Control) Synaptic_Plasticity->Biological_Effects Cognitive Enhancement Gene_Expression->Biological_Effects

Caption: Conceptual signaling pathway of Leptin.

Experimental_Workflow Peptide_Prep 1. Peptide Reconstitution (Lyophilized Powder to Stock) Working_Sol_Prep 2. Working Solution Preparation (Dilution in Vehicle) Peptide_Prep->Working_Sol_Prep Administration 4. Administration (e.g., Intraperitoneal Injection) Working_Sol_Prep->Administration Animal_Prep 3. Animal Preparation (Acclimation, Weighing) Animal_Prep->Administration Monitoring 5. Monitoring & Data Collection (Body Weight, Food Intake, etc.) Administration->Monitoring Data_Analysis 6. Data Analysis Monitoring->Data_Analysis

Caption: Experimental workflow for in vivo administration.

Concluding Remarks

The successful use of Leptin (116-130) in animal research is contingent upon meticulous preparation and administration techniques. The protocols provided herein offer a comprehensive guide for researchers. Adherence to these guidelines, in conjunction with institution-specific animal care and use protocols, will contribute to the generation of high-quality, reproducible data in studies investigating the multifaceted roles of this important leptin fragment.

References

Application Notes & Protocols: Synthesis and Purification of Leptin (116-130) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of the mouse Leptin (116-130) peptide fragment. This peptide has garnered significant interest in obesity, diabetes, and neurodegenerative disease research.

Introduction

Leptin, a 16 kDa protein primarily secreted by adipose tissue, plays a crucial role in regulating energy balance, appetite, and metabolism. The synthetic peptide fragment corresponding to amino acid residues 116-130 of mouse leptin (Sequence: SCSLPQTSGLQKPES-NH2) has been identified as a biologically active region of the parent hormone.[1][2] Research has shown that this fragment can mimic some of the effects of the full-length leptin protein, including reducing food intake and body weight gain in animal models.[1][2][3] Notably, its mechanism of action may not be mediated by the long isoform of the leptin receptor, suggesting a distinct signaling pathway.[4][5] This characteristic makes Leptin (116-130) a valuable tool for studying the complex biology of leptin and for the development of novel therapeutic agents. Further studies have indicated its potential in preventing amyloid-beta-induced synaptic disruption and neuronal cell death, highlighting its therapeutic potential for Alzheimer's disease.[6][7]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Leptin (116-130)

This protocol outlines the synthesis of the C-terminally amidated Leptin (116-130) peptide using fluorenylmethoxycarbonyl (Fmoc) based solid-phase chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Anisole

  • Diethyl ether, cold

  • Automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 and then 10 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) in DMF.

    • Add the coupling reagents, DIC and OxymaPure.

    • Add the amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/EDT/Anisole (e.g., 84:4:4:4:4 v/v) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[4]

  • Peptide Precipitation: Precipitate the cleaved peptide by adding it to a large volume of cold diethyl ether.

  • Centrifugation and Lyophilization: Centrifuge the precipitated peptide, wash it with cold diethyl ether, and then lyophilize the crude peptide to obtain a white powder.

II. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude lyophilized Leptin (116-130) peptide

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Preparative RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as water or a low concentration of acetonitrile.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Purification:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) at a constant flow rate.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Leptin (116-130) peptide as a white, fluffy powder. Purity should be greater than 95-98%.[2][4]

III. Characterization by Mass Spectrometry

Procedure:

  • Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent.

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to confirm the molecular weight of the synthesized peptide. The expected molecular weight for the amidated mouse Leptin (116-130) is approximately 1560.73 g/mol .

Data Presentation

Table 1: Physicochemical Properties of Mouse Leptin (116-130) Peptide

PropertyValueReference
Amino Acid SequenceSCSLPQTSGLQKPES-NH2
Molecular FormulaC64H109N19O24S
Molecular Weight1560.73 g/mol
Purity (Post-HPLC)>95% - >98%[2][4]
SolubilitySoluble to 1 mg/ml in water
AppearanceWhite lyophilized powder
StorageDesiccate at -20°C

Table 2: Summary of In Vivo Effects of Leptin (116-130) in ob/ob Mice

ParameterTreatmentDurationResultReference
Body Weight1 mg/day, i.p.28 days3.43% weight loss (vs. 14.7% gain in control)[2][3]
Food Intake1 mg/day, i.p.28 days15% reduction[2][3]

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Characterization Resin Rink Amide Resin Coupling Sequential Fmoc-Amino Acid Coupling Resin->Coupling Fmoc Chemistry Cleavage Cleavage from Resin & Side-Chain Deprotection Coupling->Cleavage Crude_Peptide Crude Leptin (116-130) Cleavage->Crude_Peptide TFA Cocktail HPLC Preparative RP-HPLC Crude_Peptide->HPLC Analysis Purity Check (Analytical HPLC) HPLC->Analysis Pure_Peptide Purified Leptin (116-130) (>98% Purity) Analysis->Pure_Peptide Pooling Fractions MS Mass Spectrometry (ESI-MS / MALDI-TOF) Pure_Peptide->MS Characterization

Caption: Workflow for the synthesis and purification of Leptin (116-130).

Leptin_Fragment_Signaling_Context cluster_cellular_effects Cellular & Physiological Effects Leptin_116_130 Leptin (116-130) Fragment Unknown_Receptor Putative Receptor / Binding Site (Distinct from long-form Leptin Receptor) Leptin_116_130->Unknown_Receptor Binds Reduce_Food_Intake Reduced Food Intake Reduce_Weight_Gain Reduced Body Weight Gain Glucose_Homeostasis Improved Glucose Homeostasis Neuroprotection Neuroprotection (Anti-Amyloid Beta Effects) Downstream_Signaling Intracellular Signaling Cascades (To be elucidated) Unknown_Receptor->Downstream_Signaling Activates Downstream_Signaling->Reduce_Food_Intake Downstream_Signaling->Reduce_Weight_Gain Downstream_Signaling->Glucose_Homeostasis Downstream_Signaling->Neuroprotection

Caption: Proposed signaling context for the Leptin (116-130) peptide fragment.

References

Application Notes and Protocols for Leptin (116-130) Research in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in research involving the leptin fragment 116-130. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows to facilitate the design and execution of studies investigating the therapeutic potential of this peptide.

Introduction to Leptin (116-130)

Leptin (116-130) is a bioactive fragment of the full-length leptin protein that has garnered significant interest for its diverse physiological effects. Unlike the full-length hormone, which primarily acts via the long form of the leptin receptor (OB-Rb), leptin (116-130) appears to exert its effects through alternative pathways, making it a promising therapeutic candidate for conditions associated with leptin resistance.[1][2] Research in various animal models has demonstrated its potential in metabolic regulation and as a neuroprotective agent.

Animal Models in Leptin (116-130) Research

Several animal models have been instrumental in elucidating the biological functions of leptin (116-130). The most commonly used models include:

  • Leptin-deficient ob/ob Mice: These mice have a mutation in the ob gene, leading to an inability to produce functional leptin. They are characterized by hyperphagia, severe obesity, and metabolic disturbances. They are a primary model for studying the effects of leptin (116-130) on body weight, food intake, and glucose metabolism.[1][3][4]

  • Leptin receptor-deficient db/db Mice: These mice possess a mutation in the gene encoding the long-form leptin receptor (OB-Rb), rendering them insensitive to leptin. This model is crucial for investigating whether the effects of leptin (116-130) are mediated independently of the canonical leptin signaling pathway.[1]

  • Wistar Rats on a High-Fat Diet: This model is used to study diet-induced obesity and the potential of leptin (116-130) to mitigate its metabolic consequences.

  • Rodent Models of Alzheimer's Disease (AD): These models, which often involve the administration of amyloid-β (Aβ) peptides or utilize transgenic animals expressing human AD-associated genes, are employed to investigate the neuroprotective and cognitive-enhancing properties of leptin (116-130).

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of leptin (116-130) in various animal models.

Table 1: Effects of Leptin (116-130) on Body Weight and Food Intake in ob/ob Mice
ParameterAnimal ModelTreatment ProtocolResultsReference
Body Weight Female C57BL/6J ob/ob mice1 mg/day, intraperitoneal (IP) injection for 28 days-3.4% change from initial body weight (vehicle control: +14.7%)[3][4]
Female C57BL/6J ob/ob mice1 mg/day, IP injection for 7 days-13.8% change from initial body weight[4]
Food Intake Female C57BL/6J ob/ob mice1 mg/day, IP injection for 28 days~15% reduction compared to vehicle control[3]
Table 2: Effects of Leptin (116-130) on Blood Glucose in db/db Mice
ParameterAnimal ModelTreatment ProtocolResultsReference
Blood Glucose Homozygous female C57BLKS/J-m db/db mice1 mg/day, IP injection for 6 daysSignificant reduction of approximately 100 mg/dL[5]
Table 3: Neuroprotective Effects of Leptin (116-130)
ParameterModelTreatment ProtocolResultsReference
Neuronal Viability SH-SY5Y cells treated with Aβ1-42Co-treatment with leptin (116-130)Increased cell viability
Hippocampal Synaptic Plasticity Rat hippocampal slices treated with Aβ1-42Co-treatment with 25 nM leptin (116-130)Prevention of Aβ-induced inhibition of Long-Term Potentiation (LTP)
AMPA Receptor Internalization Hippocampal neurons treated with Aβ1-42Co-treatment with leptin (116-130)Inhibition of Aβ-induced AMPA receptor internalization

Experimental Protocols

Intraperitoneal (IP) Administration of Leptin (116-130) in Mice

This protocol is suitable for studying the effects of leptin (116-130) on metabolic parameters in ob/ob or db/db mice.

Materials:

  • Leptin (116-130) peptide

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2[6]

  • Sterile syringes and needles (e.g., 27-gauge)

Procedure:

  • Reconstitution: Dissolve the lyophilized leptin (116-130) peptide in sterile PBS to the desired stock concentration. For example, to prepare a 1 mg/200 µL solution, dissolve 5 mg of the peptide in 1 mL of PBS.[6] Ensure complete dissolution by gentle vortexing.

  • Animal Handling: Acclimatize the mice to handling for several days before the start of the experiment.

  • Injection:

    • Gently restrain the mouse.

    • Lift the hindquarters to expose the abdomen.

    • Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the appropriate volume of the leptin (116-130) solution or vehicle control (PBS). A common dose is 1 mg per mouse per day.[3][4][6]

  • Monitoring: Monitor the animals daily for changes in body weight, food and water intake, and general health.

  • Data Collection: Measure body weight daily using a calibrated scale. Measure food intake by providing a pre-weighed amount of chow and weighing the remaining amount at the same time each day.

Assessment of Cognitive Enhancement in a Rat Model of Alzheimer's Disease

This protocol describes the Object-Place-Context (OPC) recognition task to evaluate the effects of leptin (116-130) on episodic-like memory.

Materials:

  • Leptin (116-130)

  • Vehicle solution (e.g., sterile saline)

  • Testing arena (e.g., an open field box)

  • Two distinct contexts (e.g., different wall colors or patterns and flooring textures)

  • Multiple sets of different objects

Procedure:

  • Habituation:

    • Habituate the rats to the testing arena and handling for several days.

    • On subsequent days, habituate the rats to each of the two contexts for 10-15 minutes per day.[7][8]

  • Sample Phase 1:

    • Place two different objects (A and B) in specific locations within the first context.

    • Allow the rat to explore the objects and context for a set period (e.g., 15-30 minutes).[7][8]

  • Retention Interval: A retention interval of 24 hours is typically used.[7][8]

  • Sample Phase 2:

    • Move the same two objects (A and B) to different locations within the second, distinct context.

    • Allow the rat to explore for the same duration as in Sample Phase 1.

  • Test Phase:

    • After another retention interval (e.g., 24 hours), place the rat back into one of the original contexts.

    • In the test context, present the rat with two identical copies of one of the objects from the sample phases (e.g., two copies of object A). One object is in the location it occupied in that context during the sample phase (familiar), while the other is in the location that object B occupied (novel configuration).

    • Record the time the rat spends exploring each object. An increased exploration time for the object in the novel configuration indicates successful episodic-like memory.

  • Leptin (116-130) Administration: Administer leptin (116-130) or vehicle via the desired route (e.g., IP injection) at a specific time point before the test phase, according to the experimental design.

Signaling Pathways and Experimental Workflows

Leptin (116-130) Signaling Pathway in Neurons

Leptin (116-130) has been shown to promote synaptic plasticity and exert neuroprotective effects by modulating AMPA receptor trafficking. This process is thought to be independent of the long-form leptin receptor and involves the PI3K/STAT3 signaling pathways.

Leptin116_130_Signaling cluster_membrane Plasma Membrane LeptinR Receptor PI3K PI3K LeptinR->PI3K Activates STAT3 STAT3 LeptinR->STAT3 Activates Leptin116 Leptin (116-130) Leptin116->LeptinR Binds AMPAR_T AMPA Receptor Trafficking to Synapse PI3K->AMPAR_T Neuroprotection Neuroprotection STAT3->Neuroprotection Synaptic_P Enhanced Synaptic Plasticity (LTP) AMPAR_T->Synaptic_P

Caption: Leptin (116-130) signaling cascade in neurons.

Experimental Workflow for Investigating Neuroprotective Effects

The following workflow outlines the key steps in assessing the neuroprotective properties of leptin (116-130) in a cell-based model of amyloid-β toxicity.

Neuroprotection_Workflow cluster_assays Assessments Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y) Treatment Co-treat cells with Aβ1-42 and Leptin (116-130) or Vehicle Cell_Culture->Treatment Abeta_Prep Prepare Aβ1-42 Oligomers Abeta_Prep->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability Synaptic_Plasticity Electrophysiology (LTP measurement) Incubation->Synaptic_Plasticity AMPAR Immunocytochemistry (AMPA Receptor Surface Expression) Incubation->AMPAR Data_Analysis Data Analysis and Statistical Comparison Viability->Data_Analysis Synaptic_Plasticity->Data_Analysis AMPAR->Data_Analysis

Caption: Workflow for neuroprotection studies.

Conclusion

The leptin fragment (116-130) demonstrates significant therapeutic potential in animal models of metabolic disorders and neurodegenerative diseases. The protocols and data presented in these application notes provide a foundation for researchers to further explore its mechanisms of action and evaluate its efficacy in various preclinical settings. Careful consideration of the appropriate animal model, dosage, and experimental endpoints is crucial for obtaining robust and translatable results.

References

Application Notes and Protocols for Measuring Cognitive Improvement with Leptin (116-130)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the cognitive-enhancing effects of the leptin fragment, Leptin (116-130). The protocols detailed below are based on preclinical studies demonstrating the peptide's ability to improve synaptic plasticity and memory.

Introduction

Leptin, a hormone primarily known for its role in regulating energy homeostasis, also exerts significant influence on higher cognitive functions within the hippocampus. The full-length leptin peptide has been shown to have cognitive-enhancing properties.[1][2] However, its large size presents therapeutic challenges. Leptin (116-130) is a smaller, bioactive fragment that has been demonstrated to mirror the cognitive-enhancing and neuroprotective actions of the native hormone.[1][3][4] This document outlines the key experimental protocols to measure the pro-cognitive effects of Leptin (116-130) and presents the quantitative data supporting its efficacy.

Mechanism of Action

Leptin (116-130) exerts its effects on cognitive function primarily through the modulation of hippocampal synaptic plasticity.[4][5] Key mechanisms include:

  • Promotion of AMPA Receptor Trafficking: Leptin (116-130) increases the surface expression of GluA1-containing AMPA receptors at synapses, a crucial process for strengthening synaptic connections.[3][4]

  • Facilitation of Long-Term Potentiation (LTP): The peptide enhances activity-dependent hippocampal synaptic plasticity, a cellular correlate of learning and memory.[1][4]

  • Activation of Pro-survival Signaling Pathways: Leptin (116-130) has been shown to activate the STAT3 and PI3-kinase signaling pathways, which are involved in neuronal survival and plasticity.[4]

Data Presentation: Quantitative Findings

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Leptin (116-130) on synaptic plasticity and cognitive function.

Table 1: Effects of Leptin (116-130) on Hippocampal Synaptic Plasticity

Experimental ModelTreatmentOutcome MeasureResultReference
Adult Rat Hippocampal SlicesLeptin (116-130) (25 nM)Field Excitatory Postsynaptic Potential (fEPSP) slopeInduces a persistent increase in synaptic transmission[5]
Juvenile Rat Hippocampal SlicesLeptin (116-130) (50 nM) + Theta Burst Stimulation (TBS)fEPSP slopeConverts short-term potentiation (STP) to long-term potentiation (LTP)[4]
Juvenile Rat Hippocampal Slices with Aβ₁₋₄₂Leptin (116-130)fEPSP slopeReverses Aβ₁₋₄₂-induced inhibition of LTP[5]

Table 2: Effects of Leptin (116-130) on AMPA Receptor Trafficking

Experimental ModelTreatmentOutcome MeasureResultReference
Cultured Hippocampal NeuronsLeptin (116-130)Surface GluA1 expressionSignificant increase in surface GluA1 labeling[5]
Cultured Hippocampal Neurons with Aβ₁₋₄₂Leptin (116-130)Surface GluA1 expressionPrevents Aβ-induced internalization of AMPA receptors[5]

Table 3: Effects of Leptin (116-130) on Episodic-Like Memory

Animal ModelTreatment (intraperitoneal injection)Behavioral TaskOutcome MeasureResultReference
MiceLeptin (116-130) (7.8 nM/ml)Object-Place-Context (OPC) RecognitionDiscrimination IndexSignificant improvement in performance compared to vehicle[3]

Mandatory Visualizations

Signaling Pathway

Leptin116130 Leptin (116-130) LeptinReceptor Leptin Receptor (ObR) Leptin116130->LeptinReceptor PI3K PI3K LeptinReceptor->PI3K STAT3 STAT3 LeptinReceptor->STAT3 Akt Akt PI3K->Akt PTEN PTEN Akt->PTEN pSTAT3 pSTAT3 STAT3->pSTAT3 Neuroprotection Neuroprotection pSTAT3->Neuroprotection AMPAR_trafficking AMPA Receptor Trafficking to Synapse PTEN->AMPAR_trafficking inhibition leads to Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) AMPAR_trafficking->Synaptic_Plasticity Cognitive_Improvement Cognitive Improvement Synaptic_Plasticity->Cognitive_Improvement

Caption: Signaling pathway of Leptin (116-130) in neurons.

Experimental Workflow: Long-Term Potentiation (LTP)

start Start: Prepare Hippocampal Slices recovery Slice Recovery (at least 1 hour) start->recovery baseline Record Baseline fEPSPs (20 min) recovery->baseline treatment Bath Apply Leptin (116-130) (25 nM for 20 min) baseline->treatment stimulation Induce LTP (e.g., High-Frequency Stimulation) treatment->stimulation recording Record fEPSPs Post-Stimulation (at least 60 min) stimulation->recording analysis Analyze Change in Synaptic Strength recording->analysis end End: Quantify LTP analysis->end

Caption: Workflow for assessing LTP in hippocampal slices.

Experimental Workflow: Object-Place-Context (OPC) Recognition Task

start Start: Habituation (3 days) injection Administer Leptin (116-130) or Vehicle (IP) start->injection sample1 Sample Phase 1 (3 min exposure) injection->sample1 delay1 Inter-trial Interval sample1->delay1 sample2 Sample Phase 2 (3 min exposure) delay1->sample2 delay2 24-hour Delay sample2->delay2 test Test Phase: Explore Novel Object-Place-Context Configuration delay2->test analysis Measure Exploration Time of Novel vs. Familiar test->analysis end End: Calculate Discrimination Index analysis->end

Caption: Workflow for the OPC episodic-like memory task.

Experimental Protocols

Protocol 1: Assessment of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is based on the methodology for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus.[1]

Materials:

  • Adult Sprague-Dawley rats

  • Artificial cerebrospinal fluid (aCSF)

  • Leptin (116-130) peptide

  • Vibratome

  • Electrophysiology recording setup (amplifier, digitizer, stimulation isolation unit)

  • Recording and stimulating electrodes

Procedure:

  • Hippocampal Slice Preparation:

    • Anesthetize and decapitate the rat.

    • Rapidly remove the brain and place it in ice-cold aCSF.

    • Prepare 400 µm transverse hippocampal slices using a vibratome.

    • Allow slices to recover in a submerged chamber with oxygenated aCSF for at least 1 hour before recording.

  • Electrophysiological Recordings:

    • Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Record a stable baseline of fEPSPs for 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

    • Bath-apply Leptin (116-130) at a concentration of 25 nM for 20 minutes.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).

    • Record fEPSPs for at least 60 minutes post-HFS to measure the change in synaptic strength.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline slope.

    • Compare the magnitude of LTP between Leptin (116-130)-treated and control slices.

Protocol 2: Immunocytochemistry for AMPA Receptor Trafficking

This protocol details the method for visualizing and quantifying the surface expression of GluA1-containing AMPA receptors in cultured hippocampal neurons.[1][5]

Materials:

  • Primary hippocampal neuronal cultures (from embryonic rat brains)

  • Leptin (116-130) peptide

  • Primary antibody against the N-terminal of GluA1

  • Fluorescently labeled secondary antibody

  • Confocal microscope

Procedure:

  • Neuronal Culture and Treatment:

    • Prepare primary hippocampal neuronal cultures from embryonic rat brains.

    • Treat mature neurons (e.g., 7-14 days in vitro) with Leptin (116-130) at a concentration of 25 nM.

  • Immunolabeling:

    • Label surface GluA1 subunits by incubating the live neurons with a primary antibody specific to an extracellular epitope of GluA1.

    • Wash the neurons to remove unbound primary antibody.

    • Fix the cells.

    • Permeabilize the cells and incubate with a fluorescently labeled secondary antibody.

  • Imaging and Quantification:

    • Acquire images of the labeled neurons using a confocal microscope.

    • Quantify the intensity and number of GluA1 clusters on the neuronal surface using image analysis software.

    • Compare the surface GluA1 expression between Leptin (116-130)-treated and control neurons.

Protocol 3: Object-Place-Context (OPC) Recognition Task

This behavioral task assesses episodic-like memory in rodents.[3]

Materials:

  • Mice

  • Testing arena with distinct contextual cues (e.g., different wall colors and floor textures)

  • Multiple copies of different objects

  • Video recording and analysis software

Procedure:

  • Habituation:

    • Habituate the mice to the testing arena for 10 minutes per day for 3 consecutive days.

  • Drug Administration:

    • On the testing day, administer Leptin (116-130) (e.g., 7.8 nM/ml) or vehicle via intraperitoneal injection 30 minutes before the first sample phase.

  • Sample Phases:

    • Sample Phase 1: Expose the mice to two different objects in a specific context for 3 minutes.

    • Inter-trial Interval: A brief delay.

    • Sample Phase 2: In a different context, expose the mice to two new copies of one of the original objects, but in swapped locations.

  • Test Phase:

    • After a 24-hour delay, place the mice back into the original context. One of the objects from the original context is now in a location it occupied in the second context.

    • Allow the mice to explore for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Measure the time spent exploring the object in the novel object-place-context configuration versus the familiar configuration.

    • Calculate a discrimination index (e.g., [time with novel - time with familiar] / [total exploration time]).

    • A higher discrimination index indicates better memory.

References

Application Notes and Protocols for Electrophysiology Recording with Leptin (116-130)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the electrophysiological effects of the bioactive leptin fragment, Leptin (116-130). This document includes detailed protocols for synaptic plasticity studies in hippocampal slices, a summary of expected quantitative outcomes, and a schematic of the key signaling pathways involved.

Introduction

Leptin, a hormone primarily known for its role in regulating energy homeostasis, also exerts significant influence on neuronal function and synaptic plasticity. The leptin fragment (116-130) has been identified as a bioactive peptide that mimics many of the neuroprotective and cognitive-enhancing effects of the full-length leptin molecule.[1][2] Specifically, this fragment has been shown to modulate synaptic strength, enhance long-term potentiation (LTP), and promote the trafficking of AMPA receptors to the synapse, making it a molecule of significant interest for neuroscience research and therapeutic development, particularly in the context of neurodegenerative diseases like Alzheimer's.[3][4][5]

Data Presentation: Quantitative Effects of Leptin (116-130) on Synaptic Function

The following tables summarize the quantitative data from studies investigating the effects of Leptin (116-130) on hippocampal synaptic plasticity and AMPA receptor trafficking.

Table 1: Effects of Leptin (116-130) on Long-Term Potentiation (LTP) in Hippocampal CA1 Region

ParameterTreatment GroupConcentrationEffectReference
fEPSP Slope (% of Baseline)Control (High-Frequency Stimulation)-~140-150%[1]
fEPSP Slope (% of Baseline)Leptin (116-130) + HFS10 nMSignificant enhancement of LTP compared to control[6]
fEPSP Slope (% of Baseline)Leptin (116-130) alone25 nMPersistent increase in excitatory synaptic transmission[1]

Table 2: Effects of Leptin (116-130) on AMPA Receptor (GluA1 Subunit) Trafficking

ParameterTreatment GroupConcentrationDurationEffect (% of Control)Reference
Surface GluA1 ExpressionLeptin (116-130)10 nM15 min144 ± 10%[7]
Surface GluA1 ExpressionLeptin (116-130)25 nMNot specifiedIncreased intensity and number of GluA1 clusters[1]
Surface GluA1 ExpressionLeptin (116-130)50 nM15 min160 ± 6%

Experimental Protocols

This section provides detailed methodologies for preparing hippocampal slices and performing electrophysiological recordings to assess the impact of Leptin (116-130) on synaptic plasticity.

Protocol 1: Acute Hippocampal Slice Preparation

This protocol is adapted from methodologies described by Malekizadeh et al., 2016.[1]

Materials:

  • Adult male Sprague-Dawley rats (or other appropriate rodent model)

  • Ice-cold cutting solution (see composition below)

  • Artificial cerebrospinal fluid (aCSF) (see composition below)

  • Vibratome

  • Recovery chamber

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

Cutting Solution Composition (in mM):

  • Sucrose: 210

  • KCl: 2.5

  • NaH2PO4: 1.25

  • NaHCO3: 26

  • MgCl2: 10

  • CaCl2: 0.5

  • Glucose: 10

aCSF Composition (in mM):

  • NaCl: 124

  • KCl: 3

  • NaH2PO4: 1.25

  • NaHCO3: 26

  • MgSO4: 1

  • CaCl2: 2

  • Glucose: 10

Procedure:

  • Anesthetize the animal in accordance with institutional guidelines.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogen-gassed cutting solution.

  • Prepare transverse hippocampal slices (typically 300-400 µm thick) using a vibratome in the ice-cold cutting solution.

  • Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen gas.

  • Allow slices to recover at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording and LTP Induction

Materials:

  • Prepared hippocampal slices

  • Recording chamber with perfusion system

  • aCSF

  • Leptin (116-130) stock solution

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)

  • Amplifier, digitizer, and data acquisition software

Procedure:

  • Transfer a recovered hippocampal slice to the recording chamber and perfuse with carbogenated aCSF at a constant flow rate (e.g., 2-3 mL/min) and temperature (30-32°C).

  • Place the stimulating electrode in the Schaffer collateral pathway of the CA3 region and the recording electrode in the stratum radiatum of the CA1 region.

  • Obtain a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • To study the effect of Leptin (116-130) on basal synaptic transmission, bath-apply the peptide at the desired concentration (e.g., 25 nM) and record for at least 60 minutes.

  • To investigate the effect on LTP, after establishing a stable baseline, apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • To test the modulatory effect of Leptin (116-130) on LTP, pre-incubate the slice with the peptide (e.g., 10 nM) for 20-30 minutes before delivering the HFS.

  • Record the fEPSP slope for at least 60 minutes post-HFS to measure the degree of potentiation.

Mandatory Visualizations

Signaling Pathway of Leptin (116-130) in Neurons

The neuroprotective and plasticity-enhancing effects of Leptin (116-130) are primarily mediated through the activation of the PI3K/Akt and STAT3 signaling cascades.[1]

Leptin_Signaling Leptin Leptin (116-130) LeptinR Leptin Receptor (LepR) Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 activates PI3K PI3K JAK2->PI3K activates STAT3 STAT3 JAK2->STAT3 phosphorylates Akt Akt PI3K->Akt activates PTEN PTEN Akt->PTEN inhibits AMPAR AMPAR Trafficking Akt->AMPAR pSTAT3 p-STAT3 STAT3->pSTAT3 Neuroprotection Neuroprotection pSTAT3->Neuroprotection PTEN->PI3K inhibits LTP Synaptic Plasticity (LTP) AMPAR->LTP Neuroprotection->LTP

Leptin (116-130) Signaling Pathway
Experimental Workflow for Electrophysiology Recording

The following diagram illustrates the logical flow of an electrophysiology experiment designed to study the effects of Leptin (116-130).

Electrophysiology_Workflow Prep Animal Preparation & Brain Dissection Slicing Hippocampal Slicing (300-400 µm) Prep->Slicing Recovery Slice Recovery (aCSF, Carbogen) Slicing->Recovery Recording Transfer to Recording Chamber & Electrode Placement Recovery->Recording Baseline Baseline fEPSP Recording (20-30 min) Recording->Baseline Treatment Bath Application of Leptin (116-130) Baseline->Treatment Stimulation High-Frequency Stimulation (LTP Induction) Treatment->Stimulation PostStim Post-Stimulation Recording (≥60 min) Stimulation->PostStim Analysis Data Analysis (fEPSP Slope Measurement) PostStim->Analysis

Electrophysiology Experimental Workflow

References

Application Notes and Protocols: Leptin (116-130) in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Emerging research has highlighted the role of metabolic dysregulation in AD pathogenesis, with particular interest in the hormone leptin. Leptin, primarily known for its role in energy homeostasis, has been shown to have neuroprotective and cognitive-enhancing effects. However, its large size presents challenges for therapeutic development. This has led to the investigation of smaller, bioactive fragments of leptin, such as Leptin (116-130).

This document provides detailed application notes and protocols for the use of the Leptin fragment (116-130) in preclinical Alzheimer's disease models. It summarizes key quantitative findings, outlines experimental procedures, and visualizes the underlying signaling pathways.

Data Presentation: Quantitative Effects of Leptin (116-130)

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of Leptin (116-130) in cellular and animal models of Alzheimer's disease.

Table 1: In Vitro Neuroprotective Effects of Leptin (116-130) in SH-SY5Y Human Neuroblastoma Cells

Experimental ModelTreatmentOutcome MeasureResultReference
Aβ (10 µM)-induced toxicityLeptin (116-130) (50 nM)Surface GluA1 Expression (% of control)160 ± 6%[1]
Aβ (10 µM)-induced toxicityLeptin (116-130) + Aβ₁₋₄₂Surface GluA1 Expression (% of control)97 ± 4% (no significant reduction)[1]
Aβ (10 µM)-induced toxicityAβ₁₋₄₂ aloneSurface GluA1 Expression (% of control)51 ± 2%[1]
Copper (5 µM)-induced toxicityLeptin (116-130)Lactate (B86563) Dehydrogenase (LDH) ReleasePrevents LDH release[1]
Aβ (10 µM)-induced toxicityLeptin (116-130)Lactate Dehydrogenase (LDH) ReleasePrevents LDH release[1]

Table 2: In Vivo Cognitive Enhancement Effects of Leptin (116-130) in Mice

Animal ModelBehavioral TestTreatmentOutcome MeasureResultReference
C57/BL6 MiceObject-Place-Context (OPC) Recognition TaskLeptin (116-130) (intraperitoneal injection)Discrimination IndexSignificantly increased (P < 0.05)[1]
C57/BL6 MiceObject-Place-Context (OPC) Recognition TaskVehicleDiscrimination IndexNo significant discrimination[1]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay against Aβ-induced Toxicity in SH-SY5Y Cells

This protocol details the methodology for assessing the neuroprotective effects of Leptin (116-130) against amyloid-beta-induced toxicity in a human neuroblastoma cell line.

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% MEM non-essential amino acids.

  • For differentiation, plate cells at a density of 2.5 x 10⁴ cells/cm² and culture for 5-7 days in a medium containing 1% FBS and 10 µM retinoic acid.

2. Preparation of Aβ Oligomers:

  • Dissolve synthetic Aβ₁₋₄₂ peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mM.

  • Aliquot and evaporate the HFIP in a SpeedVac. Store the resulting peptide film at -20°C.

  • To form oligomers, resuspend the peptide film in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 5 mM and then dilute to 100 µM in serum-free cell culture medium. Incubate at 4°C for 24 hours.

3. Treatment:

  • Pre-treat differentiated SH-SY5Y cells with Leptin (116-130) at a final concentration of 50 nM for 24 hours.

  • After pre-treatment, add Aβ₁₋₄₂ oligomers to the cell culture medium at a final concentration of 10 µM and incubate for an additional 24 hours.

4. Assessment of Neuronal Viability (LDH Assay):

  • Collect the cell culture supernatant.

  • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

5. Assessment of Synaptic Protein Expression (Immunocytochemistry for Surface GluA1):

  • Fix the cells with 4% paraformaldehyde.

  • Without permeabilizing the cells, incubate with a primary antibody against the extracellular domain of the GluA1 subunit of the AMPA receptor.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Acquire images using a confocal microscope and quantify the fluorescence intensity of surface GluA1 clusters.

Protocol 2: In Vivo Assessment of Cognitive Enhancement using the Object-Place-Context (OPC) Recognition Task

This protocol describes a behavioral test to evaluate the effects of Leptin (116-130) on episodic-like memory in mice.

1. Animals:

  • Use adult male C57/BL6 mice. House them individually with ad libitum access to food and water on a 12-hour light/dark cycle.

2. Apparatus:

  • A rectangular arena with distinct visual cues on the walls to create different contexts. A variety of objects that are of similar size but different in shape and texture.

3. Habituation:

  • Handle the mice for 5 minutes daily for 5 days prior to the experiment.

  • Habituate the mice to the empty testing arena for 10 minutes per day for 3 consecutive days.

4. Administration of Leptin (116-130):

  • Administer Leptin (116-130) via intraperitoneal (i.p.) injection at a specified dose (e.g., 1 mg/kg) 30 minutes before the sample phase. The control group receives a vehicle injection (e.g., sterile saline).

5. Object-Place-Context (OPC) Task Procedure:

  • Sample Phase 1: Place two identical objects (e.g., two cubes) in specific locations within a particular context (Context A). Allow the mouse to explore for 5 minutes.

  • Sample Phase 2 (24 hours later): In a different context (Context B), place two different identical objects (e.g., two pyramids) in the same locations as in Sample Phase 1. Allow the mouse to explore for 5 minutes.

  • Test Phase (24 hours later): In Context A, present the mouse with one of the objects from Sample Phase 1 in its original location and one of the objects from Sample Phase 2 in the other location.

  • Record the time the mouse spends exploring each object.

6. Data Analysis:

  • Calculate a discrimination index as (time exploring the novel object-place-context combination - time exploring the familiar combination) / (total exploration time).

  • A positive discrimination index indicates that the mouse remembers the familiar combination and preferentially explores the novel one.

Signaling Pathways and Mechanisms of Action

Leptin (116-130) exerts its neuroprotective and cognitive-enhancing effects by activating key intracellular signaling pathways. The primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

Leptin (116-130) Signaling Pathway

Leptin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_jak_stat JAK/STAT Pathway Leptin (116-130) Leptin (116-130) Leptin_Receptor Leptin Receptor (ObR) Leptin (116-130)->Leptin_Receptor Binds to JAK2 JAK2 Leptin_Receptor->JAK2 Activates PI3K PI3K Akt Akt PI3K->Akt Activates GSK3b GSK3β (inactive) Akt->GSK3b Inhibits mTOR mTOR Akt->mTOR Activates Anti_Apoptosis ↑ Anti-apoptosis (↓ Tau Phosphorylation) GSK3b->Anti_Apoptosis Leads to Synaptic_Plasticity ↑ Synaptic Plasticity (↑ AMPA Receptor Trafficking) mTOR->Synaptic_Plasticity JAK2->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer (active) STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression ↑ Gene Expression (e.g., Bcl-2) Nucleus->Gene_Expression Promotes

Caption: Leptin (116-130) signaling cascade in neurons.

Pathway Description: Upon binding to the leptin receptor (ObR), Leptin (116-130) activates Janus kinase 2 (JAK2). Activated JAK2 then initiates two primary signaling cascades:

  • PI3K/Akt Pathway: JAK2 activates PI3K, which in turn activates Akt. Akt has multiple downstream targets that contribute to neuroprotection and synaptic plasticity. It inhibits Glycogen Synthase Kinase 3β (GSK3β), a kinase implicated in tau hyperphosphorylation, thereby reducing a key pathological feature of AD.[2] Akt also activates the mammalian target of rapamycin (B549165) (mTOR), which is involved in processes of synaptic plasticity, including the trafficking of AMPA receptors to the synapse.[3]

  • JAK/STAT Pathway: JAK2 phosphorylates STAT3, leading to its dimerization and translocation to the nucleus. In the nucleus, the STAT3 dimer acts as a transcription factor, promoting the expression of genes involved in neuronal survival, such as the anti-apoptotic protein Bcl-2.[2]

Experimental Workflow: From In Vitro to In Vivo Assessment

Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A SH-SY5Y Cell Culture & Differentiation B Aβ Oligomer Preparation & Treatment A->B C Leptin (116-130) Treatment B->C D Neuroprotection Assays (LDH, Immunocytochemistry) C->D E Animal Model Selection (e.g., C57/BL6 mice) D->E Positive results inform in vivo studies F Leptin (116-130) Administration (i.p. injection) E->F G Behavioral Testing (Object-Place-Context Task) F->G H Data Analysis (Discrimination Index) G->H

References

Troubleshooting & Optimization

Technical Support Center: Leptin (116-130) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Leptin (116-130) peptide. The information provided addresses common solubility issues and offers detailed experimental protocols.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with Leptin (116-130).

Q1: My lyophilized Leptin (116-130) peptide won't dissolve in water, although the product sheet says it is water-soluble. What should I do?

A1: While Leptin (116-130) is reported to be soluble in water up to 1 mg/mL, several factors can affect its dissolution. The peptide sequence (SCSLPQTSGLQKPES) contains hydrophobic residues (Leu, Pro) and a cysteine, which can lead to aggregation and poor solubility under certain conditions.

Troubleshooting Steps:

  • Initial Dissolution Test: Always test the solubility of a small amount of the peptide before dissolving the entire sample.[1][2]

  • Sonication: Gentle sonication can help break up peptide aggregates and facilitate dissolution.[1][2]

  • pH Adjustment: Based on the peptide's amino acid composition, it has a net charge that influences its solubility. Calculating the isoelectric point (pI) can help determine the optimal pH for dissolution. Since Leptin (116-130) contains more acidic residues (Glu) than basic ones (Lys), it is considered an acidic peptide. Therefore, dissolving it in a slightly basic buffer (pH > 7.5) may improve solubility. However, be cautious with basic solutions as they can promote the oxidation of the cysteine residue.[3]

  • Organic Solvents: If water and pH adjustments are ineffective, you can use a small amount of an organic solvent like dimethylformamide (DMF) or acetonitrile (B52724).[1][4] Since Leptin (116-130) contains a cysteine residue, avoid using dimethyl sulfoxide (B87167) (DMSO) as it can oxidize the peptide.[4] First, dissolve the peptide in a minimal amount of the organic solvent, and then slowly add the aqueous buffer to the desired concentration.[4]

Q2: I've dissolved the Leptin (116-130) peptide, but it seems to be aggregating over time. How can I prevent this?

A2: Peptide aggregation, especially for those containing hydrophobic residues and cysteine, is a common issue.

Prevention Strategies:

  • Proper Storage: Store the lyophilized peptide at -20°C or -80°C.[5] Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.

  • Use of Reducing Agents: The cysteine residue in Leptin (116-130) can form disulfide bonds, leading to aggregation. Including a reducing agent like Dithiothreitol (DTT) in your buffer can help maintain the cysteine in its reduced state.

  • Avoid Basic pH: High pH can accelerate the oxidation of cysteine, promoting disulfide bond formation and aggregation.[3]

  • Peptide Concentration: Working with lower peptide concentrations can reduce the likelihood of aggregation.

Q3: What is the recommended solvent for reconstituting Leptin (116-130) for in vivo studies?

A3: For in vivo studies, it is crucial to use a biocompatible solvent. While some product data sheets indicate solubility in water, if you encounter issues, sterile saline or phosphate-buffered saline (PBS) at a physiological pH can be used. If an organic solvent is necessary to aid dissolution, ensure the final concentration in the administered solution is very low and non-toxic to the animal model. Always consult relevant literature for established protocols for in vivo administration of similar peptides.

Data Presentation

Table 1: Physicochemical Properties of Leptin (116-130) Peptide

PropertyValueReference
Sequence SCSLPQTSGLQKPES
Molecular Weight ~1560.7 g/mol [6]
Amino Acid Composition 15 residues
Reported Solubility in Water Up to 1 mg/mL
Cysteine Residue Present at position 2
Hydrophobic Residues Leu (L), Pro (P)

Table 2: Recommended Solvents for Leptin (116-130) Solubility Testing

SolventRecommendationConsiderations
Sterile, Deionized Water First choice for initial testing.May not be sufficient if the peptide has aggregated.
Slightly Basic Buffer (e.g., PBS pH 7.5-8.0) Can improve solubility for this acidic peptide.Increased risk of cysteine oxidation. Use freshly prepared, degassed buffers.
Dimethylformamide (DMF) or Acetonitrile Use if aqueous solutions fail.Dissolve in a minimal volume first, then slowly add aqueous buffer. Ensure final concentration is compatible with your assay. Avoid DMSO due to the cysteine residue.

Experimental Protocols

Protocol 1: Reconstitution of Leptin (116-130) Peptide
  • Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Solubilization (Aqueous):

    • Add the calculated volume of sterile, deionized water or a slightly basic buffer (e.g., PBS pH 7.5) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Gently vortex or sonicate the vial to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Alternative Solubilization (Organic Solvent):

    • If the peptide does not dissolve in the aqueous buffer, add a minimal amount of DMF or acetonitrile (e.g., 10-20 µL) to the dry peptide.

    • Gently vortex until the peptide is fully dissolved.

    • Slowly add your desired aqueous buffer dropwise to the peptide-organic solvent mixture while gently vortexing, until the final desired concentration is reached.

  • Storage: Aliquot the reconstituted peptide solution into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Small-Scale Solubility Testing
  • Aliquot a Small Amount: Weigh out a small, known amount of the lyophilized peptide (e.g., 0.1 mg).

  • Test Solvent 1 (Water): Add a small volume of sterile, deionized water and observe for dissolution with gentle agitation.

  • Test Solvent 2 (pH Adjustment): If insoluble in water, try a slightly basic buffer (pH 7.5-8.0).

  • Test Solvent 3 (Organic): If still insoluble, use a minimal amount of DMF or acetonitrile to dissolve the peptide, followed by the slow addition of an aqueous buffer.

  • Observation: A peptide is considered soluble if the solution is clear and free of any visible particles after gentle mixing or sonication.

Visualizations

Leptin_Signaling_Pathway Leptin Leptin Leptin_Receptor Leptin Receptor (Ob-Rb) Leptin->Leptin_Receptor Binding JAK2 JAK2 Leptin_Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation ERK ERK JAK2->ERK Activation Nucleus Nucleus STAT3->Nucleus Translocation Cellular_Response Cellular Response (Appetite Regulation, Energy Expenditure) PI3K->Cellular_Response ERK->Cellular_Response Gene_Expression Gene Expression (e.g., POMC, SOCS3) Nucleus->Gene_Expression Gene_Expression->Cellular_Response

Caption: Leptin Signaling Pathway.

Peptide_Solubility_Workflow Start Start: Lyophilized Leptin (116-130) Test_Small_Amount Test with a small amount Start->Test_Small_Amount Dissolve_in_Water Attempt to dissolve in sterile water Test_Small_Amount->Dissolve_in_Water Soluble_Water Soluble? Dissolve_in_Water->Soluble_Water Use_Solution Use Solution Soluble_Water->Use_Solution Yes Adjust_pH Adjust pH (slightly basic) Soluble_Water->Adjust_pH No Soluble_pH Soluble? Adjust_pH->Soluble_pH Soluble_pH->Use_Solution Yes Use_Organic_Solvent Use minimal DMF or Acetonitrile Soluble_pH->Use_Organic_Solvent No Soluble_Organic Soluble? Use_Organic_Solvent->Soluble_Organic Add_Aqueous_Buffer Slowly add aqueous buffer Soluble_Organic->Add_Aqueous_Buffer Yes Troubleshoot_Further Consult Technical Support Soluble_Organic->Troubleshoot_Further No Final_Solution Final Solution Add_Aqueous_Buffer->Final_Solution

Caption: Experimental Workflow for Peptide Solubilization.

Troubleshooting_Logic Problem Problem: Leptin (116-130) Insolubility/Aggregation Check_Hydrophobicity Consider Hydrophobic Residues (L, P) Problem->Check_Hydrophobicity Check_Cysteine Consider Cysteine Residue (C) Problem->Check_Cysteine Solution_pH Solution: Adjust pH (avoid strongly basic) Problem->Solution_pH Sonication General Aid: Sonication Problem->Sonication Solution_Organic Solution: Use minimal organic solvent (DMF/ACN) Check_Hydrophobicity->Solution_Organic Solution_Reducing_Agent Solution: Add reducing agent (e.g., DTT) Check_Cysteine->Solution_Reducing_Agent

Caption: Troubleshooting Logic for Solubility Issues.

References

Technical Support Center: Preventing Aggregation of Leptin (116-130)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of the Leptin (116-130) peptide fragment during experimental procedures.

Troubleshooting Guide

Encountering aggregation of Leptin (116-130) can lead to inconsistent experimental results and loss of peptide activity. The following table outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Visible precipitation or cloudiness in the peptide solution. - Peptide concentration is too high. - pH of the buffer is close to the isoelectric point (pI) of the peptide. - Inappropriate storage temperature. - Presence of certain salts that promote aggregation.- Work with lower peptide concentrations.[1] - Adjust the buffer pH to be at least one unit away from the peptide's pI.[1][2] - Store the peptide solution at -80°C with a cryoprotectant like glycerol (B35011).[1] - Screen different salts or adjust the salt concentration.[2][3]
Inconsistent results in bioassays. - Aggregated peptide may have altered biological activity. - Loss of active monomeric peptide due to aggregation and precipitation.- Visually inspect the peptide solution for any signs of aggregation before use. - Characterize the aggregation state of the peptide solution using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). - Implement the solutions for preventing precipitation.
Difficulty dissolving the lyophilized peptide. - The peptide has a tendency to aggregate upon reconstitution. - Use of an inappropriate solvent.- Use a small amount of organic solvent like DMSO or hexafluoroisopropanol (HFIP) to initially dissolve the peptide before adding the aqueous buffer.[4][5] - Sonication may help in dissolving the peptide.
Loss of peptide over time during storage. - Gradual aggregation and precipitation of the peptide from the solution.- Store the peptide in smaller aliquots to avoid repeated freeze-thaw cycles. - Add stabilizing agents such as arginine or non-detergent sulfobetaines to the buffer.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the aggregation potential of Leptin (116-130)?

A1: While Leptin (116-130) is known to prevent the aggregation of other peptides like amyloid-beta, like many peptides, it can self-aggregate under certain conditions such as high concentration, specific pH, and temperature.[6][7][8] The native leptin sequence is prone to aggregation under physiological conditions.[9]

Q2: How can I detect the aggregation of Leptin (116-130)?

A2: Several biophysical techniques can be used to detect and characterize peptide aggregation. These include:

  • Thioflavin T (ThT) Assay: Detects the formation of amyloid-like fibrils.[10][11][12]

  • Circular Dichroism (CD) Spectroscopy: Monitors changes in the secondary structure of the peptide, which can indicate aggregation.[13][14][15]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in the solution to detect the presence of larger aggregates.

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size and can identify the presence of high molecular weight aggregates.

Q3: What are the ideal storage conditions for Leptin (116-130) to prevent aggregation?

A3: For long-term storage, it is recommended to store lyophilized Leptin (116-130) at -20°C or -80°C.[16][17] Once reconstituted, the peptide solution should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.[1] The addition of a cryoprotectant like glycerol can also help in preventing aggregation during freezing.[1]

Q4: Can the choice of buffer affect the aggregation of Leptin (116-130)?

A4: Yes, the buffer composition plays a crucial role. The pH of the buffer should be adjusted to be at least one pH unit away from the isoelectric point (pI) of the peptide to maintain a net charge and prevent aggregation.[1][2] The type and concentration of salts in the buffer can also influence peptide solubility and aggregation.[2][3]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Aggregation Assay

This protocol is for monitoring the fibrillization of Leptin (116-130) over time.

Materials:

  • Leptin (116-130) peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 1 mM stock solution of ThT in dH₂O. Filter the solution through a 0.2 µm syringe filter.

  • Prepare the Leptin (116-130) solution at the desired concentration in PBS.

  • In a 96-well plate, mix the Leptin (116-130) solution with ThT to a final ThT concentration of 25 µM.

  • Seal the plate and incubate it at 37°C with continuous shaking.[11]

  • Measure the fluorescence intensity at regular intervals using a microplate reader with an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[11]

  • An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol is for assessing changes in the secondary structure of Leptin (116-130) that may be indicative of aggregation.

Materials:

  • Leptin (116-130) peptide

  • Appropriate buffer (e.g., phosphate (B84403) buffer)

  • CD spectropolarimeter

  • Quartz cuvette (1 mm path length)

Procedure:

  • Prepare a stock solution of Leptin (116-130) in the desired buffer. The final peptide concentration for CD measurements is typically in the range of 0.1-0.2 mg/mL.

  • Turn on the CD spectropolarimeter and nitrogen gas flow and allow the lamp to warm up for at least 30 minutes.[18]

  • Record a baseline spectrum of the buffer alone in the far-UV region (typically 190-250 nm).[14]

  • Load the Leptin (116-130) sample into the cuvette and record the CD spectrum under the same conditions as the baseline.

  • Subtract the buffer baseline from the sample spectrum.

  • Analyze the resulting spectrum for characteristic secondary structure signals. A transition from a random coil or alpha-helical structure to a beta-sheet structure is often associated with amyloid aggregation.[14]

Quantitative Data Summary

The following table summarizes the general effects of various experimental conditions on peptide aggregation. These are general guidelines that can be applied to experiments with Leptin (116-130).

Parameter Effect on Aggregation General Recommendation for Leptin (116-130)
Peptide Concentration Higher concentrations increase the likelihood of aggregation.[1]Use the lowest concentration that is feasible for the experiment.
pH Aggregation is often maximal near the peptide's isoelectric point (pI).[1][2]Maintain a buffer pH that is at least one unit above or below the pI of Leptin (116-130).
Temperature Higher temperatures can sometimes promote aggregation.[1]Conduct experiments at the lowest practical temperature. For storage, use -80°C.[1]
Ionic Strength The effect of salt concentration is peptide-dependent; both increases and decreases can either promote or inhibit aggregation.[2][3]Empirically test a range of salt concentrations to find the optimal condition for solubility.
Agitation Shaking or stirring can sometimes induce aggregation, particularly at air-water interfaces.Minimize vigorous agitation unless it is a required part of the experimental protocol (e.g., in some aggregation assays).

Visualizations

cluster_Monomer Monomeric State cluster_Oligomer Oligomerization cluster_Fibril Fibril Formation Monomer Soluble Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Mature Fibrils Protofibril->Fibril Maturation Start Prepare Leptin (116-130) stock solution Screening Screen different conditions (pH, temp, concentration, additives) Start->Screening Incubation Incubate samples over time Screening->Incubation Monitoring Monitor aggregation using: - ThT Assay - CD Spectroscopy - DLS/SEC Incubation->Monitoring Analysis Analyze data to identify conditions that minimize aggregation Monitoring->Analysis End Optimal conditions identified Analysis->End Problem Peptide Aggregation Observed (e.g., precipitation, inconsistent data) Cause1 High Concentration? Problem->Cause1 Cause2 pH near pI? Problem->Cause2 Cause3 Inappropriate Storage? Problem->Cause3 Solution1 Lower peptide concentration Cause1->Solution1 Solution2 Adjust buffer pH Cause2->Solution2 Solution3 Optimize storage conditions (-80°C, aliquots, cryoprotectant) Cause3->Solution3

References

Technical Support Center: Leptin (116-130)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leptin (116-130). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this bioactive leptin fragment.

Frequently Asked Questions (FAQs)

Q1: What is Leptin (116-130) and what are its primary reported effects?

A1: Leptin (116-130) is a synthetic fragment of the full-length leptin protein. It has been identified as a bioactive peptide that mimics several of the cognitive-enhancing and neuroprotective actions of native leptin.[1][2] Its primary reported effects include promoting synaptic plasticity (LTP), enhancing memory in behavioral tasks, increasing the trafficking of AMPA receptors to the synapse, and providing neuroprotection against amyloid-β toxicity.[1][3][4] Additionally, it has been shown to influence food intake, body weight, and the secretion of hormones like Luteinizing Hormone (LH) and Prolactin (PRL).[5][6][7]

Q2: Does Leptin (116-130) act through the canonical leptin receptor (OB-Rb)?

A2: This is a critical point of investigation with conflicting evidence. Several studies suggest that the biological effects of Leptin (116-130) may not be mediated by the long-form of the leptin receptor, OB-Rb, which is the primary signaling isoform in the hypothalamus.[8][9] In vitro assays have shown that Leptin (116-130) was unable to compete for binding with a leptin fusion protein to OB-R and could not activate its downstream signaling.[8][9][10] However, other reports suggest its actions, such as stimulating LH and PRL secretion, indicate an ability to bind to leptin receptors involved in neuroendocrine function.[6] Researchers should be aware that the mechanism of action may be independent of OB-Rb activation.

Q3: What is the key advantage of using Leptin (116-130) over full-length leptin?

A3: As a smaller peptide, Leptin (116-130) offers potential advantages in drug development, including easier synthesis and potentially better blood-brain barrier permeability.[2] Studies have shown that peripheral administration of the fragment successfully elicits pro-cognitive effects, suggesting it can access the brain and influence hippocampal function.[4] This makes it an attractive candidate for developing therapeutics for neurodegenerative diseases like Alzheimer's.[4][11]

Troubleshooting Guides

Scenario 1: I am not observing the expected neuroprotective or cognitive-enhancing effects.

  • Question: Is my experimental concentration appropriate?

    • Answer: For in vitro hippocampal slice and neuronal culture experiments, a concentration of 25 nM has been shown to be effective in facilitating synaptic plasticity and increasing AMPA receptor trafficking.[1][12] For in vivo studies in rats, intracerebroventricular (i.c.v.) injection of 15 µg has been used to stimulate hormone secretion.[6] For intraperitoneal (i.p.) administration in mice, a dose of 1 mg/day has been reported to affect body weight and blood glucose.[5] Always perform a dose-response curve for your specific model and endpoint.

  • Question: Is the peptide correctly solubilized and stored?

    • Answer: Most suppliers recommend reconstituting lyophilized peptide in a sterile, aqueous buffer. For cellular assays, it is often prepared as a concentrated stock solution in artificial cerebrospinal fluid (aCSF) or another appropriate buffer and then diluted to the final working concentration.[1] Refer to the manufacturer's Certificate of Analysis for specific storage instructions, but generally, it is advisable to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Question: Could my experimental model be the issue?

    • Answer: The effects of Leptin (116-130) have been demonstrated in specific models, such as adult male Sprague-Dawley and Wistar rats for synaptic plasticity and amyloid-β toxicity models.[1][12] Effects on metabolism have been noted in ob/ob and db/db mice.[5][8] Ensure your chosen model (animal strain, age, cell line) is appropriate for the effect you are studying. For example, some effects of leptin signaling are age-dependent.[1]

Scenario 2: I am trying to demonstrate binding or signaling via the OB-Rb receptor and am getting negative results.

  • Question: Why can't I detect OB-Rb activation?

    • Answer: As detailed in FAQ A2, there is significant evidence that Leptin (116-130) may not directly activate the OB-Rb receptor isoform.[8][9] Studies using competitive binding assays and in vitro signal transduction assays failed to show interaction with OB-Rb.[8][10] Therefore, a lack of OB-Rb phosphorylation or STAT3 activation in an OB-Rb-transfected cell line might be an expected result.

  • Question: If not OB-Rb, what is the mechanism? How can I test for peptide activity?

    • Answer: The precise receptor and signaling pathway remain under investigation. However, you can use functional assays as a positive control to confirm the bioactivity of your peptide. An established and reproducible assay is the assessment of AMPA receptor (GluA1 subunit) trafficking in primary hippocampal neurons or measuring the facilitation of long-term potentiation (LTP) in hippocampal slices.[1][13] These effects have been consistently reported and serve as a reliable functional readout.

Quantitative Data Summary

Table 1: Effective Concentrations/Doses of Leptin (116-130) in Various Experimental Models

Experimental Model Application Route Concentration / Dose Observed Effect Reference(s)
Adult Rat Hippocampal SlicesBath application25 nMInduction of persistent increase in synaptic transmission (LTP)[1][12]
Primary Rat Hippocampal NeuronsIn vitro treatment25 nMIncreased surface expression of GluA1 AMPA receptor subunits[1][12]
Adult Male Rats (Fasted)Intracerebroventricular (i.c.v.)15 µgIncreased frequency and amplitude of LH and PRL pulses[6]
Female ob/ob MiceIntraperitoneal (i.p.)1 mg/dayReduced food intake and body weight gain[5][8]
Female db/db MiceIntraperitoneal (i.p.)Not specifiedReduced body weight gain and blood glucose levels[8][9]
Adult Rat Testis SlicesIn vitro incubation10⁻⁷ M and higherInhibition of basal and hCG-stimulated testosterone (B1683101) secretion[7]

Experimental Protocols

Protocol 1: Assessment of Synaptic Plasticity (LTP) in Rat Hippocampal Slices

This protocol is adapted from methodologies described by Malekizadeh et al., 2016.[1][12]

  • Animal Model: Adult male Sprague-Dawley rats (12-24 weeks old).

  • Hippocampal Slice Preparation:

    • Anesthetize and decapitate the rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recordings:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF (30-32°C).

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline of fEPSPs for 20 minutes by stimulating at 0.05 Hz.

    • Bath-apply Leptin (116-130) at a concentration of 25 nM for 20 minutes.

    • Wash out the peptide and continue recording fEPSPs for at least 60 minutes to measure changes in synaptic strength. An increase in the fEPSP slope relative to baseline indicates LTP.

Protocol 2: Immunocytochemistry for AMPA Receptor Trafficking

This protocol is adapted from methodologies described by Malekizadeh et al., 2016.[1][12]

  • Cell Culture: Prepare primary hippocampal neuronal cultures from embryonic (E18) rat brains and plate them on poly-D-lysine coated coverslips. Culture for 14-21 days in vitro (DIV).

  • Treatment: Treat the mature neurons with Leptin (116-130) at a concentration of 25 nM in conditioned media for 20 minutes. Include a vehicle-treated control group.

  • Surface Receptor Labeling:

    • Fix the neurons in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Without permeabilizing the cells, incubate with a primary antibody targeting an extracellular epitope of the GluA1 subunit of the AMPA receptor for 1 hour at room temperature.

    • Wash thoroughly with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

  • Imaging and Analysis:

    • Mount the coverslips onto slides.

    • Visualize the surface GluA1 clusters using a confocal microscope.

    • Quantify the intensity and number of GluA1 clusters per unit length of dendrite using imaging software (e.g., ImageJ). An increase in fluorescence intensity or cluster number in the treated group compared to control indicates enhanced receptor trafficking to the neuronal surface.

Mandatory Visualizations

G cluster_0 Leptin (116-130) Activity Troubleshooting start Start: Experiment Yields Unexpected/Negative Results q1 Is the peptide's bioactivity confirmed? start->q1 q2 Is the experimental concentration/dose correct? q1->q2 Yes sol1 Action: Run a positive control assay (e.g., LTP induction, GluA1 trafficking). q1->sol1 No q3 Is the experimental model appropriate? q2->q3 Yes sol2 Action: Perform a dose-response curve. Reference Table 1 for starting points. q2->sol2 No q4 Are you testing for OB-Rb receptor binding? q3->q4 Yes sol3 Action: Verify model suitability. Consider age, species, and cell type. q3->sol3 No sol4 Result may be expected. Evidence suggests a non-OB-Rb pathway. Consider functional readouts instead. q4->sol4 Yes end_node Problem Identified/ Hypothesis Refined q4->end_node No sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Caption: Troubleshooting workflow for Leptin (116-130) experiments.

G cluster_0 Proposed Signaling Cascade for Neuroprotection pep Leptin (116-130) receptor Unknown Receptor (Likely not OB-Rb) pep->receptor Binds plasticity Facilitation of Synaptic Plasticity (LTP) pep->plasticity Prevents Inhibition survival Increased Neuronal Survival pep->survival Prevents Inhibition pi3k PI3K Activation receptor->pi3k Activates ampa Increased AMPA Receptor (GluA1) Trafficking to Synapse pi3k->ampa Promotes pi3k->survival Promotes ampa->plasticity amyloid Amyloid-β Toxicity amyloid->plasticity Inhibits amyloid->survival Inhibits

Caption: Hypothesized signaling pathway for Leptin (116-130).

G cluster_workflow Experimental Workflow: Testing Neuroprotective Effects prep Prepare Primary Neuronal Cultures or Hippocampal Slices group Divide into 4 Groups: 1. Vehicle Control 2. Leptin (116-130) only 3. Amyloid-β only 4. Leptin (116-130) + Amyloid-β prep->group treat Pre-treat Group 4 with Leptin (116-130) group->treat toxic Add Amyloid-β Oligomers to Groups 3 and 4 treat->toxic assay Perform Functional/Viability Assay (e.g., LTP recording, Cell Viability Stain) toxic->assay analyze Analyze Data: Compare Group 4 to Group 3 to determine protective effect assay->analyze

References

Technical Support Center: Optimizing Leptin (116-130) for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The leptin fragment (116-130) is a bioactive peptide that has shown promise in preclinical models for its neuroprotective and cognitive-enhancing effects.[1][2][3] However, research is ongoing, and standardized protocols for dosage optimization are still under development. This guide provides information based on available preclinical data to assist researchers in designing and troubleshooting their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Leptin (116-130) and what are its neuroprotective functions?

A1: Leptin (116-130) is a fragment of the full-length leptin protein.[4][5] Studies have shown that this smaller peptide mimics several of the beneficial effects of the native hormone on the central nervous system.[1][2] Its key neuroprotective functions include:

  • Preventing Neuronal Cell Death: It helps protect neurons from damage in models of amyloid toxicity, which is relevant to Alzheimer's disease.[1][4]

  • Promoting Synaptic Plasticity: It facilitates activity-dependent hippocampal synaptic plasticity, a crucial process for learning and memory.[1][4]

  • Enhancing AMPA Receptor Trafficking: It promotes the movement of AMPA receptors to the synapse, which is vital for synaptic strength and function.[1][2][4]

Q2: What are the primary signaling pathways activated by Leptin (116-130) for neuroprotection?

A2: The neuroprotective effects of Leptin (116-130) are mediated through the activation of key intracellular signaling pathways.[1] The two primary pathways identified are:

  • JAK/STAT3 Pathway: This pathway is crucial for mediating many of leptin's effects on neuronal survival and function.

  • PI3-Kinase/Akt Pathway: Activation of this pathway is also essential for the neuroprotective actions of Leptin (116-130), as inhibiting it reduces the peptide's ability to prevent neuronal death.[1]

Q3: What are recommended starting dosages for in vitro and in vivo experiments?

A3: Dosage optimization is critical and will depend on the specific experimental model. Based on available literature, here are some starting points:

  • In Vitro Studies: For cell culture experiments using neuronal cell lines (e.g., SH-SY5Y) or primary hippocampal neurons, a common concentration used is 25 nM .[6] A dose-response curve is recommended to determine the optimal concentration for your specific cell type and experimental conditions.

  • In Vivo Studies: For animal studies, the administration route is a key factor.

    • Intraperitoneal (IP) Injections: Daily injections of 1 mg have been used in mice to assess effects on body weight and food intake.[7]

    • Intracerebroventricular (ICV) Injections: A single dose of 15 µg has been administered to rats to study effects on hormone secretion.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable neuroprotective effect. 1. Peptide Degradation: Peptides can be unstable in solution.1. Prepare fresh solutions for each experiment. Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
2. Suboptimal Dosage: The concentration may be too low or too high (leading to receptor desensitization).2. Perform a dose-response study to identify the optimal concentration for your model.
3. Cell Health: The cells may not be healthy or responsive.3. Ensure cell cultures are healthy and within a low passage number. Check for signs of stress or contamination.
High variability between experimental replicates. 1. Inconsistent Peptide Preparation: Variations in dissolving and diluting the peptide.1. Use a standardized protocol for peptide reconstitution and serial dilutions. Ensure complete solubilization.
2. Animal/Cell Model Variability: Biological differences between animals or cell passages.2. Use age- and weight-matched animals. For cell studies, use cells from the same passage number for all experiments within a replicate.
3. Procedural Inconsistencies: Minor differences in treatment times or assay procedures.3. Adhere strictly to the experimental timeline and protocols. Use automated equipment where possible to reduce human error.
Difficulty in assessing target engagement in the brain. 1. Blood-Brain Barrier (BBB) Penetration: It may be unclear if the peripherally administered peptide is reaching the central nervous system.1. Consider using techniques like microdialysis or mass spectrometry on brain tissue homogenates to quantify peptide levels. Alternatively, use a tagged version of the peptide for easier detection.
2. Lack of a direct biomarker of activity. 2. Measure the phosphorylation of downstream signaling proteins like STAT3 and Akt in brain tissue or cell lysates to confirm pathway activation.[1]

Data Presentation: Summary of Dosages

Table 1: In Vitro Dosage Recommendations

Model System Peptide Concentration Observed Effect Reference
SH-SY5Y Cells1 nMIncreased phosphorylation of STAT3 and Akt.[1]
Primary Hippocampal Neurons25 nMIncreased surface expression of GluA1 AMPA receptor subunits.[6]
Hippocampal Slices (Rat)25 nMInduction of a persistent increase in synaptic transmission (LTP).[1]

Table 2: In Vivo Dosage Recommendations

Animal Model Dosage Administration Route Observed Effect Reference
ob/ob Mice1 mg/day for 28 daysIntraperitoneal (IP)Reduced body weight gain and food intake.[7]
Fasted Adult Male Rats15 µg (single dose)Intracerebroventricular (ICV)Stimulation of LH and PRL secretion.[8][9]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Aβ-induced Toxicity

This protocol is adapted from studies assessing the neuroprotective effects of leptin fragments against amyloid-beta (Aβ) toxicity.[1]

  • Cell Culture:

    • Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Allow cells to adhere and grow for 24 hours in standard culture medium.

  • Peptide Pre-treatment:

    • Prepare fresh solutions of Leptin (116-130) in serum-free medium at various concentrations (e.g., 1 nM, 10 nM, 25 nM, 50 nM).

    • Remove the culture medium and replace it with the Leptin (116-130) solutions.

    • Incubate for 2 hours.

  • Induction of Toxicity:

    • Prepare a solution of Aβ1-42 oligomers (e.g., 10 µM) in serum-free medium.

    • Add the Aβ1-42 solution to the wells (do not remove the Leptin (116-130) solution).

    • Include control wells: untreated cells, cells with Leptin (116-130) only, and cells with Aβ1-42 only.

    • Incubate for 24 hours.

  • Assessment of Cell Viability:

    • Use a standard cell viability assay, such as the MTT or LDH assay, according to the manufacturer's instructions.

    • Measure the absorbance and calculate the percentage of cell viability relative to the untreated control.

Protocol 2: In Vivo Assessment of Cognitive Enhancement

This protocol is based on the object-place-context (OPC) recognition task used to evaluate episodic-like memory in rodents.[6]

  • Animal Subjects:

    • Use adult male Sprague-Dawley rats. House them individually and handle them for several days before the experiment to acclimate them to the researcher.

  • Peptide Administration:

    • Administer Leptin (116-130) or vehicle control via the desired route (e.g., IP injection) at a pre-determined time before the training session (e.g., 30 minutes prior).

  • Habituation:

    • Allow rats to explore the testing arena (e.g., a 50x50 cm open field) for 10 minutes per day for 3 consecutive days. The arena should contain distinct visual cues on the walls.

  • Training Session (Sample Phase):

    • Place two different sets of identical objects (e.g., two small glass bottles and two small metal cans) in the arena.

    • Allow the rat to explore the objects for 3 minutes.

  • Testing Session (Test Phase):

    • After a retention interval (e.g., 24 hours), modify the arena in one of three ways:

      • Object Recognition: Replace one set of objects with a novel set.

      • Place Recognition: Move one set of objects to a new location.

      • Context Recognition: Change the visual cues of the arena.

    • Allow the rat to explore for 3 minutes.

    • Record the time spent exploring the novel/moved object versus the familiar one. An increased exploration of the novel/moved object indicates successful memory recall.

Visualizations: Signaling Pathways and Workflows

Leptin_JAK_STAT_Pathway cluster_membrane Cell Membrane LeptinR Leptin Receptor (Ob-Rb) JAK2 JAK2 LeptinR->JAK2 Activates Leptin_116_130 Leptin (116-130) Leptin_116_130->LeptinR Binds pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates to Gene_Expression Gene Transcription (e.g., anti-apoptotic genes) Nucleus->Gene_Expression Promotes

Caption: Leptin (116-130) activates the JAK/STAT3 signaling pathway.

Leptin_PI3K_Akt_Pathway cluster_membrane Cell Membrane LeptinR Leptin Receptor (Ob-Rb) IRS IRS LeptinR->IRS Activates Leptin_116_130 Leptin (116-130) Leptin_116_130->LeptinR Binds PI3K PI3K IRS->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits pAkt p-Akt PDK1->pAkt Phosphorylates Neuroprotection Inhibition of Apoptosis Promotion of Cell Survival pAkt->Neuroprotection Promotes

Caption: Leptin (116-130) promotes neuroprotection via the PI3K/Akt pathway.

Experimental_Workflow Start Start: Hypothesis Formulation Step1 In Vitro Dose-Response Study (e.g., MTT Assay) Start->Step1 Step2 Determine Optimal In Vitro Concentration Step1->Step2 Step3 In Vitro Mechanistic Studies (e.g., Western Blot for p-STAT3/p-Akt) Step2->Step3 Decision1 Promising In Vitro Results? Step3->Decision1 Step4 In Vivo MTD/Pharmacokinetic Study Decision1->Step4 Yes Stop Stop/Re-evaluate Hypothesis Decision1->Stop No Step5 In Vivo Efficacy Study (e.g., Behavioral Tests) Step4->Step5 Step6 Ex Vivo Analysis (e.g., Immunohistochemistry, Western Blot) Step5->Step6 End Conclusion & Data Analysis Step6->End

Caption: General workflow for optimizing and testing a neuroprotective peptide.

References

Technical Support Center: D-amino acid Substitution in Leptin (116-130) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with D-amino acid substituted Leptin (116-130) analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of substituting L-amino acids with D-amino acids in Leptin (116-130) analogs?

The main advantage is to increase the peptide's stability and resistance to enzymatic degradation.[1][2][3] Peptide bonds formed by D-amino acids are not readily recognized by most natural proteases, which typically target L-amino acid sequences.[2] This increased stability can lead to a longer in vivo half-life, a crucial factor for developing effective peptide-based therapeutics.[2][4]

Q2: How does D-amino acid substitution affect the biological activity of Leptin (116-130) analogs?

The effect on biological activity depends on the position of the substitution. Studies on a smaller, active fragment of Leptin (116-122), named OB3, showed that a single D-amino acid substitution at position 4 ([D-Leu-4]-OB3) resulted in a significant enhancement of its effects on reducing body weight gain and improving hyperglycemic control in ob/ob mice.[5][6][7] However, substitutions in the middle of a peptide sequence can disrupt critical secondary structures like alpha-helices, potentially leading to a complete loss of activity.[1][3]

Q3: Can D-amino acid substitution alter the secondary structure of the peptide?

Yes, the incorporation of D-amino acids can influence the peptide's secondary structure. While substitutions at the N- or C-terminus may have little effect, substitutions within the core sequence can disrupt structures like α-helices and β-sheets.[1][3][8] It is crucial to consider the position of the substitution to preserve the conformation necessary for receptor binding and biological activity. Circular Dichroism (CD) spectroscopy is a common method to assess these structural changes.[4][9]

Q4: What is the proposed signaling pathway for Leptin (116-130) and its analogs?

Leptin and its mimetic peptides primarily signal through the leptin receptor (LepR), a member of the class I cytokine receptor family.[10][11] Upon binding, the receptor activates the Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3).[12][13] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and modulates the transcription of genes involved in energy homeostasis and appetite regulation.[13] Other pathways, including the PI3K and ERK pathways, are also activated.[12][14] Interestingly, some studies suggest that the effects of LEP-(116-130) may not be mediated exclusively through the long isoform of the leptin receptor (OB-Rb).[15][16]

Troubleshooting Guides

Peptide Synthesis and Purification
Issue Potential Cause(s) Suggested Solution(s)
Low crude peptide purity or multiple deletion products in Mass Spectrometry. 1. Incomplete Coupling/Deprotection: Steric hindrance or peptide aggregation on the resin can prevent complete reactions.[17] 2. Difficult Sequences: Hydrophobic residues or secondary structure formation can impede synthesis.[18][19]1. Optimize Reaction Conditions: Extend coupling and deprotection times or perform double coupling for problematic residues.[17] 2. Use Stronger Reagents: Consider adding DBU to the piperidine (B6355638) solution for difficult Fmoc removal.[17] 3. Modify the Sequence: Incorporate pseudoproline dipeptides to disrupt aggregation.[18] 4. Use Microwave-Assisted Synthesis: This can accelerate synthesis and reduce aggregation.[18]
Crude peptide is poorly soluble for HPLC purification. Peptide Aggregation: The peptide may be aggregating in the aqueous mobile phase before binding to the column.[17]1. Use Strong Organic Solvents: Dissolve the crude peptide in a small amount of DMSO, DMF, or HFIP before diluting with the initial mobile phase.[17] 2. Adjust Mobile Phase: Use alternative solvents or buffers if standard RP-HPLC methods are insufficient.[20]
Co-elution of impurities with the target peptide during HPLC. Similar Hydrophobicity: Impurities such as deletion sequences may have very similar retention times to the desired peptide.1. Optimize HPLC Gradient: Use a shallower gradient to improve the separation of closely eluting peaks. 2. Change Stationary Phase: If using a C18 column, consider a different stationary phase (e.g., C8 or Phenyl-Hexyl). 3. Adjust pH: Modifying the pH of the mobile phase can alter the charge and retention of the peptide and impurities, aiding separation.
Cell-Based and In Vivo Experiments
Issue Potential Cause(s) Suggested Solution(s)
No biological response in cell-based assays (e.g., no STAT3 phosphorylation). 1. Peptide Inactivity: Incorrect synthesis, purification, or handling may have rendered the peptide inactive. 2. Low Receptor Expression: The cell line used may not express sufficient levels of the leptin receptor. 3. Peptide Degradation: The peptide may be rapidly degrading in the cell culture medium.1. Verify Peptide Quality: Confirm the peptide's identity and purity via Mass Spectrometry and analytical HPLC. 2. Select Appropriate Cell Line: Use a cell line known to express functional leptin receptors (e.g., OVCAR-3, HEK293T transfected with LepR).[21][22] 3. Use Protease Inhibitors: While D-amino acid substitution enhances stability, adding protease inhibitors to the medium can provide extra protection.
High variability in in vivo animal studies. 1. Inconsistent Peptide Administration: Variations in injection volume, site, or timing. 2. Peptide Instability/Aggregation: The peptide may be degrading or aggregating after administration. 3. Biological Variation: Inherent differences between individual animals.1. Standardize Procedures: Ensure consistent and accurate administration techniques. 2. Optimize Formulation: Ensure the peptide is fully solubilized in a biocompatible vehicle before injection. 3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.
Unexpected toxicity or side effects observed. 1. Peptide Impurities: Residual chemicals from synthesis (e.g., TFA) or other peptide impurities could be toxic.[23] 2. Off-Target Effects: The peptide may be interacting with other receptors or pathways.1. Ensure High Purity: Use highly purified peptide (>95%) and consider salt exchange (e.g., acetate (B1210297) or HCl) to remove TFA if cellular toxicity is a concern.[23] 2. Perform Dose-Response Studies: Start with lower doses to establish a therapeutic window and identify potential off-target effects.

Quantitative Data

Table 1: Summary of In Vivo Effects of Leptin (116-130) Analogs in ob/ob Mice

Peptide AnalogDosageDurationChange in Body WeightChange in Food IntakeReference
LEP-(116-130) 1 mg/day (i.p.)28 days-3.4% (vs. +14.7% in control)Reduced by 15%[23][24]
LEP-(106-120) 1 mg/day (i.p.)28 days+1.8% (vs. +14.7% in control)Reduced by 15%[24]
[D-Leu-4]-OB3 Not specifiedNot specifiedSignificantly enhanced reduction in weight gain compared to OB3~8% less consumption compared to OB3[7]

Note: [D-Leu-4]-OB3 corresponds to the Leptin (116-122) fragment with a D-Leucine substitution at the 4th position (residue 119 of full-length leptin).

Table 2: General Effects of D-amino Acid Substitution on Peptide Stability

Peptide ModificationExperimental ConditionOutcomeReference
Terminal D-amino acid substitutions Incubation in human serumCompletely stable for the duration of the assay[2]
Partial D-amino acid substitution in flanking regions Incubation in diluted human serum and lysosomal preparationHigh resistance to proteolytic degradation[25]
General D-amino acid substitution Incubation in serumGreatly improved stability[1][3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-amino Acid Substituted Leptin Analog

This protocol describes the synthesis of a generic D-amino acid-substituted peptide using Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like Dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (L- or D-isomer) using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[17]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.[17]

  • Confirmation of Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.[17]

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Agitate for 2-3 hours at room temperature.[17]

    • Filter to separate the resin and precipitate the crude peptide from the TFA solution using cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Peptide Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or Acetonitrile) and then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Column and Solvents: Use a C18 reverse-phase column. The mobile phases are typically:

    • Solvent A: 0.1% TFA in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Purification:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 60 minutes) at a constant flow rate.

    • Monitor the elution of peptides using UV detection at 210-220 nm.[20]

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis and Pooling: Analyze the purity of each collected fraction using analytical HPLC and Mass Spectrometry. Pool the fractions containing the desired peptide at the target purity (>95%).

  • Lyophilization: Freeze-dry the pooled fractions to remove the solvents and obtain the purified peptide as a white, fluffy powder.

In Vitro STAT3 Phosphorylation Assay

This assay determines the ability of a leptin analog to activate the leptin receptor and induce downstream signaling.

  • Cell Culture: Plate cells expressing the leptin receptor (e.g., HEK293T cells transiently transfected with the LepR plasmid) in appropriate culture plates and grow to ~80-90% confluency.

  • Serum Starvation: Before treatment, serum-starve the cells for 4-6 hours to reduce basal signaling activity.

  • Peptide Treatment: Treat the serum-starved cells with various concentrations of the D-amino acid substituted leptin analog, full-length leptin (positive control), or vehicle (negative control) for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total STAT3 to normalize for protein loading.

    • Quantify the band intensities using densitometry software. The activity of the leptin analog is determined by the ratio of p-STAT3 to total STAT3.

Visualizations

Leptin_Signaling_Pathway cluster_nucleus Nucleus Leptin Leptin Analog LepR Leptin Receptor (LepR) Leptin->LepR Binding JAK2 JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates PI3K PI3K pJAK2->PI3K Activates ERK ERK pJAK2->ERK Activates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization DNA Gene Transcription (Appetite Regulation) pSTAT3_dimer->DNA Translocation

Caption: Leptin analog signaling pathway via JAK/STAT activation.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing SPPS 1. Solid-Phase Peptide Synthesis (SPPS) with D-amino acid Cleavage 2. Cleavage from Resin SPPS->Cleavage Purification 3. RP-HPLC Purification Cleavage->Purification Analysis 4. Purity/Identity Check (HPLC & Mass Spec) Purification->Analysis CellCulture 5. Cell Culture (LepR-expressing cells) Analysis->CellCulture Purified Peptide AnimalModel 8. Animal Model (e.g., ob/ob mice) Analysis->AnimalModel Treatment 6. Peptide Treatment CellCulture->Treatment SignalingAssay 7. Signaling Assay (e.g., p-STAT3 Western Blot) Treatment->SignalingAssay Administration 9. Peptide Administration AnimalModel->Administration Monitoring 10. Monitor Endpoints (Body Weight, Food Intake) Administration->Monitoring

Caption: Workflow for synthesis and evaluation of Leptin analogs.

References

Technical Support Center: Leptin (116-130) Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret conflicting results in studies involving the leptin fragment, Leptin (116-130).

FAQ 1: Discrepancy in Receptor Activation

Question: Why do my in vivo animal studies show metabolic effects of Leptin (116-130), such as reduced food intake and body weight, while my in vitro assays show it fails to activate the long-form leptin receptor (OB-Rb)?

This is a common point of confusion. Evidence suggests that the physiological effects of Leptin (116-130) observed in vivo may not be mediated by the canonical, long-form leptin receptor (OB-Rb), which is the primary signaling receptor for full-length leptin.

Troubleshooting Guide & Interpretation
  • Acknowledge the Discrepancy: It is crucial to recognize that in vivo efficacy and in vitro OB-Rb binding/activation are not necessarily coupled for this specific fragment. Studies have shown that while intraperitoneal administration of Leptin (116-130) reduces food intake and body weight in ob/ob mice, the peptide does not compete with leptin for binding to OB-Rb and fails to activate its downstream signaling in cell-based assays[1][2].

  • Consider Alternative Mechanisms: The effects of Leptin (116-130) might be mediated by:

    • Other Leptin Receptor Isoforms: The peptide could interact with shorter isoforms of the leptin receptor, which have different signaling capacities.

    • Receptor-Independent Pathways: The fragment might be acting through an entirely different, yet-to-be-identified receptor or pathway.

    • Indirect Effects: The peptide could be modulating the release or activity of other hormones or metabolites in vivo, which in turn affect energy balance. For example, studies in db/db mice, which lack functional OB-Rb, still showed a reduction in body weight gain and blood glucose upon Leptin (116-130) administration, supporting an OB-Rb-independent mechanism[1][2].

  • Validate Your Assay System:

    • Positive Control: Ensure your in vitro OB-Rb activation assay is working correctly using full-length leptin as a positive control.

    • Cell Line: Confirm that the cell line you are using (e.g., COS cells, SH-SY5Y) expresses the specific leptin receptor isoform you intend to study.

Data Presentation: Comparison of In Vivo vs. In Vitro Studies
Study Focus Model System Leptin (116-130) Treatment Key Quantitative Results Conclusion Reference
In Vivo Effect Female C57BL/6J ob/ob mice1 mg/g body weight, daily IP injections for 28 days-13.8% reduction in initial body weight within 7 days. -15% reduction in food intake.The peptide has potent effects on energy balance in vivo.[3]
In Vivo (OB-Rb deficient) Female C57BLKS/J-m db/db miceDaily IP injectionsReduced body weight gain and blood glucose levels. No significant effect on food intake.The peptide's effects on body weight and glucose are independent of OB-Rb.[1][2]
In Vitro Binding Assay COS cells expressing OB-RbN/A (Competition Assay)Unable to compete with alkaline phosphatase-leptin fusion protein for binding to OB-Rb.Does not bind to the long-form leptin receptor.[1][2]
In Vitro Signaling Cells expressing OB-RbN/AUnable to activate signal transduction by OB-Rb.Does not activate the canonical OB-Rb signaling pathway.[1][2]
Experimental Protocols

1. In Vivo Body Weight and Food Intake Study (Grasso et al., 1999) [3]

  • Animal Model: Female C57BL/6J ob/ob mice.

  • Peptide Administration: Daily intraperitoneal (IP) injections of 1 mg of Leptin (116-130) amide.

  • Duration: 28 days.

  • Measurements: Body weight was recorded daily. Food intake was measured and averaged over the study period.

  • Control Group: Vehicle-injected control mice.

2. In Vitro OB-Rb Binding and Activation Assay (Grasso et al., 1999) [1][2]

  • Cell Line: COS cells transfected to express the long form of the leptin receptor (OB-Rb).

  • Binding Assay: A competition assay was performed using an alkaline phosphatase-leptin fusion protein. The ability of Leptin (116-130) to displace the fusion protein from the OB-Rb receptor was measured.

  • Signal Transduction Assay: The ability of Leptin (116-130) to activate downstream signaling from OB-Rb was assessed. While the specific readout was not detailed in the abstract, this typically involves measuring the phosphorylation of signaling molecules like STAT3.

Visualization: Potential Action Pathways of Leptin (116-130)

G cluster_0 Scenario A: Canonical OB-Rb Pathway (Full-Length Leptin) cluster_1 Scenario B: OB-Rb Independent Pathway (Leptin 116-130) Leptin Full-Length Leptin OBRb OB-Rb Receptor Leptin->OBRb JAK2 JAK2 OBRb->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation Metabolic_Effects_A Metabolic Effects (e.g., Satiety) STAT3->Metabolic_Effects_A Gene Transcription Leptin_Frag Leptin (116-130) Leptin_Frag->OBRb No Binding/ Activation Unknown_R Unknown Receptor / Alternative Pathway Leptin_Frag->Unknown_R Signaling_X Signaling Cascade X Unknown_R->Signaling_X Metabolic_Effects_B Metabolic Effects (Weight Loss, etc.) Signaling_X->Metabolic_Effects_B

Caption: Contrasting signaling pathways for full-length leptin vs. Leptin (116-130).

FAQ 2: Conflicting Data on STAT3 Phosphorylation

Question: My results on Leptin (116-130) inducing STAT3 phosphorylation are inconsistent. Some studies show clear activation, while others suggest this pathway is impaired in conditions like obesity. How should I interpret this?

The role of Signal Transducer and Activator of Transcription 3 (STAT3) in leptin signaling is complex. While Leptin (116-130) has been shown to activate STAT3, the broader context of leptin resistance, particularly in diet-induced obesity (DIO), involves impaired STAT3 signaling, creating apparently conflicting observations.

Troubleshooting Guide & Interpretation
  • Model System Matters: The effect of Leptin (116-130) on STAT3 phosphorylation can differ significantly between healthy in vitro models and in vivo models of metabolic disease.

    • In Vitro (e.g., SH-SY5Y cells): In healthy, cultured neuronal cells, Leptin (116-130) has been clearly shown to stimulate the phosphorylation of STAT3[4]. This demonstrates the peptide's capability to engage this signaling pathway under ideal conditions.

    • In Vivo (e.g., Diet-Induced Obese Mice): In DIO models, central leptin resistance is a key feature. This resistance is often characterized by decreased STAT3 activation in response to leptin. However, some studies have paradoxically shown that basal STAT3 phosphorylation is elevated in the hypothalamus of DIO mice, suggesting that excessive STAT3 activity may negatively regulate the expression of downstream targets like POMC[5].

  • Consider Negative Feedback: Leptin signaling is tightly regulated by negative feedback mechanisms. Prolonged stimulation can lead to an increase in Suppressor of Cytokine Signaling 3 (SOCS3), which inhibits the JAK2-STAT3 pathway[6][7]. Your experimental timeframe and the metabolic state of your model could influence which effect you observe.

  • Phosphorylation Site: STAT3 can be phosphorylated on different residues (e.g., Tyrosine 705, Serine 727), which can be mediated by different upstream kinases (e.g., JAKs, MAPKs, mTOR)[5]. Ensure your antibodies or assays are specific to the phosphorylation site relevant to the canonical leptin pathway (Tyr705).

Data Presentation: STAT3 Activation Under Different Conditions
Study Focus Model System Leptin (116-130) Treatment Key Quantitative Results Conclusion Reference
In Vitro Activation SH-SY5Y human neuroblastoma cells1 nM for 3 hoursSignificant increase in the ratio of phosphorylated STAT3 to pan STAT3.Leptin (116-130) directly activates the STAT3 signaling pathway in neuronal cells.[4]
In Vivo Resistance Diet-Induced Obese (DIO) miceN/A (examining basal state)Elevated basal STAT3 phosphorylation in the arcuate nucleus of the hypothalamus.Enhanced STAT3 activity may negatively regulate leptin-mediated gene expression in obesity.[5]
In Vivo Protection Heat-stressed mice (testicular impairment model)Treatment for 14 daysIncreased phosphorylation of STAT3 was associated with improved leptin sensitivity and restored testicular function.STAT3 activation by the peptide can overcome leptin resistance in specific pathological states.[8]
Experimental Protocols

1. In Vitro STAT3 Phosphorylation ELISA (Malekizadeh et al., 2016) [4][9]

  • Cell Line: SH-SY5Y cells.

  • Treatment: Cells were exposed to 1 nM Leptin (116-130) for 3 hours. Control cells were left untreated.

  • Protein Extraction: Protein was extracted into Tris-buffered saline containing a protease inhibitor cocktail.

  • Quantification: Commercially available ELISA kits were used according to the manufacturer's instructions to determine the ratio of phospho-STAT3 to pan-STAT3.

2. In Vivo STAT3 Analysis in DIO Mice (Cui et al., 2021) [5]

  • Animal Model: Diet-induced obese (DIO) mice.

  • Tissue Collection: Hypothalamic tissue was dissected.

  • Analysis Method: Electrophoretic mobility shift assay (EMSA) was used to provide evidence of both basal and exogenously leptin-mediated STAT3 activity. Western blotting is also commonly used to measure p-STAT3 levels.

Visualization: The Dual Role of STAT3 Signaling

G cluster_0 Normal / Acute Response cluster_1 Chronic Stimulation / Leptin Resistance Leptin116_130_A Leptin (116-130) Receptor_A Receptor Leptin116_130_A->Receptor_A JAK2_A JAK2 Receptor_A->JAK2_A Activation STAT3_A STAT3 JAK2_A->STAT3_A Phosphorylation pSTAT3_A p-STAT3 Neuroprotection Neuroprotection, Synaptic Plasticity pSTAT3_A->Neuroprotection Gene Transcription Leptin_High High Leptin Levels Receptor_B OB-Rb Leptin_High->Receptor_B JAK2_B JAK2 Receptor_B->JAK2_B STAT3_B STAT3 JAK2_B->STAT3_B Phosphorylation SOCS3 SOCS3 STAT3_B->SOCS3 Upregulation POMC POMC Gene Expression (Satiety Signal) STAT3_B->POMC Negative Regulation (in DIO) SOCS3->JAK2_B Inhibition

Caption: Leptin (116-130) can acutely activate STAT3, but chronic leptin signaling involves negative feedback via SOCS3.

FAQ 3: Ambiguous Role in Angiogenesis

Question: I am seeing conflicting information on whether leptin and its fragments are pro-angiogenic or anti-angiogenic. Which is it, and how does this apply to Leptin (116-130)?

The role of leptin in angiogenesis is highly context-dependent, with studies reporting both pro- and anti-angiogenic effects. This complexity is influenced by the specific tissue, the local microenvironment (e.g., cancer vs. normal tissue), and the experimental model. While less is known specifically about Leptin (116-130), the conflicting data for the full-length molecule provides a framework for understanding potential results.

Troubleshooting Guide & Interpretation
  • Context is Key:

    • Cancer Biology: In the context of breast cancer, leptin is largely considered a pro-angiogenic factor. It can induce the proliferation of endothelial cells, upregulate VEGF/VEGFR2, and transactivate VEGFR2 independently of VEGF[10][11].

    • General Circulation: In contrast, a recent study analyzing two clinical trials found that leptin does not regulate circulating angiogenesis-related factors, suggesting its pro-angiogenic role may not be systemic[12].

  • Cell Type Specificity: The response to leptin can vary between different types of endothelial cells. For example, some studies show leptin induces proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), while others demonstrate it has no influence on the proliferation of the human microvascular endothelial cell line (HMEC-1)[12].

  • Crosstalk with Other Factors: Leptin's angiogenic effects often involve complex crosstalk with other signaling molecules like Notch and Interleukin-1 (IL-1)[10]. The presence and concentration of these other factors in your experimental system can dramatically alter the outcome.

  • Focus on Specific Mechanisms: When designing experiments for Leptin (116-130), instead of asking "is it angiogenic?", ask more specific questions:

    • Does it induce endothelial cell migration or tube formation?

    • Does it alter the expression of specific angiogenic factors like VEGF, MMP-2, or MMP-9?

    • Does it synergize with or antagonize the effects of other known angiogenic factors like adiponectin?[12]

Data Presentation: Conflicting Reports on Leptin-Mediated Angiogenesis
Study Focus Model System Leptin Effect Key Findings Conclusion Reference
Pro-Angiogenic (Cancer) Breast cancer cells, Endothelial cellsPro-AngiogenicInduces proliferation and differentiation of endothelial cells; upregulates VEGF/VEGFR2.Leptin plays an essential pro-angiogenic role in breast cancer.[10]
Pro-Angiogenic (General) Human Umbilical Vein Endothelial Cells (HUVECs)Pro-AngiogenicInduces activation of ERK1/2, leading to increased cell viability. Upregulates MMP-2/-9.Leptin can directly stimulate endothelial cells to promote angiogenesis.[13]
No Effect / Inconclusive HUVECsNo EffectDid not induce any induction in MMP expression.The effects of leptin on angiogenesis can be inconclusive or cell-type dependent.[12]
No Effect (Clinical) Two clinical trials (NCT00140205, NCT00130117)No EffectLeptin does not regulate circulating angiogenesis-related factors.Systemic pro-angiogenic effects of leptin may be limited in a clinical setting.[12]
Experimental Protocols

1. HUVEC Tube Formation Assay (Adapted from Malih et al., as cited in Gualillo et al., 2019) [12]

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Assay: HUVECs are seeded onto a layer of Matrigel.

  • Treatment: Cells are treated with the test compound (e.g., Leptin (116-130)) at various concentrations. A known pro-angiogenic factor (e.g., VEGF) should be used as a positive control.

  • Measurement: After a suitable incubation period (e.g., 6-18 hours), the formation of capillary-like tube structures is observed and quantified by measuring parameters like total tube length, number of junctions, and number of loops using imaging software.

Visualization: Experimental Workflow for Angiogenesis Assay

G start Start: HUVEC Culture plate Coat 96-well plate with Matrigel start->plate seed Seed HUVECs onto Matrigel-coated plate plate->seed treat Treat cells with: - Vehicle (Control) - VEGF (Positive Control) - Leptin (116-130) seed->treat incubate Incubate for 6-18 hours at 37°C treat->incubate image Image wells using a microscope incubate->image quantify Quantify Tube Formation: - Tube Length - Junctions - Loops image->quantify end End: Compare Results quantify->end

Caption: Standard workflow for an in vitro endothelial cell tube formation assay.

References

Technical Support Center: Minimizing Toxicity of Synthetic Leptin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with synthetic leptin peptides.

Frequently Asked Questions (FAQs)

Q1: My synthetic leptin peptide is showing unexpected cytotoxicity in my cell-based assays. What are the potential causes?

A1: Unexpected cytotoxicity can stem from several factors:

  • Peptide Aggregation: Hydrophobic regions in the peptide sequence can lead to the formation of aggregates, which are often cytotoxic.[1]

  • Contaminants from Synthesis: Residual reagents from the synthesis process, such as trifluoroacetic acid (TFA), can be toxic to cells.

  • Peptide Instability: Degradation of the peptide in culture media can lead to the formation of toxic byproducts.

  • High Peptide Concentration: The dose-dependent effects of leptin can be bimodal, with high concentrations potentially leading to negative cellular responses.[2]

  • Off-Target Effects: The peptide may be interacting with other receptors or cellular pathways in an unintended manner.

Q2: How can I reduce the toxicity of my synthetic leptin peptide?

A2: Several strategies can be employed to mitigate peptide toxicity:

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase solubility, stability, and circulating half-life, while reducing immunogenicity and toxicity.[3][4][5]

  • Amino Acid Substitution: Replacing certain amino acids, particularly hydrophobic ones, with more hydrophilic or less problematic residues can reduce aggregation and toxicity. For example, D-amino acid substitutions can enhance stability.

  • Formulation Optimization: Modifying the formulation by adjusting pH, using specific buffers, or including excipients can improve peptide stability and reduce degradation.[6]

  • Peptide Cyclization: Creating a cyclic peptide structure can increase resistance to enzymatic degradation.

Q3: What are the best practices for solubilizing synthetic leptin peptides to avoid aggregation?

A3: Proper solubilization is crucial. Here are some guidelines:

  • Initial Solvent Choice: For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary for initial dissolution before adding an aqueous buffer.

  • pH Adjustment: The solubility of peptides is influenced by their net charge. For acidic peptides, a basic buffer may be required, while basic peptides may dissolve better in acidic solutions.

  • Gradual Dilution: Once dissolved in an initial solvent, the peptide solution should be added dropwise to the aqueous buffer while stirring to prevent precipitation.

  • Sonication: Brief periods of sonication can help to break up small aggregates and improve dissolution.

Q4: My peptide appears to be degrading in my experimental setup. How can I improve its stability?

A4: Peptide stability can be enhanced through several methods:

  • Use of Protease Inhibitors: If degradation is due to enzymatic activity in cell culture media, the addition of protease inhibitors can be beneficial.

  • Modification of Peptide Termini: Capping the N- and C-termini (e.g., acetylation and amidation) can protect against exopeptidases.

  • Storage Conditions: Store lyophilized peptides at -20°C or -80°C and protect them from moisture. Once in solution, aliquot and freeze to avoid repeated freeze-thaw cycles.

  • Fusion to a Stabilizing Peptide: Fusing the leptin peptide to a stabilizing peptide sequence has been shown to resist aggregation and improve in vivo efficacy.[7][8]

Troubleshooting Guides

Issue 1: Peptide Aggregation

Symptoms:

  • Visible precipitates or cloudiness in the peptide solution.

  • Inconsistent results in bioassays.

  • Increased cytotoxicity.

Troubleshooting Workflow:

G start Problem: Peptide Aggregation solubility_check Confirm Proper Solubilization Protocol start->solubility_check tht_assay Perform Thioflavin T (ThT) Assay to Quantify Aggregation solubility_check->tht_assay modify_solubilization Optimize Solubilization: - Test different solvents (e.g., DMSO, DMF) - Adjust pH - Use sonication tht_assay->modify_solubilization Aggregation Confirmed sequence_modification Consider Peptide Sequence Modification modify_solubilization->sequence_modification Aggregation Persists pegylation PEGylation sequence_modification->pegylation aa_substitution Amino Acid Substitution (e.g., replace hydrophobic residues) sequence_modification->aa_substitution formulation Optimize Formulation: - Add aggregation inhibitors - Use stabilizing excipients sequence_modification->formulation retest Re-test for Aggregation and Bioactivity pegylation->retest aa_substitution->retest formulation->retest

Troubleshooting workflow for addressing peptide aggregation.

Issue 2: Low or Inconsistent Bioactivity

Symptoms:

  • Weaker than expected biological response.

  • High variability between experimental replicates.

Decision Tree for Improving Bioactivity:

G start Low/Inconsistent Bioactivity check_solubility Is the peptide fully dissolved? start->check_solubility check_stability Is the peptide stable in the assay medium? check_solubility->check_stability Yes optimize_solubility Optimize Solubilization Protocol check_solubility->optimize_solubility No check_concentration Is the peptide concentration accurate? check_stability->check_concentration Yes improve_stability Improve Stability: - Add protease inhibitors - Use fresh solutions - Consider peptide modifications check_stability->improve_stability No quantify_peptide Re-quantify Peptide Stock check_concentration->quantify_peptide No binding_assay Perform Receptor Binding Assay check_concentration->binding_assay Yes high_affinity High Affinity? binding_assay->high_affinity low_affinity Low Affinity high_affinity->low_affinity No troubleshoot_assay Troubleshoot Downstream Assay Components high_affinity->troubleshoot_assay Yes modify_peptide Modify Peptide to Enhance Binding low_affinity->modify_peptide

Decision tree for troubleshooting low or inconsistent bioactivity.

Data Presentation

Table 1: In Vivo Effects of Synthetic Leptin Peptide Fragments on Body Weight in ob/ob Mice

Peptide Fragment (Sequence)Daily Dose (mg)Duration (days)Change in Body Weight (%)Apparent ToxicityReference
LEP-(106-120)128+1.8None observed[9][10][11][12]
LEP-(116-130)128-3.4None observed[9][10][11][12]
LEP-(126-140)128+4.2None observed[9][10][11][12]
LEP-(136-150)128+20.3Not Applicable[9][10][11][12]
LEP-(146-160)128+25.0Not Applicable[9][10][11][12]
Vehicle ControlN/A28+14.7Not Applicable[9][10][11][12]

Table 2: Pre-clinical Safety Assessment of MA-[D-Leu-4]-OB3 in C57BL/6 Mice

Dose (mg/kg/day)DurationKey Metabolic EndpointsNeurologic EndpointsClinical Indicators of ToxicityReference
50Short-termUnaffected or improvedUnaffected or improvedNone evident[13]
16.6Dose-responseUnaffected or improvedUnaffected or improvedNone evident[13]
50Dose-responseUnaffected or improvedUnaffected or improvedNone evident[13]
150Dose-responseUnaffected or improvedUnaffected or improvedNone evident[13]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Peptide Treatment: Treat cells with various concentrations of the synthetic leptin peptide and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Hemolysis Assay

This assay assesses the peptide's potential to damage red blood cell membranes.

  • Erythrocyte Preparation: Obtain fresh red blood cells (RBCs) and wash them multiple times with an isotonic buffer (e.g., PBS) by centrifugation. Resuspend the RBCs to a final concentration of 2-5%.

  • Peptide Incubation: Add serial dilutions of the synthetic leptin peptide to a 96-well plate. Add the RBC suspension to each well.

  • Controls: Include a negative control (RBCs in buffer only) and a positive control (RBCs with a known hemolytic agent like Triton X-100).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of around 414 nm or 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from cells with damaged plasma membranes.

  • Cell Culture and Treatment: Plate and treat cells with the synthetic leptin peptide as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture, which contains a substrate and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.

  • Data Analysis: Determine the amount of LDH released and calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).

Mandatory Visualizations

Leptin Receptor Signaling Pathway

The binding of leptin to its receptor (LepRb) activates several intracellular signaling cascades that regulate energy homeostasis and other physiological processes.

G Leptin Leptin LepRb Leptin Receptor (LepRb) Leptin->LepRb JAK2 JAK2 LepRb->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation MAPK MAPK JAK2->MAPK Activation Gene_Expression Gene Expression (e.g., POMC, AgRP) STAT3->Gene_Expression Cellular_Response Cellular Response (e.g., decreased food intake) PI3K->Cellular_Response MAPK->Cellular_Response

Simplified Leptin Receptor (LepRb) signaling pathway.

References

Technical Support Center: Leptin (116-130) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Leptin (116-130) peptide.

Frequently Asked Questions (FAQs)

Q1: What is Leptin (116-130) peptide?

A1: Leptin (116-130) is a synthetic peptide fragment derived from the full-length mouse leptin protein.[1][2] It corresponds to amino acid residues 116-130 of the native hormone.[3][4] This fragment has been shown to mimic some of the biological effects of leptin, including the regulation of appetite, body weight, and metabolism.[2][5]

Q2: What is the purity of the synthetic Leptin (116-130) peptide?

A2: The purity of commercially available Leptin (116-130) peptide is typically high, often exceeding 95%.[2]

Q3: What is the molecular weight of Leptin (116-130) peptide?

A3: The molecular weight of the mouse Leptin (116-130) amide is approximately 1560.71 g/mol .[2]

Q4: What is the significance of the TFA salt form of the peptide?

A4: Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides.[2] The presence of TFA as a counterion can affect the net weight of the peptide sample and may enhance its solubility in aqueous solutions.[2] For most standard in vitro assays, residual TFA levels are unlikely to cause interference.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide will not dissolve The peptide has low solubility in the chosen solvent.Leptin (116-130) is generally soluble in aqueous solutions.[1] If you encounter solubility issues, consider using sterile, oxygen-free water or a buffer such as Tris or phosphate (B84403) at pH 7. Sonication (3 cycles of 10 seconds, with cooling on ice in between) can aid dissolution.[6] For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first, followed by dilution with your aqueous buffer, may be necessary.[6]
Loss of peptide activity Improper storage or handling leading to degradation.Lyophilized peptide should be stored at or below -20°C.[2] Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.[7] Peptides containing cysteine, like Leptin (116-130), are susceptible to oxidation.
Inconsistent experimental results Inaccurate peptide concentration due to incomplete solubilization or TFA salt content.Ensure the peptide is fully dissolved before use; the solution should be clear and free of particulates.[6] Be aware that TFA salts can contribute to the total mass of the product, with the actual peptide content typically being over 80%.[2] For highly sensitive assays, consider this when calculating concentrations.
Unexpected biological effects The peptide may have actions distinct from the full-length leptin protein.Research indicates that Leptin (116-130) can have effects that are not mediated by the long isoform of the leptin receptor (OB-Rb).[8][9] For example, it has been shown to directly inhibit pituitary LH and FSH secretion, an action not observed with the native leptin molecule in the same experimental setup.[10][11]

Storage and Handling

Proper storage and handling are critical to maintain the integrity and activity of the Leptin (116-130) peptide.

Storage of Lyophilized Peptide
ConditionTemperatureDuration
Shipped Ambient temperatureShort-term
Long-term storage -20°C or belowUp to 1 year

Store the lyophilized peptide in a desiccated environment.

Reconstitution and Storage of Peptide Solutions
ParameterRecommendation
Recommended Solvent Sterile water or aqueous buffers (e.g., PBS)
Reconstitution Procedure 1. Allow the lyophilized peptide to warm to room temperature before opening the vial. 2. Add the desired volume of solvent to the vial. 3. Gently vortex or sonicate to ensure complete dissolution.
Storage of Stock Solutions Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Short-term Storage Can be stored at 4°C for a few days, but long-term storage at this temperature is not recommended.

Experimental Protocols

In Vitro Pituitary and Testicular Incubation

This protocol is adapted from studies investigating the direct effects of Leptin (116-130) on pituitary and testicular hormone secretion.[10]

  • Tissue Preparation:

    • Adult male rat hemi-pituitaries and testicular tissue are collected and prepared for incubation.

  • Incubation:

    • Tissues are incubated in appropriate culture medium (e.g., Medium 199) in a controlled environment (e.g., 37°C, 95% O2/5% CO2).

    • Leptin (116-130) is added to the incubation medium at various concentrations (e.g., 10⁻⁹ to 10⁻⁵ M).

    • Control groups are incubated without the peptide.

  • Hormone Measurement:

    • After the incubation period, the medium is collected.

    • Concentrations of hormones such as Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and testosterone (B1683101) are measured using appropriate immunoassays.

In Vivo Administration in Mice

This protocol is based on studies evaluating the effects of Leptin (116-130) on body weight and food intake in mice.[2][4]

  • Animal Model:

    • Female ob/ob mice, which lack endogenously circulating active leptin, are often used.

  • Peptide Preparation:

    • Leptin (116-130) is dissolved in a sterile vehicle (e.g., saline).

  • Administration:

    • The peptide solution is administered daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 1 mg per mouse).

    • Control animals receive injections of the vehicle alone.

  • Data Collection:

    • Body weight and food intake are measured daily for the duration of the study (e.g., 28 days).

  • Data Analysis:

    • Changes in body weight and food intake are compared between the peptide-treated and control groups.

Visualizations

Leptin Signaling Pathways

Leptin_Signaling cluster_receptor Leptin Receptor (ObR) cluster_pathways Intracellular Signaling Cascades cluster_effects Cellular Responses Leptin Leptin (or Leptin 116-130) ObR ObR Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation IRS IRS JAK2->IRS Phosphorylation SHP2 SHP2 JAK2->SHP2 Activation Gene_Expression Gene Expression (e.g., POMC, AgRP) STAT3->Gene_Expression Regulation PI3K PI3K Akt Akt PI3K->Akt Activation IRS->PI3K Activation Metabolism Metabolism Akt->Metabolism Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPK MAPK/ERK SHP2->MAPK Activation MAPK->Gene_Expression Regulation MAPK->Cell_Survival

Caption: Overview of major signaling pathways activated by the leptin receptor.

Experimental Workflow: In Vivo Peptide Administration

Experimental_Workflow start Start: Acclimatize Animals peptide_prep Prepare Leptin (116-130) and Vehicle Solutions start->peptide_prep randomization Randomize Animals into Treatment and Control Groups peptide_prep->randomization daily_injection Daily Intraperitoneal Injections randomization->daily_injection data_collection Daily Measurement of Body Weight and Food Intake daily_injection->data_collection end_study End of Study (e.g., 28 days) daily_injection->end_study data_collection->daily_injection Repeat Daily data_analysis Data Analysis and Statistical Comparison end_study->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for in vivo studies of Leptin (116-130) in mice.

References

Technical Support Center: Incomplete Solubility of Leptin Fragments in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of leptin fragments in Phosphate Buffered Saline (PBS). Below you will find troubleshooting guides and frequently asked questions to address these common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why are my leptin fragments not dissolving properly in PBS?

A1: Incomplete solubility of leptin fragments in PBS can be attributed to several factors related to the peptide's intrinsic properties and the experimental conditions. Peptides, including leptin fragments, have unique sequences that determine their hydrophobicity, isoelectric point (pI), and propensity to aggregate. If the pH of the PBS is close to the pI of the leptin fragment, its net charge will be minimal, leading to reduced solubility and increased aggregation. Furthermore, highly hydrophobic fragments may not be readily soluble in aqueous buffers like PBS.

Q2: What is the recommended starting solvent for dissolving leptin fragments?

A2: For many peptides, the initial solvent choice is critical. For leptin fragment 116-130, it is reported to be soluble in water up to 1 mg/mL.[1] Therefore, reconstituting it in sterile, deionized water before diluting into PBS is a recommended starting point. For more hydrophobic fragments like leptin 22-56, which is reported to be insoluble in water, an organic solvent is necessary.[2] A common approach is to first dissolve the peptide in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then slowly add this stock solution to the PBS buffer with gentle mixing.[3]

Q3: Can I store leptin fragment solutions, and if so, under what conditions?

A3: It is generally recommended to prepare fresh solutions of leptin fragments for each experiment to ensure optimal activity. If storage is necessary, it is best to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to aggregation. Storing peptides in solution, even when frozen, is less ideal than storing them in their lyophilized form.

Q4: How does the pH of my PBS buffer affect the solubility of leptin fragments?

A4: The pH of the buffer is a critical factor in peptide solubility. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. To enhance solubility, the pH of the PBS should be adjusted to be at least one pH unit above or below the pI of the specific leptin fragment. For basic peptides (pI > 7), using a slightly acidic buffer can improve solubility. Conversely, for acidic peptides (pI < 7), a slightly basic buffer is preferable.

Troubleshooting Guides

Issue: Visible Precipitate or Cloudiness in the Leptin Fragment-PBS Solution

This is a clear indication of poor solubility or aggregation. Follow these steps to troubleshoot:

  • Verify the Reconstitution Protocol: For hydrophilic fragments like leptin 116-130, ensure you are first dissolving the lyophilized powder in a minimal amount of sterile water before diluting into PBS. For hydrophobic fragments, confirm that you are using an appropriate organic solvent (e.g., DMSO) to create a concentrated stock before diluting into PBS.

  • Adjust the pH of the PBS: The standard pH of PBS is around 7.4. If your leptin fragment has a pI close to this value, it will be prone to aggregation. Try preparing PBS with a slightly more acidic or basic pH to increase the net charge of the peptide and improve solubility.

  • Sonication: Brief sonication can help to break up small aggregates and facilitate dissolution. Use a bath sonicator for a short period, being careful not to heat the sample.

  • Gentle Warming: In some cases, gentle warming to around 37°C can aid in dissolving the peptide. However, this should be done with caution as excessive heat can lead to degradation.

  • Use of Additives: Consider the inclusion of solubility-enhancing excipients in your PBS buffer. These can include:

    • Glycerol (5-20%): Can help to stabilize the peptide and prevent aggregation.

    • Arginine (50-100 mM): Known to suppress protein and peptide aggregation.

    • Non-ionic detergents (e.g., Tween-20 at 0.01-0.1%): Can help to solubilize hydrophobic peptides.

Issue: No Visible Precipitate, but Inconsistent Experimental Results

This may indicate the presence of soluble aggregates that are not visible to the naked eye but can affect the biological activity of the leptin fragment.

  • Analyze for Soluble Aggregates: Techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) can be used to detect the presence of soluble aggregates in your peptide solution.

  • Optimize the Reconstitution and Dilution Method: When diluting a concentrated stock (especially from an organic solvent) into PBS, add the stock solution dropwise to the PBS while gently vortexing. This helps to avoid localized high concentrations of the peptide that can promote aggregation.

  • Filter the Solution: After reconstitution, filtering the peptide solution through a low-protein-binding 0.22 µm filter can remove any small, pre-existing aggregates.

  • Work at a Lower Concentration: If possible, try performing your experiments at a lower concentration of the leptin fragment, as higher concentrations are more prone to aggregation.

Quantitative Data on Leptin Fragment Solubility

The following table summarizes the available solubility data for common leptin fragments. Note that solubility in PBS may vary depending on the specific formulation and conditions.

Leptin FragmentSolventReported SolubilityCitation(s)
Leptin (116-130) WaterSoluble to 1 mg/mL[1]
DMSO≥156 mg/mL
Leptin (22-56) WaterInsoluble[2]
60% Acetonitrile / 0.1% TFASoluble[2]
DMSO / 20% SBE-β-CD in Saline≥ 2.5 mg/mL[3]

Experimental Protocols

Protocol 1: Reconstitution of Leptin Fragment 116-130 in PBS
  • Preparation: Allow the lyophilized leptin fragment 116-130 vial to warm to room temperature before opening to prevent condensation.

  • Initial Solubilization: Add a small volume of sterile, deionized water to the vial to create a concentrated stock solution (e.g., 1 mg/mL). Gently swirl the vial to dissolve the peptide. Brief sonication can be used if necessary.

  • Dilution into PBS: Prepare your desired volume of sterile PBS at the appropriate pH. While gently vortexing the PBS, slowly add the concentrated aqueous stock of the leptin fragment to achieve the final desired concentration.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • Storage: For short-term storage, keep the solution at 4°C. For long-term storage, aliquot into single-use volumes and store at -20°C or below.

Protocol 2: Reconstitution of Hydrophobic Leptin Fragments (e.g., Leptin 22-56) in PBS
  • Preparation: Allow the lyophilized leptin fragment vial to warm to room temperature.

  • Initial Solubilization in Organic Solvent: Add a minimal volume of high-purity DMSO to the vial to create a highly concentrated stock solution (e.g., 10 mg/mL). Vortex until the peptide is completely dissolved.

  • Dilution into PBS: Prepare the final volume of sterile PBS. While vigorously vortexing the PBS, slowly add the DMSO stock solution dropwise. The final concentration of DMSO should be kept to a minimum (ideally <1%) to avoid affecting your experimental system.

  • Observation and Troubleshooting: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to try a lower final concentration or incorporate solubility-enhancing additives into your PBS.

  • Storage: Due to the presence of an organic solvent, it is highly recommended to use this solution fresh. If storage is unavoidable, aliquot and store at -80°C.

Visualizations

Troubleshooting_Workflow cluster_precipitate_steps Troubleshooting Visible Precipitation cluster_no_precipitate_steps Troubleshooting Soluble Aggregates start Start: Incomplete Solubility of Leptin Fragment in PBS check_precipitate Visible Precipitate? start->check_precipitate no_precipitate No Visible Precipitate, but Inconsistent Results check_precipitate->no_precipitate No verify_protocol Verify Reconstitution Protocol check_precipitate->verify_protocol Yes analyze_aggregates Analyze for Soluble Aggregates (DLS, SEC) no_precipitate->analyze_aggregates adjust_ph Adjust PBS pH verify_protocol->adjust_ph sonicate Brief Sonication adjust_ph->sonicate gentle_warm Gentle Warming sonicate->gentle_warm additives Use Solubility-Enhancing Additives gentle_warm->additives end_soluble Solution Soluble and Ready for Use additives->end_soluble optimize_dilution Optimize Dilution Method analyze_aggregates->optimize_dilution filter_solution Filter Solution (0.22 µm) optimize_dilution->filter_solution lower_concentration Use Lower Concentration filter_solution->lower_concentration lower_concentration->end_soluble

Caption: Troubleshooting workflow for incomplete leptin fragment solubility in PBS.

Leptin_Signaling_Pathway cluster_downstream Intracellular Signaling Cascades Leptin Leptin Leptin_Receptor Leptin Receptor (Ob-R) Leptin->Leptin_Receptor Binding JAK2 JAK2 Leptin_Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation MAPK_pathway MAPK Pathway (ERK1/2) JAK2->MAPK_pathway Activation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Akt Akt PI3K->Akt Cellular_Response Cellular Response (Appetite Regulation, Energy Expenditure) Akt->Cellular_Response MAPK_pathway->Cellular_Response Transcription Gene Transcription (e.g., SOCS3, POMC) STAT3_dimer->Transcription Nuclear Translocation Transcription->Cellular_Response

Caption: Simplified overview of the leptin signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Leptin (116-130) and Other Leptin Fragments for Neuroprotective and Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic leptin fragment, Leptin (116-130), with other notable leptin fragments. The focus is on their respective performance in key experimental paradigms relevant to neurodegenerative disease and metabolic regulation, supported by published experimental data.

Executive Summary

Leptin, a pleiotropic hormone primarily known for its role in regulating energy homeostasis, also exerts significant influence on cognitive function and neuronal health. Research into leptin's therapeutic potential has led to the investigation of its smaller, bioactive fragments. Among these, Leptin (116-130) has emerged as a promising candidate, demonstrating potent neuroprotective and cognitive-enhancing effects that mirror or, in some aspects, surpass those of the full-length hormone. This guide compares Leptin (116-130) to other leptin fragments, including Leptin (22-56), and those involved in appetite regulation, providing a comprehensive overview for researchers in the field.

Comparative Data on Biological Activity

The following tables summarize the quantitative data from various studies, comparing the effects of different leptin fragments on synaptic plasticity, neuroprotection, memory enhancement, and appetite regulation.

Table 1: Effects on Hippocampal Synaptic Plasticity (Long-Term Potentiation)
FragmentConcentrationModelEffect on LTPData
Leptin (116-130) 25 nMAdult rat hippocampal slicesInduces a persistent increase in excitatory synaptic transmission[1][2][3]fEPSP slope increased to ~150% of baseline[2]
Leptin (22-56) 25 nMAdult rat hippocampal slicesNo significant effect on excitatory synaptic strength[2][3]fEPSP slope remained at ~100% of baseline[2]
Full-length Leptin 25 nMAdult rat hippocampal slicesInduces a novel form of LTP[3]Similar potentiation to Leptin (116-130)[3]
Table 2: Neuroprotective Effects Against Amyloid-β (Aβ) Toxicity
FragmentConcentrationModelAssayNeuroprotective Effect
Leptin (116-130) 10 nMAβ₁₋₄₂-treated SH-SY5Y cellsCell Viability (Crystal Violet)Increased cell number by 44.3 ± 7.5%[2]
Leptin (116-130) 10 nMAβ₁₋₄₂-treated SH-SY5Y cellsLDH AssayReduced LDH release to 100.8 ± 2.2% of control[2]
Leptin (22-56) 10 nMAβ₁₋₄₂-treated SH-SY5Y cellsCell ViabilityNo significant effect on cell survival (48.6 ± 9.3% survival)[2]
Full-length Leptin 10 nMAβ₁₋₄₂-treated SH-SY5Y cellsCell Viability (Crystal Violet)Increased cell number by 43.4 ± 9.2%[2]
Full-length Leptin 10 nMAβ₁₋₄₂-treated SH-SY5Y cellsLDH AssayReduced LDH release to 99.5 ± 2.5% of control[2]
Table 3: Effects on Episodic-Like Memory
FragmentDosageModelTaskEffect on Memory
Leptin (116-130) 7.8 nM/ml (IP)C57/BL6 miceObject-Place-Context (OPC) RecognitionEnhanced performance, increased Discrimination Index[2]
Full-length Leptin 7.8 nM/ml (IP)C57/BL6 miceOPC RecognitionEnhanced performance, increased Discrimination Index[2]
Vehicle Control -C57/BL6 miceOPC RecognitionLower Discrimination Index compared to treated groups[2]
Table 4: Effects on Appetite Regulation
FragmentModelEffect on Food Intake
Leptin (116-130) ob/ob miceReduced food intake and body weight[2]
Leptin (116-121) ob/ob miceReduced food intake and body weight[2]
Leptin (22-56) Adult ratsReduced daily food intake[4]
Ac-hLEP(110-119)-NH₂ Normal ratsSignificant reduction in food intake and body weight[5][6]

Experimental Protocols

Electrophysiological Recordings of Long-Term Potentiation (LTP)
  • Slice Preparation: Transverse hippocampal slices (400 µm) are prepared from adult rats using a vibratome. Slices are allowed to recover for at least 1 hour in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ and 5% CO₂.[1]

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.[1]

  • Baseline Measurement: A stable baseline of fEPSPs is recorded for 20 minutes.[1]

  • Fragment Application: Leptin (116-130) or other fragments (e.g., 25 nM) are bath-applied for 20 minutes.[1]

  • LTP Induction and Measurement: High-frequency stimulation (HFS) is delivered to induce LTP. fEPSPs are then recorded for at least 60 minutes post-HFS to measure the change in synaptic strength.[2]

Lactate Dehydrogenase (LDH) Assay for Cell Viability
  • Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in standard conditions.

  • Treatment: Cells are treated with amyloid-β₁₋₄₂ (Aβ₁₋₄₂) to induce toxicity, alone or in combination with different concentrations of leptin fragments.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • LDH Measurement: The amount of LDH released into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions. The absorbance is read at 490 nm.[2]

  • Data Analysis: LDH release in treated cells is compared to control (untreated) cells and cells treated with a lysis buffer (maximum LDH release).

Object-Place-Context (OPC) Recognition Task
  • Habituation: Mice are habituated to the testing arena.[2]

  • Training (Sample Phases): The task consists of two sample phases. In each phase, mice are exposed to two different objects in a specific context and location for a set period (e.g., 3 minutes). The contexts are visually distinct (e.g., different wall patterns).[2]

  • Test Phase: In the test phase, the mouse is placed back into one of the contexts where one of the objects has been replaced by a copy of an object from the other context, creating a novel object-place-context combination.[2]

  • Data Collection: The time spent exploring the novel and familiar object configurations is recorded.[2]

  • Data Analysis: A Discrimination Index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better memory.[2]

Signaling Pathways

The biological effects of leptin and its fragments are mediated through the activation of specific intracellular signaling pathways. Leptin (116-130) has been shown to activate pathways crucial for neuronal survival and synaptic plasticity, similar to full-length leptin.

Leptin_Signaling cluster_receptor Cell Membrane cluster_outcomes Cellular Outcomes Leptin_Fragment Leptin or Leptin (116-130) Leptin_Receptor Leptin Receptor (ObR) Leptin_Fragment->Leptin_Receptor Binding & Activation JAK2 JAK2 Leptin_Receptor->JAK2 Phosphorylation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K ERK ERK JAK2->ERK Nucleus Nucleus STAT3->Nucleus Translocation Akt Akt PI3K->Akt Neuroprotection Neuroprotection (Cell Survival) Akt->Neuroprotection Synaptic_Plasticity Synaptic Plasticity (LTP) ERK->Synaptic_Plasticity Gene_Expression Gene Expression Nucleus->Gene_Expression Gene_Expression->Synaptic_Plasticity Gene_Expression->Neuroprotection

Caption: Leptin and Leptin (116-130) signaling pathways.

The binding of leptin or its active fragments to the leptin receptor (ObR) triggers the activation of Janus kinase 2 (JAK2). This leads to the phosphorylation and activation of several downstream signaling cascades, including the Signal Transducer and Activator of Transcription 3 (STAT3), Phosphoinositide 3-kinase (PI3K)/Akt, and Extracellular signal-regulated kinase (ERK) pathways. These pathways are integral to mediating the observed effects on synaptic plasticity and neuronal survival.[2]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of leptin fragments.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Viability & Function Assays cluster_analysis Data Analysis & Conclusion start Primary Neuronal Culture or SH-SY5Y Cells treatment Induce Toxicity (e.g., Aβ₁₋₄₂) + Treat with Leptin Fragments start->treatment ldh_assay LDH Assay (Measure Cell Death) treatment->ldh_assay crystal_violet Crystal Violet Assay (Measure Cell Number) treatment->crystal_violet electrophysiology Electrophysiology (Measure Synaptic Plasticity) treatment->electrophysiology data_analysis Quantitative Data Analysis ldh_assay->data_analysis crystal_violet->data_analysis electrophysiology->data_analysis conclusion Compare Efficacy of Fragments data_analysis->conclusion

Caption: Workflow for assessing leptin fragment neuroprotection.

Conclusion

The available experimental data strongly suggest that Leptin (116-130) is a highly active fragment of the full-length leptin molecule, particularly in the context of neuroprotection and cognitive enhancement. It effectively mimics the beneficial effects of leptin on synaptic plasticity and neuronal survival in models of Alzheimer's disease pathology. In direct comparisons, Leptin (116-130) demonstrates superior neuroprotective activity over other fragments like Leptin (22-56). Furthermore, a range of leptin fragments, including Leptin (116-130), have shown efficacy in appetite regulation. For researchers and drug development professionals, Leptin (116-130) represents a promising lead compound for the development of novel therapeutics for neurodegenerative disorders. Further investigation into its pharmacokinetic properties and in vivo efficacy in various disease models is warranted.

References

A Comparative Analysis of the Neuroprotective Efficacy of Leptin Peptidomimetics: Leptin (116-130) vs. Leptin (22-56)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of two bioactive leptin fragments, Leptin (116-130) and Leptin (22-56). The following sections present a comprehensive overview of their differential efficacy in mitigating neurotoxic insults, supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of the implicated signaling pathways.

Executive Summary

Emerging research has highlighted the potential of leptin and its mimetics as therapeutic agents in neurodegenerative diseases, particularly Alzheimer's disease.[1] Studies have focused on smaller, bioactive fragments of the leptin molecule to harness its neuroprotective properties while potentially reducing systemic side effects. This guide focuses on a direct comparison of two such fragments: Leptin (116-130) and Leptin (22-56). Experimental evidence robustly demonstrates that Leptin (116-130) mirrors the neuroprotective and cognitive-enhancing actions of the full leptin protein, whereas Leptin (22-56) does not exhibit these effects in the context of amyloid-β (Aβ) toxicity.[2][3]

Leptin (116-130) has been shown to counteract the detrimental effects of Aβ on synaptic plasticity, prevent Aβ-induced neuronal cell death, and modulate key signaling pathways associated with cell survival.[2] In stark contrast, Leptin (22-56) has been found to be ineffective in these neuroprotective paradigms.[2]

Quantitative Data Comparison

The neuroprotective effects of Leptin (116-130) and Leptin (22-56) have been quantitatively assessed across several key parameters of neuronal health and function. The data presented below is primarily derived from studies utilizing models of Aβ-induced neurotoxicity.

Neuronal Viability Following Aβ₁₋₄₂ Exposure

The protective effects of the leptin fragments against Aβ₁₋₄₂-induced cell death in SH-SY5Y neuroblastoma cells were quantified using a Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.

Table 1: Effect of Leptin Fragments on Neuronal Survival in the Presence of Aβ₁₋₄₂

Treatment ConditionNeuronal Survival (%)
Aβ₁₋₄₂ alone41.2 ± 5.8
Aβ₁₋₄₂ + Leptin (116-130) (10 nM)Not explicitly stated, but LDH release was reduced by 46.6 ± 9.0%
Aβ₁₋₄₂ + Leptin (22-56) (10 nM)48.6 ± 9.3

*Data sourced from Malekizadeh et al., 2016.[4] The neuroprotective effect of Leptin (116-130) is indicated by a significant reduction in LDH release compared to Aβ₁₋₄₂ alone. In contrast, the survival rate in the presence of Leptin (22-56) was not significantly different from Aβ₁₋₄₂ alone.[4]

Synaptic Plasticity: Long-Term Potentiation (LTP) in the Presence of Aβ₁₋₄₂

The ability of the leptin fragments to rescue Aβ₁₋₄₂-induced deficits in hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory, was assessed in rat hippocampal slices.

Table 2: Reversal of Aβ₁₋₄₂-induced LTP Inhibition by Leptin Fragments

Treatment ConditionSynaptic Strength (% of Baseline)
Aβ₁₋₄₂ alone107 ± 3.3
Aβ₁₋₄₂ + Leptin (116-130) (25 nM)136 ± 5.5
Aβ₁₋₄₂ + Leptin (22-56) (25 nM)107 ± 3.3

*Data sourced from Malekizadeh et al., 2016.[4] Leptin (116-130) significantly restored LTP in the presence of Aβ₁₋₄₂, while Leptin (22-56) had no effect.[4]

AMPA Receptor Trafficking

Aβ is known to cause the internalization of AMPA receptors, a key event in synaptic weakening. The ability of the leptin fragments to prevent this was measured by quantifying the surface expression of the GluA1 subunit of the AMPA receptor in cultured hippocampal neurons.

Table 3: Effect of Leptin Fragments on Aβ₁₋₄₂-induced GluA1 Internalization

Treatment ConditionSurface GluA1 Expression (% of Control)
Aβ₁₋₄₂ alone~50% (inferred from the protective effect)
Aβ₁₋₄₂ + Leptin (116-130)97 ± 4
Aβ₁₋₄₂ + Leptin (22-56)51 ± 2

*Data sourced from Malekizadeh et al., 2016.[4] Leptin (116-130) effectively prevented the Aβ₁₋₄₂-induced reduction in surface GluA1, whereas Leptin (22-56) did not.[4]

Signaling Pathways

The neuroprotective effects of Leptin (116-130) are mediated through the activation of key pro-survival signaling cascades. In contrast, Leptin (22-56) does not appear to engage these pathways in a neuroprotective manner.

Signaling Pathway of Leptin (116-130) Neuroprotection Leptin (116-130) Leptin (116-130) Leptin Receptor Leptin Receptor Leptin (116-130)->Leptin Receptor PI3K PI3K Leptin Receptor->PI3K STAT3 STAT3 Leptin Receptor->STAT3 Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection STAT3->Neuroprotection Experimental Workflow for LTP Recording Slice_Preparation Hippocampal Slice Preparation Baseline_Recording Baseline fEPSP Recording Slice_Preparation->Baseline_Recording Treatment Aβ + Leptin Fragment Application Baseline_Recording->Treatment LTP_Induction High-Frequency Stimulation Treatment->LTP_Induction Post_HFS_Recording Post-HFS fEPSP Recording LTP_Induction->Post_HFS_Recording Data_Analysis Data Analysis Post_HFS_Recording->Data_Analysis

References

Leptin (116-130): A Promising Peptide for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the bioactive leptin fragment, Leptin (116-130), reveals its potential as a therapeutic agent for cognitive decline, particularly in the context of Alzheimer's disease. Preclinical studies demonstrate that this peptide fragment not only mirrors the cognitive-enhancing and neuroprotective properties of its parent hormone, leptin, but also shows superiority over other leptin fragments.

Leptin, a hormone primarily known for its role in regulating energy balance, has emerged as a significant player in cognitive function.[1] However, its large size presents challenges for therapeutic development.[2][3] This has led to the investigation of smaller, bioactive fragments, with Leptin (116-130) showing considerable promise. In contrast, another fragment, Leptin (22-56), has been shown to be ineffective in eliciting the same cognitive benefits.[2][4][5][6] While no direct head-to-head clinical trials have been conducted against established Alzheimer's drugs like rivastigmine, preclinical data for Leptin (116-130) suggests a distinct mechanism of action focused on synaptic plasticity.[7]

Performance Comparison: Leptin (116-130) vs. Alternatives

Experimental data from rodent models consistently demonstrates the efficacy of Leptin (116-130) in enhancing synaptic plasticity and memory, key areas affected in neurodegenerative diseases.

FeatureLeptin (116-130)Leptin (22-56)Rivastigmine
Drug Class Bioactive peptide fragment of leptinBioactive peptide fragment of leptinAcetylcholinesterase and Butyrylcholinesterase Inhibitor
Primary Mechanism Modulates synaptic plasticity, enhances AMPA receptor trafficking.[2][4][8]No significant effect on synaptic plasticity or AMPA receptor trafficking.[2][4]Increases acetylcholine (B1216132) levels in the synaptic cleft.[7]
Stage of Development PreclinicalPreclinicalClinically approved and marketed
Key Preclinical Findings Enhances long-term potentiation (LTP), improves episodic-like memory in rodents, and shows neuroprotective effects against amyloid-β toxicity.[2][3][4][7]Fails to alter excitatory synaptic strength or reverse amyloid-β-induced inhibition of synaptic plasticity.[6]Improves performance in memory tasks (e.g., Morris water maze) in rodent models of cognitive impairment.[7]

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on Leptin (116-130).

ExperimentMetricResult with Leptin (116-130)Control/Alternative
Hippocampal Synaptic Plasticity (LTP) Field Excitatory Postsynaptic Potential (fEPSP) slopePersistent increase in excitatory synaptic transmission.[6]Leptin (22-56) showed no significant alteration in synaptic strength.[6]
Episodic-Like Memory (Object-Place-Context Recognition) Discrimination IndexSignificant improvement in memory performance.[2][4]Control animals showed no preference.
AMPA Receptor Trafficking Surface GluA1 subunit densityIncreased GluA1 surface labeling, similar to full-length leptin.[6]Leptin (22-56) did not increase GluA1 surface labeling.[6]
Neuroprotection against Amyloid-β Toxicity Synaptic Plasticity (LTP)Reversed amyloid-β-induced inhibition of LTP.[6]Leptin (22-56) did not reverse the inhibitory effects of amyloid-β.[6]

Signaling Pathways and Experimental Workflows

The cognitive benefits of Leptin (116-130) are rooted in its ability to modulate synaptic function. The diagrams below illustrate the proposed signaling pathway and a typical experimental workflow used to validate these effects.

cluster_0 Leptin (116-130) Signaling Pathway Leptin (116-130) Leptin (116-130) Leptin Receptor (LepR) Leptin Receptor (LepR) Leptin (116-130)->Leptin Receptor (LepR) JAK2 JAK2 Leptin Receptor (LepR)->JAK2 PI3K/Akt Pathway PI3K/Akt Pathway JAK2->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway JAK2->MAPK/ERK Pathway AMPA Receptor Trafficking AMPA Receptor Trafficking PI3K/Akt Pathway->AMPA Receptor Trafficking MAPK/ERK Pathway->AMPA Receptor Trafficking Synaptic Plasticity (LTP) Synaptic Plasticity (LTP) AMPA Receptor Trafficking->Synaptic Plasticity (LTP) Cognitive Enhancement Cognitive Enhancement Synaptic Plasticity (LTP)->Cognitive Enhancement

Caption: Proposed signaling pathway of Leptin (116-130) leading to cognitive enhancement.

cluster_1 Experimental Workflow for LTP Measurement Hippocampal Slice Preparation Hippocampal Slice Preparation Recovery Recovery Hippocampal Slice Preparation->Recovery Baseline fEPSP Recording Baseline fEPSP Recording Recovery->Baseline fEPSP Recording Bath Application of Leptin (116-130) Bath Application of Leptin (116-130) Baseline fEPSP Recording->Bath Application of Leptin (116-130) High-Frequency Stimulation (HFS) High-Frequency Stimulation (HFS) Bath Application of Leptin (116-130)->High-Frequency Stimulation (HFS) Post-HFS fEPSP Recording Post-HFS fEPSP Recording High-Frequency Stimulation (HFS)->Post-HFS fEPSP Recording Data Analysis Data Analysis Post-HFS fEPSP Recording->Data Analysis

Caption: Workflow for assessing Long-Term Potentiation (LTP) in hippocampal slices.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on published studies investigating Leptin (116-130).

Electrophysiological Recordings (Long-Term Potentiation)
  • Slice Preparation: Transverse hippocampal slices (400 µm) are prepared from the brains of male Wistar rats using a vibratome.[7]

  • Recovery: Slices are allowed to recover for at least one hour in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 and 5% CO2.[7]

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.[7]

  • Baseline Measurement: A stable baseline of fEPSPs is recorded for 20 minutes.[7]

  • Drug Application: Leptin (116-130) (25 nM) is bath-applied for 20 minutes.[7]

  • LTP Induction and Measurement: High-frequency stimulation (HFS) is delivered to induce LTP, and fEPSPs are recorded for at least 60 minutes post-application to measure changes in synaptic strength.[7]

Object-Place-Context (OPC) Recognition Task
  • Habituation: Rats are habituated to the testing arena for 10 minutes for three consecutive days.[7]

  • Familiarization: On the fourth day, animals are exposed to two identical objects in specific locations within a specific context for a set duration.

  • Testing: After a delay, one of the objects is moved to a new location. The time spent exploring the object in the novel location versus the familiar location is measured.[7]

  • Analysis: Increased exploration of the moved object indicates successful memory of the original object-place-context association.[7]

Immunocytochemistry for AMPA Receptor Trafficking
  • Cell Culture: Primary hippocampal neuronal cultures are prepared from embryonic rat brains.[7]

  • Treatment: Neurons are treated with Leptin (116-130) (25 nM).[7]

  • Labeling: Surface GluA1 subunits are labeled with specific antibodies.[7]

  • Visualization and Quantification: Labeled neurons are visualized using confocal microscopy, and the intensity and number of GluA1 clusters are quantified to assess changes in receptor trafficking to the neuronal surface.[7]

References

A Head-to-Head Comparison of Leptin (116-130) and Rivastigmine for Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of the bioactive peptide fragment Leptin (116-130) and the established Alzheimer's disease therapeutic, rivastigmine (B141). While direct comparative preclinical or clinical studies are not yet available, this document synthesizes the existing experimental data to offer an objective analysis of their respective mechanisms of action, efficacy, and key experimental findings to inform future research and therapeutic development.

Executive Summary

Leptin (116-130) is a preclinical candidate demonstrating neuroprotective and cognitive-enhancing properties in cellular and animal models of Alzheimer's disease. Its mechanism centers on modulating synaptic plasticity and protecting neurons from amyloid-β toxicity.[1][2][3][4] Rivastigmine, a clinically approved acetylcholinesterase and butyrylcholinesterase inhibitor, provides symptomatic relief in mild to moderate Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain.[5][6][7][8] This guide presents a parallel examination of their pharmacological profiles, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Findings

Leptin (116-130): Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies on Leptin (116-130).

Table 1: Effects of Leptin (116-130) on Neuronal Viability and Synaptic Plasticity

ParameterModel SystemTreatmentResultReference
Neuronal ViabilityAβ₁₋₄₂-treated SH-SY5Y cells10 nM Leptin (116-130)~44-52% increase in cell number[3]
Long-Term Potentiation (LTP)Adult rat hippocampal slices25 nM Leptin (116-130)Induces a novel form of LTP[3]
AMPA Receptor Surface ExpressionPrimary hippocampal neurons50 nM Leptin (116-130)~60% increase in GluA1 surface expression[9]
Episodic-like MemoryMicePeripheral administrationEnhanced performance in novel object preference tasks[10][11]
Rivastigmine: Clinical Data

The following table summarizes the key quantitative findings from clinical trials of rivastigmine in patients with mild to moderate Alzheimer's disease.

Table 2: Efficacy of Rivastigmine in Alzheimer's Disease (6-12 mg/day oral or 9.5 mg/day transdermal patch)

Outcome MeasureChange from Baseline (vs. Placebo)95% Confidence IntervalNumber of Studies (n)Reference
ADAS-Cog (Cognitive Function)-1.79 points-2.21 to -1.376[5]
MMSE (Cognitive Function)+0.74 points+0.52 to 0.976[5]
Activities of Daily Living (SMD)0.200.13 to 0.276[5]
Clinician's Global Impression of Change (OR for no deterioration)0.680.58 to 0.807[5]

Experimental Protocols

Leptin (116-130) Key Experiments
  • Cell Viability Assay:

    • Cell Line: SH-SY5Y human neuroblastoma cells.

    • Treatment: Cells were exposed to amyloid-β₁₋₄₂ (Aβ₁₋₄₂) to induce toxicity. Leptin (116-130) was co-administered at various concentrations (e.g., 0.1 nM, 10 nM).

    • Analysis: Cell viability was assessed using standard methods such as the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell survival.[3]

  • Electrophysiology (Long-Term Potentiation):

    • Model: Acute hippocampal slices from adult rats.

    • Procedure: A stable baseline of field excitatory postsynaptic potentials (fEPSPs) was recorded in the CA1 region. Leptin (116-130) (e.g., 25 nM) was bath-applied. High-frequency stimulation (HFS) was delivered to induce LTP.

    • Analysis: The potentiation of the fEPSP slope was measured for at least 60 minutes post-HFS to quantify the effect on synaptic plasticity.[3]

  • Immunocytochemistry for AMPA Receptor Trafficking:

    • Model: Primary hippocampal neuronal cultures from embryonic rat brains.

    • Procedure: Neurons were treated with Leptin (116-130) (e.g., 50 nM). Surface α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunits (e.g., GluA1) were labeled with specific antibodies without permeabilizing the cells.

    • Analysis: The intensity and number of GluA1 clusters on the neuronal surface were visualized and quantified using confocal microscopy.[9]

  • Behavioral Testing (Episodic-like Memory):

    • Model: Adult mice.

    • Procedure: The novel object recognition task was used. Mice were habituated to an arena and then exposed to two identical objects. After a delay, one object was replaced with a novel one. Leptin (116-130) was administered peripherally before the testing phase.

    • Analysis: The time spent exploring the novel object versus the familiar object was measured. Increased exploration of the novel object indicates successful memory.[10]

Rivastigmine Key Experiments (Clinical Trial Design)
  • Study Design: Double-blind, randomized, placebo-controlled, parallel-group trials.

  • Patient Population: Individuals diagnosed with mild to moderate dementia of the Alzheimer's type.

  • Intervention: Oral rivastigmine (e.g., 6-12 mg/day) or transdermal patch (e.g., 9.5 mg/day) compared to a placebo.

  • Duration: Typically 12 to 26 weeks.

  • Primary Outcome Measures:

    • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): To assess cognitive function.

    • Clinician's Interview-Based Impression of Change (CIBIC): A global assessment of the patient's condition.

  • Secondary Outcome Measures:

    • Mini-Mental State Examination (MMSE): A measure of cognitive impairment.

    • Progressive Deterioration Scale (PDS): To assess activities of daily living.[12][13]

Signaling Pathways and Mechanisms of Action

Leptin (116-130) Signaling Pathway

Leptin (116-130) exerts its neuroprotective and synaptogenic effects by activating intracellular signaling cascades downstream of the leptin receptor (LepR). Key pathways include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are crucial for promoting neuronal survival and enhancing synaptic plasticity.[3][10][14]

Leptin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Leptin Leptin (116-130) LepR Leptin Receptor (LepR) Leptin->LepR Binds JAK2 JAK2 LepR->JAK2 Activates PI3K PI3K LepR->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Neuroprotection Neuroprotection (Anti-apoptosis) STAT3->Neuroprotection Akt Akt PI3K->Akt Activates Akt->Neuroprotection AMPAR_Trafficking AMPA Receptor Trafficking Akt->AMPAR_Trafficking Synaptic_Plasticity Synaptic Plasticity (LTP Enhancement) AMPAR_Trafficking->Synaptic_Plasticity

Caption: Leptin (116-130) signaling cascade in neurons.

Rivastigmine Mechanism of Action

Rivastigmine is a "pseudo-irreversible" inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] In Alzheimer's disease, there is a deficit of acetylcholine due to the degeneration of cholinergic neurons.[15][16] By inhibiting the enzymes that break down acetylcholine, rivastigmine increases the concentration and duration of action of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6][7][8]

Rivastigmine_Mechanism cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Cleft ACh ACh_Vesicle->ACh_Cleft Release AChE AChE / BuChE ACh_Cleft->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Cleft->ACh_Receptor Binds Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Cholinergic_Signal Enhanced Cholinergic Signal ACh_Receptor->Cholinergic_Signal

Caption: Mechanism of action of rivastigmine at the cholinergic synapse.

Comparative Analysis

FeatureLeptin (116-130)Rivastigmine
Drug Class Bioactive peptide fragmentAcetylcholinesterase and Butyrylcholinesterase Inhibitor
Primary Mechanism Modulates synaptic plasticity, enhances AMPA receptor trafficking, neuroprotective against amyloid-β toxicity.[1][2][3]Increases acetylcholine levels in the synaptic cleft.[5][6][7]
Stage of Development PreclinicalClinically approved and marketed
Therapeutic Approach Potentially disease-modifyingSymptomatic treatment
Key Preclinical Findings Enhances LTP, improves episodic-like memory, and shows neuroprotective effects.[1][3]Improves performance in memory tasks in rodent models.
Key Clinical Findings Not yet studied in humans.Modest but statistically significant improvements in cognitive function and activities of daily living in mild to moderate Alzheimer's disease.[5]
Potential Advantages Novel mechanism with potential for disease modification and neuroprotection.Established efficacy and safety profile from extensive clinical use.
Potential Challenges Requires further development and clinical validation; peptide delivery can be challenging.Modest efficacy, cholinergic side effects (nausea, vomiting), does not halt disease progression.[12][17]

Conclusion

Leptin (116-130) and rivastigmine represent two distinct therapeutic strategies for neurodegenerative disorders. Rivastigmine offers a well-established, albeit symptomatic, treatment by addressing the cholinergic deficit in Alzheimer's disease. In contrast, Leptin (116-130) is an emerging preclinical candidate with a novel mechanism of action that suggests potential for disease modification by directly targeting synaptic function and neuronal survival. While further research, particularly head-to-head preclinical studies and eventual clinical trials, is necessary to fully elucidate the comparative efficacy and safety of Leptin (116-130), the current body of evidence highlights its promise as a next-generation therapeutic for Alzheimer's disease and related dementias. This guide serves as a foundational resource for researchers and drug developers to navigate the current understanding of these two compounds and to inform future investigations in this critical area of unmet medical need.

References

The Ambiguous Interaction of Leptin (116-130) with the Long-Form Leptin Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the peptide fragment Leptin (116-130) presents a compelling yet enigmatic case. While demonstrating bioactivity similar to full-length leptin in several physiological contexts, its direct interaction with the long-form leptin receptor (ObR) remains a subject of scientific debate. This guide provides a comprehensive comparison of the available data, detailing the conflicting findings and presenting the experimental protocols used to elucidate the relationship between Leptin (116-130) and ObR.

A Tale of Two Findings: Direct Receptor Activation vs. Downstream Signaling Effects

The central controversy surrounding Leptin (116-130) lies in conflicting reports regarding its ability to directly bind to and activate the long-form leptin receptor. Some studies suggest that the biological effects of this peptide fragment are mediated through an ObR-independent mechanism. Conversely, a body of research indicates that Leptin (116-130) can stimulate downstream signaling pathways traditionally associated with ObR activation.

Evidence for an ObR-Independent Mechanism

A key study reported that Leptin (116-130) was unable to compete with an alkaline phosphatase-leptin fusion protein for binding to the leptin receptor.[1] Furthermore, this research showed that the peptide fragment did not activate signal transduction via ObR in vitro.[1][2] These findings are supported by in vivo experiments in db/db mice, which lack functional ObR. In these mice, administration of Leptin (116-130) still resulted in reduced body weight gain and blood glucose levels, suggesting a mechanism of action that does not require interaction with the long-form leptin receptor.[1][3]

Evidence for ObR-Mediated Downstream Signaling

In contrast, other studies have demonstrated that Leptin (116-130) can induce the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Protein Kinase B (Akt), both of which are critical downstream effectors in the canonical leptin signaling cascade.[4][5][6] This suggests that the peptide fragment can, at some level, initiate the signaling events that are characteristic of full-length leptin's interaction with ObR. These findings are particularly relevant in the context of the neuroprotective and cognitive-enhancing effects of Leptin (116-130), which mirror the actions of leptin known to be mediated through ObR.[4][6][7][8]

Comparative Data on Biological Activity

The following table summarizes the comparative biological activities of full-length Leptin and the Leptin (116-130) fragment based on available literature.

Biological EffectFull-Length LeptinLeptin (116-130)Supporting Evidence for Leptin (116-130)
Receptor Binding Binds to ObRDoes not compete for binding in some assays[1]In vitro binding competition assays
STAT3 Phosphorylation Induces STAT3 phosphorylation[9][10]Induces STAT3 phosphorylation[4][5]ELISA assays in cell lines
Akt Phosphorylation Induces Akt phosphorylation[10]Induces Akt phosphorylation[4]ELISA assays in cell lines
Food Intake Reduces food intakeReduces food intake in some models[11]In vivo studies in ob/ob mice
Body Weight Reduces body weightReduces body weight gain[1][11]In vivo studies in ob/ob and db/db mice
Neuroprotection Exhibits neuroprotective effects[7]Exhibits neuroprotective effects[4][6]Cell-based assays of neuronal death
Cognitive Enhancement Enhances cognitive function[7]Enhances cognitive function[4][8]In vivo behavioral tests in mice

Experimental Protocols

To aid researchers in evaluating and potentially reproducing the cited findings, detailed methodologies for key experiments are provided below.

Receptor Binding Competition Assay

This protocol is based on the methodology described in studies investigating the direct interaction of Leptin (116-130) with the leptin receptor.

  • Cell Culture and Transfection: COS cells are cultured and transfected with a plasmid encoding the long-form leptin receptor (ObR).

  • Preparation of Conditioned Medium: A stable cell line expressing an alkaline phosphatase-leptin fusion protein is used to prepare conditioned medium containing the fusion protein.

  • Competition Binding: Transfected COS cells expressing ObR are incubated with the alkaline phosphatase-leptin fusion protein in the presence or absence of varying concentrations of unlabeled full-length leptin (as a positive control) or Leptin (116-130).

  • Washing and Lysis: After incubation, the cells are washed to remove unbound ligand and then lysed.

  • Quantification: The alkaline phosphatase activity in the cell lysates is measured to determine the amount of bound fusion protein. A reduction in alkaline phosphatase activity in the presence of a competitor indicates binding to the receptor.

Western Blotting for STAT3 Phosphorylation

This protocol is a standard method for assessing the activation of downstream signaling pathways.

  • Cell Culture and Treatment: A suitable cell line, such as SH-SY5Y neuroblastoma cells, is cultured and treated with either full-length leptin or Leptin (116-130) for a specified duration.

  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-STAT3 to total STAT3 is calculated to determine the level of STAT3 activation.

Visualizing the Signaling Pathways and Experimental Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling cluster_nucleus Nucleus Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation PI3K PI3K JAK2->PI3K Activation pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Transcription pSTAT3->Gene Akt Akt PI3K->Akt Activation pAkt p-Akt Akt->pAkt Cellular\nResponses Cellular Responses pAkt->Cellular\nResponses

Caption: Canonical Leptin Signaling Pathway via the Long-Form Leptin Receptor (ObR).

start Start: Cell Culture & Treatment protein_extraction Protein Extraction start->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE & Transfer quantification->sds_page immunoblotting Immunoblotting with Primary & Secondary Antibodies sds_page->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Data Analysis: p-STAT3 / Total STAT3 Ratio detection->analysis

Caption: Experimental Workflow for Western Blot Analysis of STAT3 Phosphorylation.

Conclusion

The interaction between Leptin (116-130) and the long-form leptin receptor is a multifaceted issue with conflicting yet valuable data. While some evidence points towards an ObR-independent mechanism of action, other studies clearly demonstrate the activation of canonical ObR downstream signaling pathways. This discrepancy highlights the complexity of leptin signaling and the potential for leptin fragments to act through non-traditional pathways or with different receptor affinities and kinetics compared to the full-length hormone. For researchers in drug development, Leptin (116-130) remains a promising candidate for therapeutic applications, particularly in neurodegenerative diseases. However, a deeper understanding of its precise mechanism of action is crucial for its successful clinical translation. Future studies should aim to reconcile these conflicting findings, perhaps by utilizing more sensitive binding assays or exploring the potential for biased agonism or interaction with other receptor subunits.

References

Leptin Fragment (116-130): Evidence for Biological Activity Independent of the Canonical OB-Rb Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The peptide fragment encompassing amino acids 116-130 of the leptin molecule, hereafter referred to as Leptin (116-130), has emerged as a significant subject of research due to its ability to mimic many of the physiological effects of native leptin, including regulation of body weight, food intake, and glucose homeostasis.[1][2] Compelling evidence suggests that these actions are, at least in part, mediated through a mechanism independent of the long-form leptin receptor (OB-Rb), the canonical pathway for leptin signaling. This guide provides a comparative analysis of the experimental data supporting the OB-Rb-independent activity of Leptin (116-130), its biological effects, and the proposed signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies, comparing the effects of Leptin (116-130) to native leptin and vehicle controls.

Table 1: In Vivo Effects of Leptin (116-130) on Body Weight and Food Intake in ob/ob Mice

Treatment GroupInitial Body Weight (g)Change in Body Weight after 7 days (%)Food Intake Reduction (%)Reference
Vehicle-+14.7 (after 28 days)-[1][2]
Leptin (106-120)--12.3~15[1][2]
Leptin (116-130) --13.8 ~15 [1][2]
Leptin (126-140)--9.8~15[1][2]

Table 2: In Vitro Effects of Leptin (116-130) on Pituitary and Testicular Hormone Secretion

TreatmentTargetEffect on Hormone SecretionConcentration for Significant EffectReference
Recombinant LeptinTestisInhibition of testosterone (B1683101) secretion10⁻⁹ - 10⁻⁷ M[3]
Leptin (116-130) amide Testis Dose-dependent inhibition of testosterone secretion ≥ 10⁻⁷ M [3]
Recombinant LeptinPituitaryNo effect on LH and FSH release10⁻⁹ - 10⁻⁷ M[3]
Leptin (116-130) amide Pituitary Significant decrease in LH and FSH secretion 10⁻⁹ - 10⁻⁵ M [3]

Table 3: Neuroprotective Effects of Leptin (116-130) in Cellular Models of Alzheimer's Disease

ToxinTreatment (10 nM)Reduction in LDH Release (%)Reference
CuCl₂Leptin39.5 ± 2.73[4]
CuCl₂Leptin (116-130) 45.6 ± 2.92 [4]
Aβ₁₋₄₂Leptin47.9 ± 7.45[4]
Aβ₁₋₄₂Leptin (116-130) 46.6 ± 9.0 [4]

Evidence for OB-Rb Independent Activity

A cornerstone of the research into Leptin (116-130) is the evidence demonstrating its activity in the absence of a functional OB-Rb. In vitro studies have shown that Leptin (116-130) is unable to compete with an alkaline phosphatase-leptin fusion protein for binding to OB-R.[5] Furthermore, the peptide fragment failed to activate signal transduction through OB-Rb in vitro.[5]

The most compelling in vivo evidence comes from studies on diabetic (db/db) mice, which have a mutation in the gene encoding OB-Rb, rendering the receptor non-functional. Intraperitoneal administration of Leptin (116-130) to these mice resulted in a reduction in body weight gain and blood glucose levels, supporting a mechanism of action that does not require interaction with OB-Rb.[5]

Signaling Pathways and Experimental Workflows

The precise signaling cascade initiated by Leptin (116-130) independent of OB-Rb is an area of active investigation. However, studies on its neuroprotective effects have implicated the activation of STAT3 and PI3-kinase-dependent signaling pathways.[6]

Leptin_116_130_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin_116_130 Leptin (116-130) Unknown_Receptor Putative Receptor(s) Leptin_116_130->Unknown_Receptor PI3K PI3-Kinase Unknown_Receptor->PI3K STAT3 STAT3 Unknown_Receptor->STAT3 Akt Akt PI3K->Akt Gene_Expression Gene Expression (Neuroprotection, Synaptic Plasticity) Akt->Gene_Expression pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Gene_Expression

Caption: Proposed OB-Rb-independent signaling of Leptin (116-130).

The experimental workflow to determine OB-Rb independence often involves a multi-pronged approach combining in vitro binding and signaling assays with in vivo studies in genetically modified animal models.

Experimental_Workflow Start Hypothesis: Leptin (116-130) acts independently of OB-Rb Binding_Assay In Vitro: Competitive Binding Assay with labeled Leptin and OB-Rb Start->Binding_Assay Signaling_Assay In Vitro: OB-Rb expressing cells - Measure downstream signaling (e.g., STAT3 phosphorylation) Start->Signaling_Assay In_Vivo_dbdb In Vivo: db/db mice (lack functional OB-Rb) - Administer Leptin (116-130) - Measure physiological effects Start->In_Vivo_dbdb Conclusion Conclusion: Leptin (116-130) activity is (at least partially) independent of OB-Rb Binding_Assay->Conclusion No Competition Signaling_Assay->Conclusion No Activation In_Vivo_dbdb->Conclusion Biological Effect Observed

References

A Comparative Guide to the Cross-Species Activity of Leptin (116-130)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the leptin fragment (116-130) across different species, with a focus on its physiological effects and underlying signaling mechanisms. The information is intended to support research and development efforts in the fields of metabolism, neuroendocrinology, and drug discovery.

Introduction to Leptin (116-130)

Leptin, a 16 kDa adipocyte-secreted hormone, is a key regulator of energy homeostasis. The peptide fragment encompassing amino acids 116-130 of leptin has been identified as a biologically active region that mimics several of the physiological effects of the full-length protein.[1][2][3] This fragment has garnered interest as a potential therapeutic agent due to its smaller size and targeted activity. This guide compares the known activities of Leptin (116-130) in various species, based on available experimental data.

In Vivo Efficacy: A Comparative Summary

Studies have demonstrated that the administration of mouse Leptin (116-130) elicits significant physiological responses in rodents, primarily related to the regulation of energy balance.

Table 1: Comparison of In Vivo Effects of Mouse Leptin (116-130) in Rodents

Parameter Species Model Dosage & Administration Observed Effect Reference
Food IntakeMouseob/ob mice1 mg/day, i.p.Significant reduction in food intake.[4]
Body WeightMouseob/ob mice1 mg/day, i.p.Significant reduction in body weight gain; weight loss observed in the first week.[4]
Blood GlucoseMousedb/db miceNot specifiedReduction in blood glucose levels.[5]
Food IntakeRatFasted adult males15 µg, i.c.v.No significant effect on food intake noted in this study.[6]
Hormone SecretionRatFasted adult males15 µg, i.c.v.Stimulation of Luteinizing Hormone (LH) and Prolactin (PRL) secretion.[6]
SpermatogenesisMouseHeat-stressed adult malesNot specifiedAmeliorated heat-induced impairment of spermatogenesis.[7]

In Vitro Bioactivity: Cross-Species Insights

In vitro studies have begun to elucidate the direct cellular effects of Leptin (116-130) and explore its receptor interactions. A notable finding is that the action of Leptin (116-130) may not be mediated by the long form of the leptin receptor (Ob-Rb).[5]

Table 2: Comparison of In Vitro Effects of Leptin (116-130)

Parameter Species System Concentration Range Observed Effect Reference
Receptor BindingMouseIn vitro bioassayNot specifiedUnable to compete with alkaline phosphatase-leptin fusion protein for binding to Ob-R.[5]
Signal TransductionMouseIn vitro bioassayNot specifiedUnable to activate signal transduction by Ob-Rb.[5]
Corticosterone (B1669441) SecretionRatAdrenal gland explants10⁻⁹ to 10⁻⁵ MInhibition of basal and ACTH-stimulated corticosterone secretion.[8]
Leptin Receptor mRNARatAdrenal gland explants10⁻⁹ to 10⁻⁵ MDown-regulation of Ob-Ra and Ob-Rb mRNA expression.[8]
Pituitary Hormone SecretionRatPituitary explantsNot specifiedDid not directly stimulate LH or FSH secretion in this preparation.[2]

Signaling Pathways and Experimental Workflows

The biological effects of leptin are mediated through a complex network of intracellular signaling pathways. While the direct signaling cascade of Leptin (116-130) is still under investigation, it is believed to partially overlap with the pathways activated by the native hormone, including the JAK-STAT pathway.

Leptin Signaling Pathway

The binding of leptin to its receptor (ObR) initiates a cascade of intracellular events, with the JAK2-STAT3 pathway being a primary mediator of its metabolic effects.

Leptin_Signaling Leptin Leptin ObR Leptin Receptor (ObR) Leptin->ObR JAK2 JAK2 ObR->JAK2 Activation PI3K PI3K ObR->PI3K ERK ERK ObR->ERK STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerization Gene_Expression Gene Expression (e.g., POMC, SOCS3) pSTAT3->Gene_Expression Translocation

Caption: General overview of the primary leptin signaling pathways.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for assessing the in vivo effects of Leptin (116-130) in a rodent model.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., ob/ob mice) Acclimation Acclimation Period Animal_Model->Acclimation Baseline Baseline Measurements (Body Weight, Food Intake) Acclimation->Baseline Peptide_Admin Peptide Administration (e.g., i.p. injection) Baseline->Peptide_Admin Monitoring Daily Monitoring (Body Weight, Food Intake) Peptide_Admin->Monitoring Data_Collection Data Collection & Compilation Monitoring->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results Interpretation Stats->Results

References

A Comparative Analysis of Leptin (116-130): In Vivo vs. In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of the leptin fragment (116-130) as observed in living organisms (in vivo) and in controlled laboratory settings (in vitro). This objective analysis is supported by experimental data to inform research and development in metabolic diseases, neurodegenerative disorders, and beyond.

Summary of Biological Activities

Leptin (116-130) is a bioactive fragment of the full-length leptin protein that has garnered significant interest for its ability to mimic some of the physiological effects of the parent hormone. Notably, this smaller peptide exhibits distinct activities both in vivo and in vitro, which are crucial for understanding its therapeutic potential and mechanism of action.

In Vivo Observations

Studies in animal models have demonstrated that systemic administration of Leptin (116-130) can lead to significant physiological changes. A key finding is its impact on metabolic regulation, where it has been shown to reduce food intake and body weight in genetically obese ob/ob mice.[1][2] Interestingly, it also reduces body weight gain and blood glucose levels in db/db mice, which lack the long form of the leptin receptor (OB-Rb), suggesting a mechanism of action that may be independent of this primary receptor.[3]

Beyond metabolism, Leptin (116-130) has been shown to influence the endocrine system by stimulating the secretion of luteinizing hormone (LH) and prolactin (PRL) in fasted male rats.[4] Furthermore, it exhibits neuroprotective and cognitive-enhancing properties, mirroring the effects of native leptin in models of neurodegeneration.[5][6][7]

In Vitro Findings

In contrast to its systemic effects, the actions of Leptin (116-130) in isolated cellular systems present a more nuanced picture. Some studies indicate that this fragment does not activate the long-form leptin receptor, OB-Rb, or compete with full-length leptin for binding to it.[3][8] This finding is consistent with the in vivo observations in db/db mice.

However, Leptin (116-130) demonstrates direct effects on various cell types. For instance, it inhibits testosterone (B1683101) secretion from testicular tissue and decreases the release of LH and FSH from pituitary tissue in culture.[9][10][11] In the context of the central nervous system, it promotes the survival of human neural cells and stimulates cell proliferation in cultured hippocampal neurons.[5][7] The peptide has also been reported to stimulate angiogenesis, the formation of new blood vessels, in in vitro models.[12][13]

Quantitative Data Comparison

The following tables summarize the quantitative effects of Leptin (116-130) from various studies.

Table 1: In Vivo Effects of Leptin (116-130)
ParameterAnimal ModelDosage and AdministrationResultReference
Body WeightFemale ob/ob mice1 mg/day, intraperitoneal13.8% reduction in initial body weight after 7 days[1][2]
Food IntakeFemale ob/ob mice1 mg/day, intraperitoneal~15% reduction compared to control[2]
Blood GlucoseFemale db/db miceNot specifiedReduction in blood glucose levels[3]
LH SecretionFasted adult male ratsNot specifiedIncreased LH pulse frequency and amplitude[4]
PRL SecretionFasted adult male ratsNot specifiedIncreased PRL pulse frequency and mean levels[4]
Table 2: In Vitro Effects of Leptin (116-130)
ParameterCell/Tissue TypeConcentrationResultReference
Testosterone SecretionRat testicular tissue10⁻⁷ M and higherSignificant inhibition of basal and hCG-stimulated secretion[9]
LH and FSH SecretionRat hemi-pituitaries10⁻⁹ M - 10⁻⁵ MSignificant decrease in LH and FSH secretion[9]
Neural Cell ViabilityHuman SH-SY5Y cellsNot specifiedEnhanced cell survival[5]
Neuronal Cell NumberCultured hippocampal neurons0.1 nM - 10 nM27.8% - 39.9% increase in cell number[7]

Signaling Pathways

The signaling mechanisms of Leptin (116-130) appear to be complex and potentially cell-type specific. While full-length leptin primarily signals through the JAK-STAT pathway upon binding to OB-Rb,[14][15][16] the evidence for Leptin (116-130) suggests alternative or downstream pathway activation, particularly given its activity in the absence of functional OB-Rb. In vitro studies in neural cells have shown that Leptin (116-130) can activate the PI3-kinase and STAT3 signaling pathways.[5]

cluster_in_vivo In Vivo Effects cluster_in_vitro In Vitro Effects Leptin_116_130_vivo Leptin (116-130) (Systemic Administration) Metabolic_Regulation Metabolic Regulation Leptin_116_130_vivo->Metabolic_Regulation ↓ Food Intake ↓ Body Weight ↓ Blood Glucose Neuroendocrine_Modulation Neuroendocrine Modulation Leptin_116_130_vivo->Neuroendocrine_Modulation ↑ LH Secretion ↑ PRL Secretion Neuroprotection Neuroprotection & Cognitive Enhancement Leptin_116_130_vivo->Neuroprotection Leptin_116_130_vitro Leptin (116-130) (Direct Application) Hormone_Secretion Hormone Secretion Leptin_116_130_vitro->Hormone_Secretion ↓ Testosterone ↓ LH & FSH Cellular_Response Cellular Response Leptin_116_130_vitro->Cellular_Response ↑ Neuronal Survival ↑ Cell Proliferation Angiogenesis Angiogenesis Leptin_116_130_vitro->Angiogenesis ↑ Endothelial Cell Tube Formation

Caption: Overview of the divergent effects of Leptin (116-130) observed in vivo versus in vitro.

G Leptin_116_130 Leptin (116-130) Cell_Surface_Receptor Cell Surface Receptor (OB-Rb Independent?) Leptin_116_130->Cell_Surface_Receptor PI3K PI3-Kinase Cell_Surface_Receptor->PI3K STAT3 STAT3 Cell_Surface_Receptor->STAT3 Akt Akt PI3K->Akt Transcription_Factors Transcription Factors STAT3->Transcription_Factors Directly or Indirectly Akt->Transcription_Factors Cellular_Effects Cellular Effects (e.g., Survival, Proliferation) Transcription_Factors->Cellular_Effects

Caption: Postulated signaling pathway for Leptin (116-130) in neural cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments cited in this guide.

In Vivo Body Weight and Food Intake Study in ob/ob Mice

Objective: To assess the effect of Leptin (116-130) on body weight and food consumption in a model of genetic obesity.

Protocol:

  • Animal Model: Female C57BL/6J ob/ob mice, aged 5-6 weeks, are individually housed.

  • Acclimation: Animals are acclimated for one week with standard chow and water ad libitum.

  • Grouping: Mice are randomly assigned to a control group (vehicle) and a treatment group (Leptin 116-130).

  • Administration: The treatment group receives daily intraperitoneal injections of Leptin (116-130) (e.g., 1 mg) dissolved in a sterile vehicle (e.g., saline). The control group receives injections of the vehicle alone.

  • Measurements: Body weight and food intake are recorded daily for a period of 28 days.

  • Data Analysis: Changes in body weight and food consumption are calculated and statistically compared between the two groups.

Start Start Acclimation Acclimate ob/ob mice Start->Acclimation Grouping Randomize into Control & Treatment Groups Acclimation->Grouping Administration Daily Intraperitoneal Injections (Vehicle or Leptin 116-130) Grouping->Administration Monitoring Daily Measurement of Body Weight & Food Intake Administration->Monitoring 28 Days Analysis Statistical Analysis of Data Monitoring->Analysis End End Analysis->End

References

A Comparative Guide to the Structure-Function of Leptin's Active Core (116-130)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic leptin fragment 116-130 with full-length native leptin and other fragments. We delve into the available experimental data on their biological activities, receptor interactions, and signaling pathways. Detailed methodologies for key experiments are also provided to support further research and development in this area.

At a Glance: Leptin (116-130) vs. Full-Length Leptin

FeatureLeptin (116-130)Full-Length LeptinLeptin (22-56)
Primary Function Mimics several biological activities of leptin, including effects on body weight, food intake, and neuroprotection.A pleiotropic hormone regulating energy homeostasis, neuroendocrine function, and metabolism.Another bioactive fragment, primarily studied for its effects on food intake.
Receptor Binding Affinity (OB-Rb) Not definitively established; some studies suggest it may not directly bind to the long-form leptin receptor (OB-Rb), while others infer interaction with leptin receptors.Reported Kd values range from 0.2 to 15 nM.[1]Data on direct binding to OB-Rb is limited in the context of comparative studies with the 116-130 fragment.
In Vitro Bioactivity (STAT3 Phosphorylation) Activates STAT3 signaling pathway, mirroring full-length leptin's action.Potently induces STAT3 phosphorylation in various cell lines, including SH-SY5Y.[2][3][4]Does not show the same neuroprotective or synaptic plasticity effects as the 116-130 fragment, suggesting different signaling or activity profiles.
In Vivo Effects (ob/ob mice) Daily 1mg IP injection for 28 days resulted in a 3.4% body weight loss and a 15% reduction in food intake.[5][6]Dose-dependent reduction in body weight and food intake. For example, 10 μ g/day for 7 days significantly reduces body weight and normalizes serum insulin (B600854) and glucose.[7]Has been shown to reduce food intake.
Neuroprotective Effects Demonstrates neuroprotective properties and enhances cognitive function.Exhibits neuroprotective effects and plays a role in neuronal development and function.[2]Lacks the neuroprotective effects observed with the 116-130 fragment.

Deciphering the Action: Signaling Pathways

The biological effects of both full-length leptin and its 116-130 fragment are mediated through the activation of intracellular signaling cascades. The primary pathway for leptin's metabolic effects is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Upon binding to the leptin receptor (OB-Rb), a conformational change is induced, leading to the activation of associated JAK2. This, in turn, phosphorylates tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate the transcription of target genes.

Studies have shown that Leptin (116-130) is also capable of activating the STAT3 pathway, as well as the MAPK and PI3-kinase/Akt pathways, in a manner similar to the full-length hormone.[8] This suggests that the 116-130 fragment contains a key structural motif for initiating these signaling events.

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin or Leptin (116-130) OBRb Leptin Receptor (OB-Rb) Leptin->OBRb JAK2 JAK2 OBRb->JAK2 Activation STAT3 STAT3 OBRb->STAT3 Recruitment pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation pJAK2->OBRb pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene_Expression Gene Expression (e.g., POMC, SOCS3) Nucleus->Gene_Expression Transcriptional Regulation G cluster_0 In Silico & Initial Screening cluster_1 In Vitro Characterization cluster_2 In Vivo Validation cluster_3 Data Analysis & Interpretation A Identify Potential Active Fragments B Synthesize Peptides A->B C Receptor Binding Assay (e.g., SPR, ELISA) B->C D Cell-Based Signaling Assays (e.g., pSTAT3 Western Blot) C->D E Cell Viability/Proliferation (e.g., MTT Assay) D->E F Animal Model Selection (e.g., ob/ob mice) E->F G Administration & Monitoring (Body Weight, Food Intake) F->G H Compare Efficacy & Potency (EC50, in vivo effects) G->H I Structure-Activity Relationship (SAR) Analysis H->I

References

Unveiling the Anorexigenic Potential of Leptin (116-130): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anorexigenic effects of the leptin fragment Leptin (116-130), full-length leptin, and the GLP-1 receptor agonist liraglutide (B1674861). The information presented herein is supported by experimental data to aid in the evaluation of Leptin (116-130) as a potential therapeutic agent for obesity and metabolic disorders.

Anorexigenic Effects of Leptin (116-130) and Comparators

Leptin (116-130) has demonstrated significant anorexigenic (appetite-suppressing) and weight-reducing effects in preclinical studies. Notably, its mechanism of action appears to differ from that of full-length leptin, suggesting a potential alternative therapeutic pathway for weight management.

Quantitative Comparison of Anorexigenic Effects

The following table summarizes the quantitative effects of Leptin (116-130), full-length leptin, and liraglutide on body weight and food intake in rodent models.

CompoundAnimal ModelDoseRoute of AdministrationKey Findings
Leptin (116-130) Female C57BL/6J ob/ob mice1 mg/dayIntraperitoneal (IP)- Body Weight: 13.8% reduction in the first week; 3.4% lighter than initial weight after 28 days.[1] - Food Intake: 15% reduction.[1]
Leptin (106-120) Female C57BL/6J ob/ob mice1 mg/dayIntraperitoneal (IP)- Body Weight: 12.3% reduction in the first week.[1] - Food Intake: 15% reduction.[1]
Leptin (126-140) Female C57BL/6J ob/ob mice1 mg/dayIntraperitoneal (IP)- Body Weight: 9.8% reduction in the first week.[1] - Food Intake: 15% reduction.[1]
Full-Length Leptin Diet-induced obese mice2 mg/kgNot specifiedIneffective in maintaining weight loss.[2][3]
Liraglutide Diet-induced obese mice0.05 mg/kgNot specifiedEffective in maintaining weight loss.[2][3]
Leptin + Liraglutide Lean rats0.75 µg Leptin (ICV) + 25 µg/kg Liraglutide (SC)Intracerebroventricular (ICV) & Subcutaneous (SC)Additive reduction in cumulative food intake and body weight.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Intraperitoneal (IP) Injection and Food Intake Monitoring in Mice

This protocol outlines the procedure for administering substances via intraperitoneal injection and subsequently monitoring food intake and body weight changes in mice.

Materials:

  • Sterile syringes (1 ml) and needles (25-27 gauge)

  • Test compound (Leptin (116-130), vehicle control)

  • Metabolic cages equipped for automated food and water intake monitoring

  • Animal scale

Procedure:

  • Animal Acclimation: House female C57BL/6J ob/ob mice individually in metabolic cages for at least 3 days to acclimate to the new environment and handling.

  • Baseline Measurements: Record baseline body weight and 24-hour food and water intake for each mouse for 2-3 consecutive days before the start of the treatment.

  • Injection Preparation: Dissolve the test compound (e.g., Leptin (116-130)) in a sterile vehicle (e.g., saline) to the desired concentration.

  • Intraperitoneal Injection:

    • Gently restrain the mouse.

    • Locate the injection site in the lower right quadrant of the abdomen.

    • Insert the needle at a 30-40 degree angle, ensuring it penetrates the peritoneum without damaging internal organs.[5]

    • Inject the calculated volume of the test compound or vehicle.[5]

    • Administer injections daily at the same time for the duration of the study (e.g., 28 days).[1]

  • Post-Injection Monitoring:

    • Return the mouse to its metabolic cage immediately after injection.

    • Record body weight daily.[1]

    • Monitor food and water intake continuously using the automated system. Calculate daily and cumulative intake.[1]

    • Observe the animals for any signs of toxicity or distress.

  • Data Analysis: Analyze changes in body weight and food intake compared to the vehicle-treated control group using appropriate statistical methods.

Signaling Pathways

The anorexigenic effects of Leptin (116-130) are mediated through distinct signaling pathways compared to full-length leptin.

Full-Length Leptin Signaling Pathway

Full-length leptin primarily signals through the long-form leptin receptor (OB-Rb), activating the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, as well as the phosphatidylinositol-3-kinase (PI3K) pathway.[6]

Full-Length Leptin Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin OB-Rb OB-Rb Leptin->OB-Rb Binds JAK2 JAK2 OB-Rb->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Transcription Gene Transcription pSTAT3->Gene Transcription Promotes Akt Akt PI3K->Akt Anorexigenic Effects Anorexigenic Effects Gene Transcription->Anorexigenic Effects Leads to

Caption: Full-length leptin signaling cascade.

Leptin (116-130) Signaling Pathway (Proposed)

Experimental evidence suggests that Leptin (116-130) exerts its anorexigenic effects independently of the OB-Rb receptor.[7] It is hypothesized to interact with short-form leptin receptors or an alternative receptor, which may also lead to the activation of STAT3 and PI3K pathways.

Leptin (116-130) Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin (116-130) Leptin (116-130) Alternative Receptor Short-Form Leptin Receptor / Alternative Receptor Leptin (116-130)->Alternative Receptor Binds Signaling Cascade Unknown Signaling Intermediaries Alternative Receptor->Signaling Cascade Activates STAT3 STAT3 Signaling Cascade->STAT3 Phosphorylates PI3K PI3K Signaling Cascade->PI3K Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Transcription Gene Transcription pSTAT3->Gene Transcription Promotes Akt Akt PI3K->Akt Anorexigenic Effects Anorexigenic Effects Gene Transcription->Anorexigenic Effects Leads to

Caption: Proposed Leptin (116-130) signaling.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anorexigenic effects of a test compound like Leptin (116-130).

Experimental Workflow Start Start Animal Acclimation Animal Acclimation Start->Animal Acclimation Baseline Measurement Baseline Measurements (Body Weight, Food Intake) Animal Acclimation->Baseline Measurement Randomization Randomization Baseline Measurement->Randomization Treatment Daily IP Injection (Vehicle or Leptin 116-130) Randomization->Treatment Monitoring Daily Monitoring (Body Weight, Food Intake) Treatment->Monitoring 28 days Data Analysis Data Analysis Monitoring->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for anorexigenic studies.

References

Leptin (116-130) vs. Native Leptin: A Comparative Analysis of Gonadotropin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of leptin and its fragments on the reproductive axis is critical. This guide provides a detailed comparison of the actions of the leptin fragment (116-130) and native leptin on gonadotropin secretion, supported by experimental data and detailed protocols.

Native leptin, a 16-kDa adipocyte-derived hormone, is a key regulator of energy homeostasis and has a permissive role in reproductive function.[1][2][3] The synthetic peptide fragment, Leptin (116-130), has been investigated as a potential therapeutic agent due to its ability to mimic some of native leptin's effects.[2][3][4] However, their impacts on the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) exhibit notable differences.

Quantitative Comparison of Effects on Gonadotropin Secretion

The following tables summarize the quantitative data from key studies comparing the effects of Leptin (116-130) and native leptin on gonadotropin secretion.

In Vivo Effects on LH and Prolactin Secretion in Fasted Adult Male Rats
Treatment (Intracerebroventricular)Mean LH (ng/mL)LH Pulse Frequency (/150 min)LH Pulse Amplitude (ng/mL)Net LH Secretion (AUC ng/mL/150 min)Mean PRL (ng/mL)PRL Pulse Frequency (/150 min)
Saline (Control)0.07 ± 0.031.20 ± 0.370.10 ± 0.059 ± 3.95.89 ± 0.511.33 ± 0.21
Leptin (116-130) (15 µg)0.24 ± 0.062.0 ± 0.260.33 ± 0.1036 ± 8.513.02 ± 0.922.83 ± 0.48

Data adapted from Tena-Sempere et al. (1999).[2][3]

In Vitro Effects on Basal Gonadotropin Secretion from Adult Male Rat Pituitaries
TreatmentLH Secretion (% of control)FSH Secretion (% of control)
Control100100
Native Leptin (10⁻⁹–10⁻⁷ M)No significant changeNo significant change
Leptin (116-130) amide (10⁻⁹–10⁻⁵ M)Significantly decreasedSignificantly decreased

Data adapted from Tena-Sempere et al. (2000).[4]

Experimental Protocols

In Vivo Study of Leptin (116-130) on LH and Prolactin Secretion
  • Animal Model: Adult male Wistar rats.[2]

  • Experimental Condition: Fasted for 5 days to reduce endogenous LH and prolactin secretion.[2][3]

  • Drug Administration: A single intracerebroventricular (i.c.v.) injection of either saline or 15 µg of Leptin (116-130).[2][3]

  • Blood Sampling: Blood samples were collected every 15 minutes for a period of 150 minutes following the injection.[2]

  • Hormone Analysis: Plasma LH and prolactin concentrations were determined by radioimmunoassay (RIA).[2]

  • Data Analysis: LH and prolactin pulses were identified using a computer algorithm, and parameters such as mean hormone levels, pulse frequency, pulse amplitude, and net secretion (area under the curve) were calculated.[2]

In Vitro Pituitary Culture for Gonadotropin Secretion
  • Tissue Source: Anterior pituitaries from adult male rats.[4]

  • Culture Method: Hemi-pituitaries were incubated in vitro.[4]

  • Treatment: Tissues were incubated in the presence of varying concentrations of human recombinant leptin (10⁻⁹–10⁻⁷ M) or leptin (116-130) amide (10⁻⁹–10⁻⁵ M).[4]

  • Hormone Analysis: LH and FSH concentrations in the culture medium were measured.[4]

Signaling Pathways and Experimental Workflow

Leptin Signaling Pathway in Gonadotropin Regulation

Native leptin primarily acts on the hypothalamus to regulate gonadotropin secretion indirectly. It binds to leptin receptors (LEPRs) on upstream neurons, such as Kiss1 neurons, which in turn stimulate GnRH neurons.[5] GnRH is then released into the portal blood system and acts on the anterior pituitary to stimulate the secretion of LH and FSH.[6] There is evidence suggesting that leptin's effects are mediated by GABAergic neurons, as leptin signaling in these neurons is crucial for puberty onset and fertility.[7]

Leptin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary Leptin Leptin LEPR Leptin Receptor Leptin->LEPR Upstream_Neurons Kiss1/GABAergic Neurons LEPR->Upstream_Neurons GnRH_Neurons GnRH Neurons Upstream_Neurons->GnRH_Neurons Stimulation Gonadotropes Gonadotropes GnRH_Neurons->Gonadotropes GnRH LH_FSH LH & FSH Gonadotropes->LH_FSH Secretion Bloodstream Bloodstream LH_FSH->Bloodstream

Caption: Indirect signaling pathway of native leptin on gonadotropin secretion.

Experimental Workflow for In Vivo and In Vitro Studies

The following diagram illustrates the general workflow for the experiments described.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment Animal_Model Fasted Male Rats Treatment_InVivo i.c.v. Injection (Saline or Leptin 116-130) Animal_Model->Treatment_InVivo Blood_Sampling Serial Blood Collection Treatment_InVivo->Blood_Sampling Hormone_Assay_InVivo LH & Prolactin RIA Blood_Sampling->Hormone_Assay_InVivo Tissue_Source Rat Pituitaries Culture Hemi-pituitary Incubation Tissue_Source->Culture Treatment_InVitro Incubation with Native Leptin or Leptin 116-130 Culture->Treatment_InVitro Hormone_Assay_InVitro LH & FSH Measurement Treatment_InVitro->Hormone_Assay_InVitro

Caption: Workflow for in vivo and in vitro gonadotropin secretion studies.

Discussion and Conclusion

The available data indicate that Leptin (116-130) and native leptin have distinct effects on gonadotropin secretion. In vivo, Leptin (116-130) demonstrates a stimulatory effect on both LH and prolactin secretion in fasted male rats, suggesting a central mechanism of action that may mimic native leptin's role in signaling energy sufficiency to the reproductive axis.[2][3]

Conversely, in vitro studies reveal a direct inhibitory action of Leptin (116-130) amide on basal LH and FSH secretion from the pituitary, an effect not observed with native leptin.[4] This suggests that Leptin (116-130) may interact with pituitary-level receptors or signaling pathways differently than the full-length hormone. The ineffectiveness of native leptin to directly modulate basal gonadotropin secretion in vitro in this specific study aligns with the broader understanding that its primary regulatory role is at the hypothalamic level.[4]

For drug development professionals, these findings are significant. While Leptin (116-130) shows promise in centrally stimulating the reproductive axis, its direct inhibitory effects at the pituitary warrant further investigation. Understanding these differential actions is crucial for the design of leptin-based therapeutics for reproductive disorders, where precise targeting of either central or peripheral pathways may be required. Future research should focus on elucidating the specific receptors and post-receptor signaling cascades activated by Leptin (116-130) at both the hypothalamic and pituitary levels to fully characterize its pharmacological profile.

References

Safety Operating Guide

Prudent Disposal of Leptin (116-130): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Leptin (116-130) must adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. Although specific detailed disposal procedures for this peptide fragment are not extensively documented, a conservative approach treating it as potentially hazardous chemical waste is recommended, guided by Safety Data Sheets (SDS) and general laboratory best practices. All peptide waste should be managed as laboratory chemical waste.[1]

Key Handling and Disposal Recommendations

Proper management of Leptin (116-130) waste is crucial from the point of generation to final disposal. Unused solutions and contaminated materials must be segregated and disposed of in designated chemical waste containers.[1][2] It is imperative never to pour peptide solutions down the sink.[1] Adherence to institutional, local, state, and federal regulations for chemical waste disposal is mandatory.[2][3]

ParameterGuidelineSource
Waste Classification Treat as laboratory chemical waste.[1]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2]
Waste Segregation Collect used vials, contaminated PPE, and chemical waste in designated, properly labeled hazardous waste containers.[2]
Disposal of Solutions Do not pour solutions down the sink. Dispose of unused solutions in appropriate chemical waste containers.[1]
Solid Waste Seal solid waste, such as contaminated gloves and wipes, in biohazard or chemical waste bags before discarding.[1]
Regulatory Compliance Dispose of material according to all federal, state, and local regulations.[3]
Professional Disposal Offer material to a licensed, professional waste disposal company.[3]

Experimental Protocol: General Inactivation of Peptide Waste

  • Collection: Collect all waste containing Leptin (116-130), including unused solutions, contaminated labware, and PPE, in a designated and clearly labeled waste container.

  • Inactivation (Optional, consult EH&S): To denature the peptide, a solution of 10% bleach or a 1 M sodium hydroxide (B78521) (NaOH) solution can be carefully added to the liquid waste container. Allow the mixture to stand for at least 24 hours in a well-ventilated area (e.g., a chemical fume hood). This step should only be performed if deemed necessary and safe by your institution's safety protocols.

  • Neutralization: If a strong acid or base was used for inactivation, neutralize the waste solution to a pH between 6.0 and 8.0.

  • Final Disposal: Following any inactivation and neutralization steps, the waste must still be disposed of as hazardous chemical waste. Contact your institution's EH&S department to arrange for pickup and disposal by a licensed hazardous waste contractor.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Leptin (116-130) waste.

A Leptin (116-130) Waste Generated (Liquid or Solid) B Segregate into Labeled Chemical Waste Container A->B C Consult Institutional EH&S for Inactivation Protocol B->C D Perform Inactivation (e.g., with 10% Bleach) C->D Yes E Store Securely for Pickup C->E No D->E F Arrange for Pickup by Licensed Waste Disposal Contractor E->F G Final Disposal F->G

Disposal decision workflow for Leptin (116-130).

Signaling Pathway Visualization

To provide further context for researchers working with leptin and its fragments, the following diagram illustrates a simplified representation of the leptin signaling pathway.

Leptin Leptin LeptinR Leptin Receptor (ObR) Leptin->LeptinR Binds JAK2 JAK2 LeptinR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Gene Expression (e.g., POMC, AgRP) Nucleus->Gene Regulates

Simplified Leptin signaling pathway.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.